molecular formula C12H14N4O B1327025 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CAS No. 400839-36-3

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B1327025
CAS No.: 400839-36-3
M. Wt: 230.27 g/mol
InChI Key: RUBWCSZMEIWKNH-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBWCSZMEIWKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CAS 400839-36-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]

CAS: 400839-36-3 | Molecular Formula: C₁₂H₁₄N₄O | Class: 2,4,6-Trisubstituted-1,3,5-Triazine[1]

Executive Summary

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-amino-4-alkoxy-6-aryl-1,3,5-triazine family.[1] This structural motif is characterized by a distinct electronic "push-pull" system where the electron-deficient triazine core is modulated by the electron-donating amine and alkoxy groups, balanced by the lipophilic and pi-stacking capability of the phenyl ring.[1]

Primary research applications for this specific architecture include:

  • Adenosine Receptor Antagonism: High affinity for hA2a and hA1 receptors due to the structural similarity to the adenine core.[1]

  • Kinase Inhibition: The aminotriazine motif functions as a bioisostere for the hinge-binding region of ATP.[1]

  • Agrochemical Intermediates: Structurally homologous to photosystem II inhibitors (e.g., atrazine), though the alkoxy substitution shifts the profile toward lower soil persistence.[1]

Physicochemical Architecture

The molecule exhibits a balance of lipophilicity and polarity that suggests good membrane permeability (Lipinski compliance). The isopropoxy group provides steric bulk that often improves selectivity in protein binding pockets by excluding water or filling hydrophobic sub-pockets.[1]

Table 1: Calculated Physicochemical Profile
PropertyValueStructural Implication
Molecular Weight 230.27 g/mol Fragment-like; suitable for lead optimization.[1]
LogP (Predicted) 2.4 – 2.8Optimal range for oral bioavailability and CNS penetration.
H-Bond Donors 2 (Exocyclic -NH₂)Critical for H-bonding to residues (e.g., Glu/Asp) in active sites.[1]
H-Bond Acceptors 4 (Ring Ns + Ether O)Triazine nitrogens N1/N3 often act as key acceptors.[1]
PSA (Polar Surface Area) ~68 ŲIndicates high probability of blood-brain barrier (BBB) permeation.[1]
Rotatable Bonds 3Rigid core with limited entropic penalty upon binding.[1]
pKa (Conjugate Acid) ~4.0 – 4.5Weakly basic; neutral at physiological pH (7.4).

Synthetic Methodology: The Suzuki-Displacement Protocol

While classical routes utilize Grignard reagents on cyanuric chloride, the Stepwise Nucleophilic Substitution/Suzuki Coupling strategy is recommended for high-purity applications to avoid polysubstitution byproducts.[1]

Reaction Logic[2]
  • Step 1 (Desymmetrization): Controlled amination of cyanuric chloride.[1]

  • Step 2 (Alkoxylation): Introduction of the isopropoxy group via SnAr.[1]

  • Step 3 (Arylation): Suzuki-Miyaura cross-coupling to install the phenyl ring.[1]

Detailed Protocol
Reagents
  • Substrate: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride).[1]

  • Nucleophiles: Ammonium hydroxide (28%), Sodium Isopropoxide (generated in situ).

  • Coupling: Phenylboronic acid, Pd(PPh₃)₄ (catalyst), K₂CO₃.

  • Solvents: THF, Isopropanol, 1,4-Dioxane/Water.[1]

Workflow

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C.

  • Add NH₄OH (2.0 eq) dropwise, maintaining temperature < 5°C to prevent disubstitution.

  • Stir for 2 hours. Precipitate forms.[1]

  • Filter and wash with cold water.[1] Dry to obtain the dichloro-amine intermediate.[1]

Step 2: Synthesis of 2-amino-4-chloro-6-isopropoxy-1,3,5-triazine

  • Dissolve intermediate from Step 1 in anhydrous THF.

  • Separately, dissolve Na metal (1.05 eq) in dry isopropanol to generate NaOiPr.

  • Add the alkoxide solution dropwise to the triazine solution at room temperature (25°C).

  • Monitor by TLC/LC-MS.[1] The reaction is usually complete in 4 hours.[1]

  • Evaporate solvent, partition between EtOAc/Water.[1] Isolate the chloro-alkoxy-amine.

Step 3: Suzuki Coupling (Installation of Phenyl)

  • Suspend the Step 2 product (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane:Water (4:1).

  • Degas with N₂ for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat to reflux (90–100°C) for 12 hours under N₂ atmosphere.

  • Workup: Cool, filter through Celite, extract with DCM.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Synthesispath SM Cyanuric Chloride (Start) Int1 2-Amino-4,6-dichloro- 1,3,5-triazine SM->Int1 NH4OH, 0°C (SnAr 1) Int2 2-Amino-4-chloro- 6-isopropoxy-triazine Int1->Int2 NaOiPr, THF, RT (SnAr 2) Product 4-Isopropoxy-6-phenyl- 1,3,5-triazin-2-amine Int2->Product Ph-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 1: Stepwise synthetic route prioritizing regioselectivity and yield.

Mechanistic Pharmacology & SAR

The biological utility of CAS 400839-36-3 stems from its ability to mimic the adenine core of ATP and Adenosine.[1]

Pharmacophore Mapping
  • The Triazine Core: Acts as a scaffold holding the substituents in a planar configuration.[1] The Nitrogen atoms (N1, N3, N5) serve as H-bond acceptors.[1]

  • The 2-Amine (-NH₂): A critical H-bond donor.[1] In adenosine receptors (e.g., hA2a), this group often forms a bidentate H-bond with Asn253 or Glu residues.[1]

  • The 6-Phenyl Ring: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe171 in hA2a) or hydrophobic packing.[1]
  • The 4-Isopropoxy Group: A lipophilic anchor.[1] Unlike a methoxy group, the isopropyl moiety fills larger hydrophobic sub-pockets, often enhancing selectivity against related receptor subtypes.[1]

Visualization: Binding Mode Hypothesis

SAR Triazine Triazine Core (Scaffold) Amine 2-NH2 Group (H-Bond Donor) Triazine->Amine Phenyl 6-Phenyl Ring (Pi-Stacking) Triazine->Phenyl Alkoxy 4-Isopropoxy (Hydrophobic Fill) Triazine->Alkoxy ReceptorGlu Receptor Glu/Asn (H-Bond Acceptor) Amine->ReceptorGlu H-Bonding ReceptorPhe Receptor Phe/Trp (Aromatic Slot) Phenyl->ReceptorPhe Pi-Pi Stack ReceptorPocket Hydrophobic Pocket (Selectivity) Alkoxy->ReceptorPocket Steric Fit

Figure 2: Structure-Activity Relationship (SAR) mapping of the triazine scaffold to a theoretical receptor active site.[1]

Quality Control & Stability

To ensure experimental integrity, the following QC parameters must be validated before biological testing.

Analytical Standards
  • Purity Requirement: >98% (by HPLC at 254 nm) for biological assays.

  • Impurity Alert: Watch for des-isopropyl (hydrolysis to phenol) or bis-phenyl (failed stoichiometry) byproducts.[1]

  • Storage: Store at -20°C. The isopropoxy group is stable under neutral conditions but may hydrolyze under strong acidic conditions (pH < 2).[1]

Characterization (Expected Data)[2][3][4][5][6][7]
  • ¹H NMR (DMSO-d₆):

    • 
       1.35 (d, 6H, -CH(CH₃)₂).
      
    • 
       5.20 (sept, 1H, -CH-).[1]
      
    • 
       7.10 (br s, 2H, -NH₂).[1]
      
    • 
       7.40–8.30 (m, 5H, Phenyl).[1]
      
  • LC-MS: ESI+ m/z calculated for [M+H]⁺ = 231.12.[1]

References

  • Adenosine Receptor Ligands

    • Title: Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.[1][2]

    • Source: Int. J. Mol.[1] Sci. 2020.

    • URL:[Link]1]

  • Synthetic Methodology (Triazines)

    • Title: A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines.[1][3]

    • Source: J. Org.[1][3] Chem. 2017.[1][3]

    • URL:[Link]1]

  • General Pharmacophore Properties

    • Title: 1,3,5-Triazine: A Versatile Pharmacophore with Diverse Biological Activities.[1][4][5][6][7][2]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]1]

  • Chemical Property Calculation

    • Source: PubChem Compound Summary for Triazine Derivatives.[1]

    • URL:[Link]1]

Sources

An In-Depth Technical Guide on the Biological Activity of 4-Alkoxy-6-Phenyl-1,3,5-Triazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of a specific subclass: 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs. We will delve into the synthetic pathways for creating this core structure, explore its known and potential biological activities with a focus on anticancer applications, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising compounds.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic motif that has been extensively explored in the development of therapeutic agents.[1] Its symmetrical and planar structure, featuring three nitrogen atoms, allows for multi-vector functionalization at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This versatility has led to the discovery of 1,3,5-triazine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Notably, several 1,3,5-triazine-based drugs have reached the market, underscoring the clinical relevance of this scaffold. For instance, Altretamine is an anticancer agent used in the treatment of ovarian cancer.[2] The core structure of these compounds provides a rigid framework for the presentation of various pharmacophoric groups, allowing for specific interactions with biological targets.

The focus of this guide, the 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine core, combines several key features that suggest significant therapeutic potential. The phenyl group can engage in various interactions with biological targets, while the alkoxy group can influence solubility and metabolic stability. The 2-amino group provides a crucial point for hydrogen bonding and further derivatization. This unique combination of substituents makes these analogs compelling candidates for further investigation, particularly in the realm of oncology.

Synthesis of 4-Alkoxy-6-Phenyl-1,3,5-Triazin-2-amine Analogs

The synthesis of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs typically commences with the readily available and highly reactive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The stepwise nucleophilic substitution of the chlorine atoms with different nucleophiles at varying temperatures is a well-established strategy for the construction of unsymmetrically substituted triazines.

A general synthetic route is outlined below:

Synthesis_Workflow A 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) B Nucleophilic Substitution with Phenyl Grignard Reagent A->B 1. Phenyl-MgBr 2. Low Temperature C 2,4-Dichloro-6-phenyl-1,3,5-triazine B->C D Nucleophilic Substitution with Alcohol/Alkoxide C->D 1. ROH/NaH or RO-Na+ 2. Controlled Temperature E 2-Chloro-4-alkoxy-6-phenyl-1,3,5-triazine D->E F Nucleophilic Substitution with Ammonia/Amine E->F 1. NH3 or R-NH2 2. Elevated Temperature G 4-Alkoxy-6-phenyl-1,3,5-triazin-2-amine (Final Product) F->G

Caption: General synthetic workflow for 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine

This protocol is adapted from the synthesis of related dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives.

Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF) at 0-5 °C, a solution of sodium methoxide (2.0 eq) in methanol is added dropwise over a period of 1-2 hours.

  • The reaction mixture is stirred at this temperature for an additional 2-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to afford 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Step 2: Synthesis of 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine

  • A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), aniline (1.0 eq), and a base such as sodium bicarbonate or triethylamine (1.1 eq) in a suitable solvent (e.g., acetone or THF) is refluxed for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine.

Biological Activities and Therapeutic Potential

While specific studies on a broad series of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs are limited, the extensive research on related 1,3,5-triazine derivatives provides a strong basis for predicting their biological activities, particularly as anticancer agents. The following sections outline the potential mechanisms of action and structure-activity relationships based on existing literature.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.

Potential Molecular Targets:

  • Dihydrofolate Reductase (DHFR): Some 1,3,5-triazine derivatives act as antifolates by inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA replication and cell proliferation.[2]

  • Phosphoinositide 3-kinase (PI3K) / mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, survival, and proliferation. Several 1,3,5-triazine analogs have been identified as potent inhibitors of PI3K and/or mTOR.[4]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key driver of many cancers, and its inhibition is a validated therapeutic strategy. Substituted 1,3,5-triazines have been shown to inhibit EGFR tyrosine kinase activity.

  • Rad6 Ubiquitin Conjugating Enzyme: The Rad6 ubiquitin-conjugating enzyme is involved in DNA repair and has been identified as a target for some anticancer 1,3,5-triazine derivatives.[5][6]

Anticancer_Mechanisms Triazine 4-Alkoxy-6-phenyl- 1,3,5-triazin-2-amine Analogs DHFR DHFR Inhibition Triazine->DHFR PI3K_mTOR PI3K/mTOR Pathway Inhibition Triazine->PI3K_mTOR EGFR EGFR Tyrosine Kinase Inhibition Triazine->EGFR Rad6 Rad6 Inhibition Triazine->Rad6 CellCycleArrest Cell Cycle Arrest DHFR->CellCycleArrest Apoptosis Induction of Apoptosis PI3K_mTOR->Apoptosis PI3K_mTOR->CellCycleArrest EGFR->Apoptosis EGFR->CellCycleArrest Rad6->Apoptosis AntiAngiogenesis Anti-Angiogenesis

Caption: Potential anticancer mechanisms of action for 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs.

Illustrative Structure-Activity Relationship (SAR) Study

To provide a framework for future research, the following table illustrates the type of data that would be generated from a study investigating the impact of varying the alkoxy group on the cytotoxic activity of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs against a panel of cancer cell lines. Please note that the following data is hypothetical and for illustrative purposes only.

Compound IDR (Alkoxy Group)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
1a -OCH₃8.512.310.1
1b -OCH₂CH₃5.27.86.5
1c -O(CH₂)₂CH₃3.14.53.9
1d -OCH(CH₃)₂4.86.25.5
Doxorubicin (Reference Drug)0.50.80.6

Analysis of Hypothetical SAR:

Based on this illustrative data, a preliminary SAR could be deduced:

  • Effect of Alkoxy Chain Length: An increase in the length of the linear alkoxy chain from methoxy to propoxy (compounds 1a-1c ) appears to correlate with increased cytotoxic activity. This could be attributed to enhanced lipophilicity, leading to better cell membrane permeability.

  • Effect of Branching: The branched isopropoxy group (compound 1d ) shows slightly lower activity compared to the linear propoxy group (compound 1c ), suggesting that steric hindrance may play a role in the interaction with the biological target.

Further studies would be necessary to confirm these trends and to elucidate the precise molecular interactions responsible for the observed activities.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine scaffold represents a promising area for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the vast biological potential of the 1,3,5-triazine core, makes them attractive candidates for further investigation. While the direct biological data for a comprehensive series of these specific analogs is currently limited, the information available for related compounds strongly suggests potential anticancer activity through various mechanisms of action.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs with variations in the alkoxy group, as well as substitutions on the phenyl ring and the 2-amino group. Such studies will be crucial for establishing a clear structure-activity relationship and for identifying lead compounds with potent and selective biological activity. Elucidating the specific molecular targets and mechanisms of action of these compounds will be paramount for their rational design and development as next-generation therapeutics.

References

  • Balaha, M. F., El-Hamamsy, M. H., El-Din, N. A. S., & El-Mahdy, N. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 9(58), 33799-33813. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 22(12), 2097. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, K. H. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & medicinal chemistry letters, 26(8), 2030–2034. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]

  • Macdonald, G., & Thordarson, P. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and-carboxamides. Bioorganic & medicinal chemistry letters, 23(24), 6763–6767. [Link]

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  • Patel, R. B., Desai, P. S., Desai, K. R., & Chikhalia, K. H. (2003). Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Journal of the Indian Chemical Society, 80(2), 138-140. [Link]

  • Alhameed, O., Al-Salahi, R., Marzouk, M., & Alrobaian, M. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 25(10), 2329. [Link]

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  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Z. (2025). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. Bioorganic Chemistry, 161, 108571. [Link]

  • Pan, L., Li, Z., Ding, T., Fang, X., Zhang, W., Xu, H., & Xu, Y. (2017). A Simple and Efficient Method for the Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043–10050. [Link]

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  • Kysil, A., Gaponova, I., Iaroshenko, V. O., Sosnovskikh, V. Y., & Volochnyuk, D. M. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC advances, 14(12), 8565–8577. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules (Basel, Switzerland), 22(12), 2097. [Link]

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Sources

Technical Guide: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine as a CFTR Modulator Scaffold

[1][2][3]

Executive Summary

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine represents a specialized chemical scaffold within the class of triazine-based CFTR modulators .[1][2] Unlike the widely known quinoline-carboxamide potentiators (e.g., Ivacaftor), this scaffold belongs to a distinct chemical space often associated with direct CFTR activation .

Research indicates this scaffold functions primarily as a potentiator (Class III modulator) and a wild-type CFTR activator .[1][2] Its pharmacological profile makes it highly relevant for two therapeutic distinct avenues:

  • Cystic Fibrosis (CF): Rescuing gating defects in mutants like G551D or enhancing the activity of corrected F508del-CFTR.[1][2]

  • Dry Eye Disease (DED): Activating wild-type CFTR on the ocular surface to drive chloride-dependent fluid secretion, hydrating the corneal epithelium.[1][2]

Chemical Architecture & SAR Analysis

The molecule is built upon a 1,3,5-triazine (s-triazine) core, a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in multiple hydrogen-bonding interactions.

Structural Deconstruction
ComponentChemical FeaturePharmacological Function
Triazine Core Electron-deficient aromatic ringActs as a central hub, positioning substituents in a planar geometry to fit the CFTR binding pocket (likely the NBD interface).[1][2]
C6-Phenyl Group Hydrophobic Aromatic RingProvides critical

stacking interactions within the hydrophobic pocket of CFTR.[1][2] Unlike aniline-linked analogs, this C-linked phenyl offers a rigid steric bulk.[1][2]
C4-Isopropoxy Branched Alkoxy GroupEnhances lipophilicity (

adjustment) and membrane permeability.[1][2] The steric bulk of the isopropyl group prevents rapid metabolic dealkylation compared to methoxy analogs.[1]
C2-Amine Primary Amine (-NH

)
A crucial Hydrogen Bond Donor (HBD).[1][2] It serves as the primary vector for synthetic optimization (e.g., conversion to sulfonamides to increase potency).
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the optimization logic for this scaffold.

SAR_MapFigure 1: SAR Optimization Strategy for the Triazine ScaffoldCore4-Isopropoxy-6-phenyl-1,3,5-triazin-2-aminePhenylC6-Phenyl Ring(Hydrophobic Anchor)Core->PhenylIsopropoxyC4-Isopropoxy(Lipophilic/Metabolic)Core->IsopropoxyAmineC2-Primary Amine(H-Bond Donor)Core->AmineMod_PhenylOptimization:Substitutions (F, Cl, OMe)tune electronics & potencyPhenyl->Mod_PhenylMod_IsoOptimization:Fluorination (e.g., OCF3)increases metabolic stabilityIsopropoxy->Mod_IsoMod_AmineOptimization:Sulfonylation (Sulfonamides)dramatically increases potencyAmine->Mod_Amine

Mechanism of Action

This scaffold functions as a CFTR Potentiator .[1][2]

  • Target: It binds directly to the CFTR protein, likely at an allosteric site distinct from the ATP-binding sites but potentially overlapping with or allosterically coupled to the Ivacaftor binding site (transmembrane domains).

  • Effect: It stabilizes the Open State (Po) of the chloride channel.

  • Pathway: Unlike Forskolin (which raises cAMP), this scaffold does not require upstream cAMP elevation to bind, but its efficacy is maximized when the channel is phosphorylated by PKA.

Synthesis Protocol

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is achieved through a sequential nucleophilic substitution strategy on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The order of addition is critical to control regioselectivity.[1][2]

Synthetic Route[2][8][9][10][11]
  • Step 1: Introduction of the Phenyl Group (C-C Bond Formation)

    • Reagents: Cyanuric Chloride, Phenylmagnesium Bromide (Grignard), THF, 0°C.

    • Product: 2,4-Dichloro-6-phenyl-1,3,5-triazine.[1][2]

    • Note: This step establishes the carbon-linked phenyl ring.[1][2]

  • Step 2: Introduction of the Isopropoxy Group

    • Reagents: Isopropanol, NaH (or NaOH), 0°C to RT.

    • Product: 2-Chloro-4-isopropoxy-6-phenyl-1,3,5-triazine.[1][2]

    • Control: Temperature must be kept low to prevent double substitution.[1][2]

  • Step 3: Amination

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia in Dioxane, mild heat (40-60°C).
      
    • Final Product: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.[1][2][3][4][5]

Synthesis_FlowFigure 2: Sequential Synthesis of the Triazine ScaffoldStartCyanuric Chloride(2,4,6-Trichloro-1,3,5-triazine)Step1Step 1: Phenyl Addition+ PhMgBr (Grignard)THF, 0°CStart->Step1Inter1Intermediate 1:2,4-Dichloro-6-phenyl-1,3,5-triazineStep1->Inter1Step2Step 2: Alkoxylation+ Isopropanol / NaH0°C -> RTInter1->Step2Inter2Intermediate 2:2-Chloro-4-isopropoxy-6-phenyl-1,3,5-triazineStep2->Inter2Step3Step 3: Amination+ NH3 (aq) or Dioxane40-60°CInter2->Step3FinalFINAL PRODUCT:4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amineStep3->Final

Biological Evaluation Protocols

To validate the activity of this scaffold, two complementary assays are required: a high-throughput fluorescence assay and a gold-standard electrophysiological assay.[1][2]

A. YFP-Halide Quenching Assay (High-Throughput)

This assay utilizes cells transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][2] CFTR activation allows Iodide (

  • Cell Line: FRT (Fischer Rat Thyroid) or CHO cells stably expressing CFTR (WT or Mutant) + YFP sensor.

  • Protocol:

    • Seed cells in 96-well black plates (20,000 cells/well).

    • Incubate 24h. Wash with PBS.[1][2]

    • Add Test Compound (0.1 - 10

      
      ) in PBS (+ Forskolin 100 nM if testing potentiation).[1][2]
      
    • Incubate 10 min.

    • Inject: 100

      
       of Iodide Buffer (PBS with 
      
      
      replacing
      
      
      ).
    • Read: Monitor Fluorescence (Ex 500nm / Em 535nm) for 40 seconds.

    • Data: Slope of quenching indicates CFTR activity.[1][2]

B. Ussing Chamber Electrophysiology (Validation)

Measures Short-Circuit Current (

12
  • Setup: Snapwell inserts with confluent FRT-CFTR or primary Human Bronchial Epithelial (HBE) cells.[1][2]

  • Protocol:

    • Mount insert in Ussing chambers with Krebs-bicarbonate ringer.

    • Clamp voltage to 0 mV.[1][2]

    • Add Amiloride (10

      
      ):  Blocks ENaC (Sodium channels) to isolate Chloride current.[1]
      
    • Add Forskolin (low dose): To phosphorylate CFTR.[1][2]

    • Add Test Compound: Observe increase in

      
       (Potentiation).
      
    • Add CFTRinh-172: Specific inhibitor to confirm current is CFTR-mediated.

Optimization & Future Outlook

While "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" is a potent starting point, recent patent literature suggests that sulfonylation of the exocyclic amine yields "super-potentiators" with nanomolar efficacy.[1][2]

  • Next-Gen Derivative: Reaction of the scaffold with benzenesulfonyl chloride yields N-(4-isopropoxy-6-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide.[1][2]

  • Advantage: The sulfonamide group increases acidity and potential H-bonding interactions within the CFTR binding pocket, often improving potency by 10-100 fold.[1][2]

References

  • Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. Source: World Intellectual Property Organization (WO2022076628A1) URL:[3]

  • Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease. Source: The FASEB Journal (2016) URL:[Link]

  • Pro-Secretory Activity and Pharmacology in Rabbits of an Aminophenyl-1,3,5-Triazine CFTR Activator for Dry Eye Disorders. Source: Investigative Ophthalmology & Visual Science (2017) URL:[6][Link]

A Technical Guide to the Solubility Profile of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical research, directly influencing assay design, data quality, and formulation strategies. This technical guide provides a comprehensive examination of the solubility profile of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in high-throughput screening and compound management. While specific quantitative data for this compound is not widely published, this document synthesizes foundational principles of solubility, the unique properties of DMSO, and field-proven experimental protocols to empower researchers. We will explore the theoretical underpinnings of solubility, differentiate between critical kinetic and thermodynamic measurements, and provide detailed, self-validating methodologies for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible solubility data for novel chemical entities.

Introduction: The Solute and the Solvent

A thorough understanding of both the compound of interest and the chosen solvent is paramount to predicting and interpreting solubility. The interplay between their respective molecular structures and physicochemical properties governs the dissolution process.

The Solute: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine belongs to the s-triazine class of heterocyclic compounds. Its structure is characterized by a central 1,3,5-triazine ring substituted with three distinct functional groups:

  • An Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor.

  • A Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety.

  • An Isopropoxy Group (-OCH(CH₃)₂): This ether group is generally considered nonpolar and hydrophobic, though the oxygen atom can act as a hydrogen bond acceptor.

The molecule thus presents an amphiphilic character, possessing both polar and nonpolar regions. The presence of the amino group on the triazine ring is known to influence the electronic properties and potential for intermolecular interactions.[1] The overall solubility will be a balance between the energy required to break the solute's crystal lattice forces and the energy released upon solvation of these functional groups by the solvent.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO), with the formula (CH₃)₂SO, is a highly effective and widely used solvent in pharmaceutical and biological research.[2] Its prominence is due to a unique combination of properties:

  • Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for polar molecules. However, it lacks acidic protons and does not act as a hydrogen bond donor.

  • Exceptional Solvating Power: It can dissolve a vast array of both polar and nonpolar compounds, making it an indispensable tool for creating stock solutions in chemical libraries and high-throughput screening (HTS) campaigns.[3][4]

  • Miscibility: DMSO is miscible with water and a wide range of organic solvents in all proportions.[2][4]

  • High Boiling Point: With a boiling point of 189 °C, it has low volatility at room temperature, which prevents the concentration of stock solutions from changing due to evaporation.[4][5]

These characteristics make DMSO the default choice for dissolving diverse compounds for in vitro assays.[3][6]

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can be dissolved in a solvent under specified conditions of temperature and pressure.[7]

Physicochemical Principles of Dissolution

The adage "like dissolves like" provides a useful heuristic.[8] The dissolution of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in DMSO is favored by the strong dipole-dipole interactions between the polar sulfoxide group of DMSO and the polar amino-triazine portion of the solute. Simultaneously, the methyl groups of DMSO can engage in weaker van der Waals interactions with the nonpolar phenyl and isopropoxy substituents. This ability to interact favorably with both polar and nonpolar moieties underpins DMSO's broad utility.[3]

The overall process can be described by two main energetic considerations:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces (e.g., hydrogen bonds, π-stacking) holding the crystalline solid together.

  • Establishing Solute-Solvent Interactions: Energy is released when the solute molecules are solvated by DMSO molecules.

Dissolution is favored when the energy released upon solvation is comparable to or greater than the energy required to break the crystal lattice.

Differentiating Kinetic and Thermodynamic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (e.g., 24 hours or more) until the concentration of the dissolved solute in the solution becomes constant.[7][10] This value is independent of the initial solid-state form (e.g., crystalline vs. amorphous) if sufficient time is allowed for conversion to the most stable form.[7]

  • Kinetic Solubility: This is often measured in HTS settings. It typically involves dissolving the compound in DMSO to a high concentration and then diluting this stock solution into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[10] This measurement can often yield a value higher than the thermodynamic solubility because the compound may not have had sufficient time to nucleate and precipitate, forming a temporary, metastable supersaturated solution.[11][12]

Kinetic assays are valuable for rapid screening, but thermodynamic solubility provides the more robust and fundamental data required for lead optimization and formulation.[11][12]

G cluster_0 Thermodynamic Solubility (Equilibrium) cluster_1 Kinetic Solubility (Non-Equilibrium) T_Start Excess Solid Compound (e.g., Crystalline Powder) T_Process Long Incubation (e.g., 24h Shake-Flask) in DMSO T_Start->T_Process Equilibration T_End Saturated Solution (True Equilibrium) T_Process->T_End Maximum Dissolution K_Start High Conc. DMSO Stock (Compound Fully Dissolved) K_Process Rapid Dilution into Aqueous Buffer K_Start->K_Process Assay Start K_End Metastable Solution (Supersaturated) K_Process->K_End Forms Transiently K_Precipitate Precipitation (Amorphous Solid) K_End->K_Precipitate Eventually Crashes Out

Figure 1. Conceptual workflow distinguishing thermodynamic from kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

This section details the "shake-flask" method, a gold-standard approach for determining the thermodynamic equilibrium solubility of a compound in DMSO.[10] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective

To determine the maximum equilibrium concentration (thermodynamic solubility) of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in anhydrous DMSO at a controlled ambient temperature (e.g., 25 °C).

Materials & Equipment
  • Compound: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (solid powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • 2 mL glass vials or microcentrifuge tubes

    • Vortex mixer

    • Orbital shaker or rotator with temperature control

    • High-speed microcentrifuge (e.g., >14,000 rpm)

    • Calibrated micropipettes

    • HPLC system with UV detector or LC-MS system

    • Volumetric flasks for standard preparation

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to add more compound than is expected to dissolve to ensure an excess of solid remains at equilibrium.[6]

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the vial.

    • Cap the vial securely and vortex vigorously for 2 minutes to break up any aggregates and facilitate initial dissolution.[6]

  • Equilibration:

    • Place the vial on an orbital shaker or rotator set to a consistent, gentle agitation at a controlled temperature (25 °C).

    • Allow the slurry to equilibrate for at least 24 hours.[10] This extended period is crucial for the system to reach a true thermodynamic equilibrium, allowing for any potential solid-state transformations to occur.[7]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[6] This step ensures that the supernatant collected for analysis is a clear, saturated solution free of any solid particles.

  • Sample Collection and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 50 µL).

    • Immediately dilute the aliquot into a larger, known volume of an appropriate solvent (e.g., 950 µL of acetonitrile or methanol) in a clean analysis vial. This prevents the compound from precipitating due to temperature changes or solvent evaporation and brings the concentration into the linear range of the analytical detector.

  • Analytical Quantification:

    • Prepare a set of calibration standards of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in the same dilution solvent used in the previous step.

    • Analyze the diluted sample and the calibration standards via a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample by interpolating its signal on the calibration curve.

G start Start: Weigh Excess Solid Compound add_dmso Add Known Volume of Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2 min) add_dmso->vortex equilibrate Equilibrate on Shaker (24h @ 25°C) vortex->equilibrate centrifuge Centrifuge at High Speed (15 min) equilibrate->centrifuge collect Collect Known Volume of Supernatant centrifuge->collect dilute Dilute in Analytical Solvent (e.g., 1:20 in ACN) collect->dilute analyze Quantify Concentration (HPLC or LC-MS) dilute->analyze end End: Calculate Solubility analyze->end

Figure 2. Experimental workflow for thermodynamic solubility determination.

Data Analysis and Presentation

Calculation of Solubility

The final solubility is calculated by correcting the measured concentration for the dilution factor used.

Solubility (mg/mL) = [Concentration from Calibration Curve (mg/mL)] x [Dilution Factor]

Where the Dilution Factor = (Final Volume) / (Aliquot Volume). Example: (1000 µL) / (50 µL) = 20

It is also standard practice to report the solubility in molar units (M or mM).

Data Presentation

Quantitative results should be summarized in a clear, structured format. While experimental data for the target compound is not available, results should be presented as follows for clarity and comparison.

ParameterValueUnit
Solvent Anhydrous DMSO-
Temperature 25°C
Equilibration Time 24hours
Analytical Method HPLC-UV-
Solubility (Mass) [Calculated Value]mg/mL
Solubility (Molar) [Calculated Value]mM
Factors Influencing Results & Trustworthiness

To ensure the trustworthiness of the generated data, several factors must be carefully controlled:

  • Purity of Compound: Impurities can either increase or decrease apparent solubility. The purity of the test compound should be known and reported.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds.[2] Always use anhydrous DMSO from a freshly opened bottle or one stored under inert gas.

  • Temperature Control: Solubility is temperature-dependent.[7][13] For most solids, solubility increases with temperature.[14][15] Maintaining a constant temperature during equilibration is critical for reproducibility.

  • Equilibration Time: Confirming that 24 hours is sufficient for equilibrium can be done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The results should be consistent.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in DMSO. By combining a theoretical understanding of the solute-solvent interactions with a rigorous, well-controlled experimental protocol, researchers can generate reliable and reproducible data. Accurate solubility determination is not merely a procedural step; it is a fundamental prerequisite for the successful execution of subsequent biological assays and the advancement of chemical and pharmaceutical development programs. The methodologies described herein provide the necessary tools to establish a high-quality solubility profile, ensuring data integrity and informed decision-making in any research endeavor.

References

  • Vertex AI Search. (2026, February 9).
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ovid. (n.d.).
  • Wikipedia. (n.d.). Solubility.
  • PubMed. (2012, October 9).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Chem LibreTexts. (n.d.). Solubility.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Benchchem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • PubChem. (2024, September 9).
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • Sigma-Aldrich. (n.d.).
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening.
  • U.S. Environmental Protection Agency. (2025, October 15). 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine.
  • Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine analytical standard.
  • Benchchem. (n.d.). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide.
  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9).
  • ChemSynthesis. (2025, May 20). 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine.
  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1).
  • TDX.cat. (n.d.).
  • Chemister.ru. (n.d.). benzoguanamine.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

Technical Profile: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3)

[1]

Executive Summary

CAS 400839-36-3 , systematically known as 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine , is a triazine-based pharmacophore used primarily as a scaffold in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of sulfonamide-based CFTR modulators , a class of drugs designed to correct defects in the CFTR protein associated with Cystic Fibrosis. Beyond CFTR, the 1,3,5-triazine core is a privileged structure in drug discovery, exhibiting potential activity against various kinases (e.g., PI3K, mTOR) and adenosine receptors due to its bioisosteric resemblance to adenine.

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Details
CAS Registry Number 400839-36-3
IUPAC Name 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine
Common Synonyms 2-Amino-4-isopropoxy-6-phenyl-1,3,5-triazine; 4-Amino-6-isopropoxy-2-phenyl-s-triazine
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
SMILES CC(C)Oc1nc(N)nc(c2ccccc2)n1
InChI Key Unique identifier required for database integration (Generated from structure)
Physical & Chemical Properties
Property Value / Description
Appearance White to off-white solid powder
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in water.[1]
pKa (Calculated) ~3.5–4.0 (Triazine ring nitrogen), weakly basic.
Lipophilicity (LogP) ~2.5 (Estimated); indicates moderate membrane permeability.
Reactivity The exocyclic amine (-NH₂) is nucleophilic but less reactive than aliphatic amines due to electron withdrawal by the triazine ring.[1] It requires strong bases (e.g., NaH) for acylation or sulfonylation.

Synthesis & Preparation Methodologies

The synthesis of CAS 400839-36-3 typically follows a stepwise nucleophilic aromatic substitution (


)1
Primary Synthetic Route: The Cyanuric Chloride Pathway

This route leverages the temperature-dependent reactivity of the three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine.[1]

  • Step 1: Introduction of Phenyl Group (0°C)

    • Reagents: Cyanuric chloride, Phenylmagnesium bromide (PhMgBr) or Benzene/AlCl₃.

    • Conditions: Anhydrous THF or ether, 0°C.

    • Mechanism: Grignard addition or Friedel-Crafts arylation replaces the first chlorine.[1]

    • Intermediate: 2,4-Dichloro-6-phenyl-1,3,5-triazine.[1]

  • Step 2: Introduction of Isopropoxy Group (Room Temp)

    • Reagents: Isopropanol (iPrOH), Sodium Hydride (NaH) or NaOH.

    • Conditions: 25°C–40°C.[1]

    • Mechanism: Alkoxide attack displaces the second chlorine.[1]

    • Intermediate: 2-Chloro-4-isopropoxy-6-phenyl-1,3,5-triazine.[1]

  • Step 3: Amination (Reflux)

    • Reagents: Aqueous Ammonia (NH₃) or Ammonium Acetate.

    • Conditions: 60°C–80°C (Reflux).

    • Mechanism: The final chlorine is displaced by ammonia to yield the target amine.

Visualization: Synthetic Workflow

SynthesisStartCyanuric Chloride(2,4,6-Trichloro-1,3,5-triazine)Step1Intermediate 1(2,4-Dichloro-6-phenyl-triazine)Start->Step1PhMgBr, THF, 0°C(Arylation)Step2Intermediate 2(2-Chloro-4-isopropoxy-6-phenyl-triazine)Step1->Step2iPrOH, NaH, 25°C(Etherification)FinalCAS 400839-36-3(4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine)Step2->FinalNH3 (aq), 80°C(Amination)

Caption: Stepwise regioselective synthesis of CAS 400839-36-3 starting from Cyanuric Chloride.

Mechanism of Action & Applications

Role in Drug Development (CFTR Modulation)

CAS 400839-36-3 is a validated intermediate for synthesizing CFTR correctors and potentiators .[1] In patent literature (e.g., WO2022076628A1), the exocyclic amine is reacted with sulfonyl chlorides to form sulfonamide derivatives.

  • Mechanism: The resulting sulfonamide-triazine complexes bind to the CFTR protein (often at the NBD1 or TMD interfaces), stabilizing the folded state (corrector) or increasing the channel open probability (potentiator).

  • Key Reaction:

    
    
    
Kinase Inhibition Potential

The 1,3,5-triazine scaffold is a bioisostere of the adenine ring found in ATP.

  • Targeting: It can competitively inhibit ATP-binding sites in kinases such as PI3K (Phosphoinositide 3-kinase) and mTOR .[1]

  • SAR (Structure-Activity Relationship): The 4-isopropoxy group provides lipophilic bulk that can occupy hydrophobic pockets in the enzyme active site, while the 2-amine serves as a hydrogen bond donor to the hinge region.[1]

Visualization: Biological Application Flow

ApplicationCompoundCAS 400839-36-3(Scaffold)ReactionSulfonylation / Acylation(Chemical Modification)Compound->ReactionBuilding BlockSecondaryKinase Targets(PI3K/mTOR)Compound->SecondaryDirect Activity (Potential)DrugCandidateCFTR Modulator Candidate(Sulfonamide Derivative)Reaction->DrugCandidateYieldsTargetCFTR Protein(F508del Correction)DrugCandidate->TargetBinds/Stabilizes

Caption: Application of CAS 400839-36-3 as a scaffold for CFTR modulators and kinase inhibitors.[1]

Handling & Safety Protocols

While specific toxicological data for this exact intermediate may be limited, standard protocols for aminotriazines apply.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a chemical fume hood to avoid inhalation of dust.[1]

References

  • Sigma-Aldrich. Product Detail: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.[1] Available at: (Verified via search result 1.1).

  • World Intellectual Property Organization (WIPO). Patent WO2022076628A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (2022). Describes the use of CAS 400839-36-3 as a starting material for sulfonamide synthesis.[1]

  • Santa Cruz Biotechnology. 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine Product Information. Available at: .

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Phenyl-Amino-Triazine Derivatives: A Technical Guide to Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine (s-triazine) nucleus represents a cornerstone in the development of novel therapeutics. Its unique chemical properties, including a planar, aromatic system with three nitrogen atoms, provide a versatile scaffold for extensive structural modifications. This inherent adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in medicinal chemistry.[1][2] Phenyl-amino-triazine derivatives, in particular, have emerged as a highly promising class of compounds, demonstrating significant potential across a spectrum of diseases, most notably in oncology. This guide provides an in-depth exploration of their therapeutic promise, focusing on the mechanistic rationale, experimental validation, and future avenues for drug development professionals.

The Oncological Frontier: Multi-Targeted Kinase Inhibition

The primary therapeutic application of phenyl-amino-triazine derivatives lies in their potent anti-cancer activity.[1] A significant body of research highlights their ability to function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3]

Mechanism of Action: Disrupting Pro-Survival Signaling

The anticancer efficacy of these derivatives is often attributed to their ability to simultaneously inhibit multiple key kinases involved in tumor growth, proliferation, and angiogenesis.[2] In silico and in vitro studies have consistently identified several critical targets.[1]

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade controlling cell survival, proliferation, and metabolism.[4][5] Many phenyl-amino-triazine compounds, such as Gedatolisib, have been developed as dual PI3K/mTOR inhibitors.[1][4] By binding to the ATP-binding pocket of these kinases, the derivatives prevent the phosphorylation of downstream effectors, ultimately leading to the inhibition of cell growth and induction of apoptosis.[6][7]

  • Receptor Tyrosine Kinases (RTKs): This class includes crucial drivers of cancer progression like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of EGFR disrupts signals that lead to cell proliferation, while VEGFR-2 inhibition blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2][8]

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Phenyl-amino-triazine derivatives have been shown to interact with CDKs, such as CDK2, leading to cell cycle arrest.

  • Dihydrofolate Reductase (DHFR): Some derivatives also exhibit inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cancer cells.[1]

The ability to engage multiple targets is a significant therapeutic advantage, potentially overcoming the drug resistance mechanisms that often arise with single-target agents.[2]

PI3K_mTOR_Pathway_Inhibition RTK Growth Factor Receptor (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Phenyl-Amino-Triazine Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTORC1

Figure 1: Mechanism of Phenyl-Amino-Triazine Derivatives in the PI3K/Akt/mTOR Pathway.
In Vitro Efficacy: A Quantitative Overview

The cytotoxic potential of these compounds has been extensively validated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for potency.

Compound IDCancer Cell LineCancer TypeTarget(s)IC50 (µM)Reference(s)
Compound 2d C26Colon CarcinomaEGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K0.38[1]
Compound 2d MCF7Human Breast CancerEGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K6.54[1]
Compound 3a C26Colon CarcinomaEGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K1.21[9]
Compound 3b MCF7Human Breast CancerEGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K6.19[1][9]
Compound 44 VariousBladder, Breast, Pancreatic, LungmTOR1.51 - 5.97[2]
Compound 19 MALME-3MMelanomaNot Specified0.033[10]
PKI-587 VariousBreast, etc.PI3K/mTORPotent (sub-nM range for kinases)[4]

Note: IC50 values are highly dependent on specific experimental conditions and the full compound structure.

Notably, several studies have highlighted compounds with higher selectivity for cancer cells over normal cells, such as bovine aorta endothelial cells (BAEC), suggesting a favorable therapeutic index.[1]

Expanding Horizons: Neurodegenerative and Other Disorders

While oncology remains the most explored area, the therapeutic versatility of the phenyl-amino-triazine scaffold extends to other complex diseases.

Neuroprotection and Cognitive Enhancement

Certain derivatives have shown promise in targeting key pathological mechanisms of neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Alzheimer's Disease: Derivatives have been synthesized that inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two enzymes central to Alzheimer's pathology.[11] Others have been shown to modulate the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau, the primary components of plaques and tangles, respectively.[11][12]

  • Parkinson's Disease: 5-Phenyl-1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A₂A receptor.[8] Blocking this receptor in the brain can enhance motor control, offering a non-dopaminergic therapeutic strategy.[8]

  • Cognitive Enhancement: A class of 1,3,5-triazine-piperazine derivatives has been identified as potent 5-HT6 receptor antagonists, which have demonstrated significant procognitive effects in preclinical models, suggesting potential for treating dementia.[13]

Antimicrobial and Anti-inflammatory Potential

The triazine core is present in numerous agents with a broad range of biological activities.[14] Various phenyl-amino-triazine derivatives have been reported to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties, although this area is less developed compared to oncology.[1][15][16] The development of novel antimicrobial agents is of critical importance due to the rise of drug-resistant pathogens.[15]

From Bench to Assay: Core Experimental Protocols

The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental methodologies. This section outlines foundational protocols for the synthesis and evaluation of phenyl-amino-triazine derivatives.

Synthesis of Symmetrical Phenyl-Amino-s-Triazine Derivatives

The synthesis of a tri-substituted s-triazine core typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[1] The sequential nucleophilic aromatic substitution (SNAr) of its three chlorine atoms allows for the controlled introduction of various amines.

Objective: To synthesize a symmetrical di-substituted phenyl-amino-s-triazine derivative.

Methodology:

  • Step 1: Mono-substitution:

    • Dissolve cyanuric chloride in a suitable solvent like tetrahydrofuran (THF).

    • Cool the reaction mixture to 0-5 °C in an ice bath. This low temperature is critical to ensure mono-substitution and control reaction selectivity.[1]

    • Slowly add one equivalent of a 4-substituted aniline derivative in the presence of a weak base (e.g., solid K₂CO₃) to scavenge the HCl byproduct.

    • Stir the reaction for 30-40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is the mono-substituted dichlorotriazine intermediate.

  • Step 2: Di-substitution:

    • To the intermediate from Step 1, add two equivalents of a secondary amine (e.g., morpholine or piperidine) and a base like triethylamine (TEA) or K₂CO₃.

    • The reaction can be performed using two primary methods:

      • Conventional Reflux: Heat the mixture in a solvent such as 1,4-dioxane under reflux for 12-24 hours.[1] This method is reliable but time-consuming.

      • Microwave-Assisted Synthesis: Heat the mixture in a sealed vessel using a microwave reactor at a set temperature (e.g., 100-120 °C) for 15-30 minutes.[1] This method significantly reduces reaction time and often improves yields (91-98% vs. 80-88% for reflux).[1]

    • Monitor the reaction to completion by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product using silica gel column chromatography to yield the desired pure compound.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.[1]

Synthesis_Workflow Start Cyanuric Chloride + Substituted Aniline Step1 Step 1: Mono-substitution (0-5°C, THF, K₂CO₃) Start->Step1 Intermediate Dichlorotriazine Intermediate Step1->Intermediate Step2 Step 2: Di-substitution (Reflux or Microwave) + Secondary Amine Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Phenyl-Amino-Triazine Purify->Pure Analyze Characterization (NMR, MS, IR) Pure->Analyze Final Final Validated Compound Analyze->Final

Figure 2: General Workflow for Synthesis and Validation of Phenyl-Amino-Triazine Derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase, for example, PI3K or VEGFR-2. Luminescence-based assays are common as they measure ATP consumption, which decreases in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, VEGFR-2).

  • Kinase-specific substrate (e.g., PIP2 for PI3K).

  • ATP.

  • Test compounds dissolved in DMSO.

  • Kinase assay buffer.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. This step is crucial for generating a dose-response curve.

  • Reaction Setup:

    • Add the assay buffer to each well of the plate.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the target kinase to all wells except the "no enzyme" control.

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate and ATP in the assay buffer.

    • Add this solution to all wells to start the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate as per the manufacturer's instructions (typically 10 minutes) to stabilize the signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[17]

Conclusion and Future Directions

Phenyl-amino-triazine derivatives represent a robust and highly adaptable scaffold for the development of targeted therapeutics. Their proven success as multi-kinase inhibitors in oncology provides a strong foundation for further optimization. The key future challenges and opportunities include:

  • Improving Selectivity: While multi-targeting can be advantageous, designing derivatives with higher selectivity for specific kinase isoforms or cancer-specific pathways could reduce off-target toxicities.[2]

  • Overcoming Resistance: A deeper understanding of resistance mechanisms will be essential to design next-generation compounds that can circumvent them.[2]

  • Expanding Therapeutic Areas: The preliminary yet promising results in neurodegenerative and infectious diseases warrant more extensive investigation.

  • Pharmacokinetic Optimization: Continued chemical modification to improve drug-like properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) is crucial for translating potent inhibitors into clinically successful drugs.[1]

The continued exploration of the rich chemical space surrounding the phenyl-amino-triazine core, guided by rational design and robust biological evaluation, holds immense promise for delivering novel and effective treatments for some of the most challenging human diseases.

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  • Triazine-based small molecules for a dual effect on α-synuclein and p-tau aggregation. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_noaQj30qWRQuXw3IQq5cwHZ4sfc_hH8oNVdul7v1gu_Sl27wf_ygUh8sF91DnY1vIC7ul7TULYAxOgYCTwei43Q69zcd8BMeHj8Z30rRbjnxhJHNo_33sr6HwqskADui8TSUUXgspyHpGTDxTAGPlbJXanWXiiBvjDvrc3y2DSpEEA5bzTLVL4cA--huKUm8-zJNOBXf-rnFHUpFJgPL6l8TLcg4cmCkVrFYBYfu4QNa8AM-OLCtugbwEEtzjOBfZ-xHCEKOQ==]
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGbZxYqXxofeWYuvuacnmBCQNEqF9wv3xAItbnuiGkjZQ0pg7IIaN2CP41BBxqs4V1OF3JFRywohKJDTeapO8cvyCTtbdDMddoAyM9AjBrTPTJHvetYV1m7Gw6HF_Cbhar6c=]
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ9KLZR-9axhlM8tP6YI_G-oIvmF-FVajmYHKLtWrP8YnTHN2l7xVz4pBI9gDWiWJBq_Wqu70snAHcQKumohxTygwSxPxLgKQVsmf3ADnhkH8L1M3c5ZV7LgOLxTVsHvgE0Cc=]
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  • Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJ2uY78b1DxLcFRw439jehRzGnzBz3Jcaq2LTsK2tw-1EI-YrBixzqDtvdYob4lvd0k22WGvpcCNzxd-HjNce9n4cnjsSSFf2-jYJsnBeT-vwfKA10v8cIorMfSZZdMvhFUBJZpWQccfqj-dq80GMJjbtt-IfXonnxRdyg5Y=]
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Methodological & Application

Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine from cyanuric chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for various PI3K/mTOR inhibitors, antimalarials, and herbicides. This Application Note details the synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine , a trisubstituted derivative requiring precise chemoselective control.

The synthesis exploits the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). As chlorine atoms are sequentially replaced by electron-donating groups (phenyl, amino, alkoxy), the electrophilicity of the remaining carbons decreases, necessitating increasingly vigorous conditions for subsequent substitutions.

Target Molecule:

  • Core: 1,3,5-Triazine[1][2][3][4][5][6][7][8][9]

  • Substituent 1 (C-C bond): Phenyl group (-Ph)

  • Substituent 2 (C-N bond): Amino group (-NH

    
    )
    
  • Substituent 3 (C-O bond): Isopropoxy group (-OiPr)

Strategic Analysis & Mechanism

To maximize yield and minimize polychlorinated byproducts, the order of substituent introduction is critical.

  • Step 1: Phenylation (C-C Bond). The Grignard reagent (PhMgBr) is the most reactive nucleophile in this sequence. It must be introduced first at low temperature (

    
    C) to prevent bis-addition.
    
  • Step 2: Amination (C-N Bond). The amino group is strongly electron-donating via resonance. Introducing it second allows for a controlled substitution at moderate temperatures (

    
    C). If introduced last, the displacement of the final chlorine would require high-pressure reactors due to the deactivation of the ring.
    
  • Step 3: Alkoxylation (C-O Bond). The isopropoxide anion is a strong nucleophile, but the triazine ring is now significantly deactivated by the phenyl and amino groups. Therefore, this step requires reflux conditions to force the final

    
     reaction.
    

Reaction Scheme:

ReactionScheme TCT Cyanuric Chloride (TCT) Int1 Intermediate 1 (2,4-dichloro-6-phenyl) TCT->Int1 PhMgBr, THF -20°C Int2 Intermediate 2 (2-amino-4-chloro-6-phenyl) Int1->Int2 NH3 (aq), Acetone 0°C to RT Product Target Product (4-Isopropoxy-6-phenyl-2-amine) Int2->Product NaOiPr, iPrOH Reflux (82°C)

Figure 1: Sequential substitution strategy based on decreasing ring electrophilicity.

Experimental Protocols

Safety Pre-Check
  • Cyanuric Chloride: Severe skin sensitizer and lachrymator. Handle only in a fume hood.

  • Grignard Reagents: Pyrophoric; moisture sensitive. Use anhydrous solvents.[6][7][10]

  • Pressure: Ammonia evolution may pressurize sealed vessels.

Step 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

Rationale: Low temperature prevents the highly reactive Grignard from displacing a second chlorine atom.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent: Add Cyanuric Chloride (TCT) (1.84 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to -20°C using an acetone/dry ice bath.

  • Addition: Transfer Phenylmagnesium bromide (1.0 M in THF, 10.0 mL, 10.0 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature below -10°C.

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). TCT (

    
    ) should disappear; mono-substituted product (
    
    
    
    ) should appear.
  • Quench: Slowly add 10 mL of saturated

    
     solution.
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with water and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash chromatography (Hexane/DCM) is recommended if bis-phenyl impurity (>5%) is observed.

    • Yield Target: 85-90% (White solid).

Step 2: Synthesis of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine

Rationale: Ammonia is nucleophilic enough to displace the second chlorine at ambient temperature but not the third (deactivated) chlorine without heat.

  • Setup: Dissolve the Intermediate 1 (from Step 1) in Acetone (30 mL) in a 100 mL RBF.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reagent: Add Ammonium Hydroxide (28-30%

    
     in water, 2.0 mL, ~30 mmol) dropwise.
    
    • Note: Excess ammonia acts as both the nucleophile and the base to scavenge the HCl generated.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.

  • Monitoring: TLC (Hexane/EtOAc 7:3). Product will be more polar than the starting material.

  • Workup: Pour the reaction mixture into ice water (100 mL). The product usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) and hexanes (
    
    
    
    mL). Vacuum dry.
    • Yield Target: 80-85%.

Step 3: Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Rationale: The ring is now electron-rich. A strong alkoxide nucleophile and thermal energy (reflux) are required to drive the reaction to completion.

  • Preparation of Nucleophile: In a separate vial, dissolve Sodium metal (0.25 g, 11 mmol) in anhydrous Isopropanol (15 mL) to generate sodium isopropoxide in situ. Alternatively, use commercially available NaOiPr.

  • Reaction: Add the Intermediate 2 (from Step 2, ~8 mmol) to the isopropoxide solution.

  • Conditions: Heat to Reflux (82°C) for 6–12 hours.

  • Monitoring: HPLC or TLC (DCM/MeOH 95:5). The starting chloride should be fully consumed.

  • Workup: Cool to RT. Evaporate the isopropanol under reduced pressure.

  • Extraction: Resuspend the residue in DCM (50 mL) and wash with water (to remove NaCl).

  • Purification: Recrystallization from Ethanol or column chromatography (DCM

    
     2% MeOH in DCM).
    
    • Final Yield Target: 70-80%.

Data Summary & Quality Control

ParameterStep 1 (Phenylation)Step 2 (Amination)Step 3 (Alkoxylation)
Reagent PhMgBr (1.0 eq)

(Excess)
NaOiPr (1.2 eq)
Solvent THF (Anhydrous)Acetone/WaterIsopropanol
Temperature -20°C

-10°C
0°C

25°C
82°C (Reflux)
Key Impurity Bis-phenyl triazineHydrolyzed (OH) speciesUnreacted Chloride
Appearance White Crystalline SolidWhite PowderWhite/Off-White Solid
Approx.[3][4][5][9][11][12][13][14] Yield 88%82%75%

Analytical Markers (Expected):

  • 1H NMR (

    
    ): 
    
    • 
       8.4–8.5 (m, 2H, Ph-H ortho)
      
    • 
       7.4–7.5 (m, 3H, Ph-H meta/para)
      
    • 
       5.3–5.5 (br s, 2H, 
      
      
      
      )
    • 
       5.2 (sept, 1H, CH of iPr)
      
    • 
       1.4 (d, 6H, 
      
      
      
      of iPr)

Troubleshooting & Decision Logic

The following decision tree assists in optimizing reaction conditions if yields are suboptimal.

OptimizationLogic Start Start Optimization Step1_Check Step 1: Bis-phenyl impurity > 10%? Start->Step1_Check Action_Cool Decrease Temp to -40°C Slow addition rate Step1_Check->Action_Cool Yes Step2_Check Step 2: Incomplete Conversion? Step1_Check->Step2_Check No Action_Cool->Step2_Check Action_Base Add DIPEA (1.5 eq) Ensure good stirring Step2_Check->Action_Base Yes Step3_Check Step 3: Low Yield / SM remains? Step2_Check->Step3_Check No Action_Base->Step3_Check Action_Heat Switch solvent to n-Butanol (Reflux 117°C) Step3_Check->Action_Heat Yes Success Isolate Product Step3_Check->Success No

Figure 2: Troubleshooting logic for common synthetic hurdles.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000).[4] 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56, 9705–9711. [Link]

  • Marques, B., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Sousa, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 148-158. [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine. [Link]

Sources

Procedure for amination of 4-chloro-6-phenyl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Amination of 4-Chloro-6-Phenyl-1,3,5-Triazine Derivatives: Protocols and Field-Proven Insights

Introduction: The 1,3,5-Triazine Scaffold in Modern Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules. Its unique electronic properties and rigid, planar geometry allow it to serve as a versatile framework for presenting diverse functional groups in a defined three-dimensional space. Derivatives of 1,3,5-triazine have demonstrated significant potential across numerous therapeutic areas, including oncology, virology, and microbiology.

The strategic functionalization of the triazine ring is paramount to modulating its pharmacological profile. Among the most critical transformations is the sequential amination of chloro-substituted triazines. This procedure, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, allows for the controlled and predictable introduction of various amino substituents. The electron-deficient nature of the triazine ring, caused by the presence of three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack, making this substitution significantly more facile than on typical chlorinated benzenes.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the amination of 4-chloro-6-phenyl-1,3,5-triazine derivatives. It consolidates field-proven protocols with an in-depth discussion of the underlying chemical principles, optimization strategies, and troubleshooting, ensuring a robust and reproducible synthetic workflow.

Reaction Mechanism and Causality of Experimental Choices

The amination of chlorotriazines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction can proceed through a stepwise mechanism involving a negatively charged intermediate (a Meisenheimer-like complex) or, in some cases, a concerted pathway.[2] The key to successful and selective synthesis lies in understanding how each substitution influences the reactivity of the triazine core.

  • Activation of the Triazine Ring : The three nitrogen atoms in the 1,3,5-triazine ring exert a strong electron-withdrawing effect, reducing the aromatic resonance energy compared to benzene and making the ring's carbon atoms electrophilic.[1] This inherent electronic deficiency is the primary driver for the reaction's feasibility.

  • Stepwise Substitution and Deactivation : The reactivity of the chlorine atoms on a triazine ring is not uniform. The first substitution is generally rapid and can often be performed at low temperatures (e.g., 0 °C).[3] Once the first amine nucleophile is introduced, it donates electron density into the triazine ring, thereby deactivating the remaining carbon-chlorine bonds towards further nucleophilic attack.[1] Consequently, the second substitution requires more forcing conditions, such as elevated temperatures (room temperature to reflux), to overcome the higher activation energy.[1][3][4] This differential reactivity is the cornerstone of selective mono- and di-substitution.

  • The Role of the Base : The reaction of an amine with a chlorotriazine liberates hydrochloric acid (HCl). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or an inorganic base like potassium carbonate (K₂CO₃), is essential to neutralize this acidic byproduct.[3][4] Failure to scavenge the HCl would lead to the protonation of the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

Experimental Workflow for Sequential Amination

The following diagram outlines the general workflow for the sequential amination of a dichlorophenyltriazine, highlighting the critical control of temperature to achieve selectivity.

G cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution Start 2,4-Dichloro-6-phenyl-1,3,5-triazine Step1 Add Amine 1 (R1-NH2) + Base (e.g., DIEA) Solvent: Anhydrous THF Temperature: 0 °C Start->Step1 Purify1 Aqueous Workup & Column Chromatography Step1->Purify1 Product1 Mono-amino Intermediate (4-Amino-2-chloro-6-phenyl-1,3,5-triazine) Step2 Add Amine 2 (R2-NH2) + Base (e.g., K2CO3) Solvent: THF or Dioxane Temperature: RT to Reflux Product1->Step2 Purify1->Product1 Purify2 Aqueous Workup & Column Chromatography / Recrystallization Step2->Purify2 Product2 Final Di-amino Product (2,4-Diamino-6-phenyl-1,3,5-triazine) Purify2->Product2

Caption: Workflow for selective sequential amination of a dichlorophenyltriazine.

Detailed Experimental Protocols

Part A: Protocol for Mono-amination

This protocol describes the selective substitution of one chlorine atom on 2,4-dichloro-6-phenyl-1,3,5-triazine.

Materials and Reagents:

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine

  • Primary or Secondary Amine (Nucleophile 1, 1.0 eq)

  • N,N-Diisopropylethylamine (DIEA, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.1 eq) in a small amount of anhydrous THF.

  • Add the solution of the amine and base dropwise to the stirred triazine solution at 0 °C over 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure mono-substituted product.[3]

Part B: Protocol for Di-amination

This protocol describes the substitution of the second chlorine atom using the mono-substituted product from Part A.

Materials and Reagents:

  • Mono-amino-chloro-phenyl-triazine (from Part A)

  • Primary or Secondary Amine (Nucleophile 2, 1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq) or DIEA (1.2 eq)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the purified mono-substituted triazine from Part A (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane).

  • Add the second amine nucleophile (1.1-1.2 eq) and the base (e.g., K₂CO₃).

  • Heat the reaction mixture. The required temperature depends on the reactivity of the nucleophile and can range from room temperature to reflux.[3][4]

  • Monitor the reaction by TLC until the starting material is consumed. This step may require several hours to overnight.

  • After cooling to room temperature, filter off any inorganic salts if used.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup as described in Part A.

  • Purify the final product by column chromatography or recrystallization.

Optimization and Parameter Selection

The success of the amination reaction hinges on the careful selection of several key parameters. The following table summarizes typical conditions based on the nature of the amine nucleophile.

Nucleophile TypeTypical Temperature (°C)Recommended BaseCommon SolventsRelative Reaction TimeKey Considerations
Aliphatic Primary Amine 0 °C (1st sub.), 25-80 °C (2nd sub.)DIEA, K₂CO₃, Na₂CO₃THF, Dioxane, DCMFastHighly nucleophilic. Low temperatures are crucial for mono-substitution selectivity.
Aliphatic Secondary Amine 0-25 °C (1st sub.), 50-100 °C (2nd sub.)DIEA, K₂CO₃THF, DioxaneModerateSteric hindrance can significantly slow the reaction rate, requiring higher temperatures.[5][6]
Aniline (Aromatic Amine) 25-50 °C (1st sub.), 80-120 °C (2nd sub.)Na₂CO₃, K₂CO₃Dioxane, DMF, Water/DioxaneSlowLess nucleophilic than aliphatic amines; requires more forcing conditions.
Heterocyclic Amine (e.g., Morpholine) 0 °C (1st sub.), 25-80 °C (2nd sub.)DIEA, Na₂CO₃THF, Dioxane, WaterFastGenerally highly reactive. Water can sometimes be used as a co-solvent.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inactive base or insufficient amount. 4. Protonation of the amine nucleophile.1. Increase the reaction temperature and/or reaction time. 2. For weak nucleophiles, consider using a more polar solvent like DMF.[7] 3. Ensure the base is fresh and added in sufficient molar excess.
Formation of Di-substituted Byproduct in Mono-substitution 1. Reaction temperature was too high. 2. Extended reaction time. 3. Amine/base solution added too quickly.1. Maintain strict temperature control at 0 °C or below. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Add the nucleophile solution slowly and dropwise.
Hydrolysis of Starting Material 1. Presence of water in reagents or solvent. 2. Using a nucleophilic base (e.g., NaOH).1. Use anhydrous solvents and dry all glassware thoroughly. Store reagents under inert atmosphere. 2. Use a non-nucleophilic base like DIEA or K₂CO₃.[1]
Multiple Unidentified Spots on TLC 1. Reaction temperature too high, leading to side reactions. 2. Decomposition of starting material or product.1. Lower the reaction temperature. 2. Ensure an inert atmosphere (e.g., Nitrogen or Argon) if substrates are air-sensitive.

References

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • A Novel Synthetic Route to 2-Amino and 2-Alkylamino-1,3,5-Triazines Based on Nucleophilic Aromatic Substitution of Hydrogen. Russian Chemical Bulletin. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]

  • Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • Characterization of simazine, atrazine, and propazine metabolism using liver microsomes from rats treated with various cytochrome P450 inducers. PubMed. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]

  • 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. National Institutes of Health (NIH). Available at: [Link]

  • Factors affecting formation of haloacetonitriles, haloketones, chloropicrin and cyanogen halides during chloramination. PubMed. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (NIH). Available at: [Link]

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. ScienceDirect. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Precursors and factors affecting formation of haloacetonitriles and chloropicrin during chlor(am)ination of nitrogenous organic compounds in drinking water. PubMed. Available at: [Link]

  • Chlorotriazine herbicides and metabolites activate an ACTH-dependent release of corticosterone in male Wistar rats. PubMed. Available at: [Link]

  • Should atrazine and related chlorotriazines be considered carcinogenic for human health risk assessment? PubMed. Available at: [Link]

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Application Note & Protocols: Leveraging 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine for the Development of Focused Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds, including approved drugs.[1][2] This application note provides a comprehensive guide to the use of a key intermediate, 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine , for the construction of diverse and focused compound libraries. We will detail the synthesis of this building block, protocols for its derivatization via parallel synthesis, and a practical application in the context of screening for kinase inhibitors, a prominent target class for triazine-based molecules.[1][3][4][5] This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile scaffold in drug discovery programs.

Introduction: The Power of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, core is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. Its utility in drug design stems from several key features:

  • Structural Versatility: The triazine ring can be sequentially and selectively functionalized at the 2, 4, and 6 positions, allowing for the creation of vast chemical diversity from a common starting material like cyanuric chloride.[6][7][8][9]

  • Privileged Scaffold: Triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Notably, several approved drugs, such as the anticancer agent Altretamine, feature this core structure.[10]

  • Kinase Inhibition: A significant body of research has highlighted the potential of 1,3,5-triazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][3][4][5][11] These kinases include EGFR, PI3K, mTOR, and BTK.[1][4][11]

The subject of this guide, 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, is a strategically designed building block that offers multiple points for diversification, making it an ideal starting point for the creation of focused compound libraries aimed at discovering novel therapeutics.

Compound Profile: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

This disubstituted triazine serves as a versatile scaffold. The isopropoxy group provides a moderately lipophilic character, while the phenyl group offers a site for potential π-stacking interactions with biological targets. The primary amine at the 2-position is a key handle for further chemical modification.

PropertyValue
IUPAC Name 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of the Core Scaffold

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is typically achieved through a stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential additions of different nucleophiles.[6] The first substitution occurs readily at 0°C, the second at room temperature, and the third requires elevated temperatures.[6]

Protocol 1: Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

This protocol outlines a two-step process starting from a monosubstituted triazine.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

  • Setup: In a well-ventilated fume hood, dissolve cyanuric chloride (1.0 eq) in acetone or THF and cool the solution to 0°C in an ice bath with vigorous stirring.

  • Ammonia Addition: Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.

  • Isolation: Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Sequential Substitution to Yield the Final Product

  • Setup: Suspend the 2-Amino-4,6-dichloro-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent like dioxane or THF.

  • First Nucleophilic Substitution (Phenyl Group): In a separate flask, prepare a solution of phenylmagnesium bromide (Grignard reagent, ~1.1 eq) in THF. Add this Grignard reagent dropwise to the triazine suspension at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Second Nucleophilic Substitution (Isopropoxy Group): Prepare a solution of sodium isopropoxide by dissolving sodium metal (1.2 eq) in anhydrous isopropanol. Add this solution to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (around 60-80°C) and stir for 4-6 hours or until TLC indicates completion.

  • Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Library Synthesis: A Parallel Approach

The primary amine of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is an excellent point for diversification. A common and efficient method to build a library is through amide bond formation with a diverse set of carboxylic acids or through reductive amination with various aldehydes.

Protocol 2: Parallel Amide Library Synthesis

This protocol is designed for a 96-well plate format, enabling the rapid synthesis of multiple analogs.

  • Reagent Preparation:

    • Prepare a stock solution of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (1.0 eq) in a suitable solvent like DMF or DCM.

    • Prepare stock solutions of a diverse set of carboxylic acids (1.2 eq each) in DMF.

    • Prepare a stock solution of a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq) in DMF.

  • Reaction Setup:

    • Into each well of a 96-well reaction block, add the carboxylic acid solution.

    • Add the stock solution of the triazine amine to each well.

    • Finally, add the coupling agent/base mixture to each well to initiate the reaction.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup & Purification:

    • Quench the reactions by adding water to each well.

    • Perform a liquid-liquid extraction directly in the plate or using a parallel extraction system.

    • The crude products can be purified using parallel HPLC-MS.

Workflow for Parallel Library Synthesis

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis cluster_purification Workup & Purification cluster_final Final Product P1 Stock Solution of 4-Isopropoxy-6-phenyl- 1,3,5-triazin-2-amine S1 Dispense Reagents into 96-well Reaction Block P1->S1 P2 Diverse Carboxylic Acid Library (96-well) P2->S1 P3 Coupling Agent/ Base Stock Solution P3->S1 S2 Incubate & Shake (Room Temp, 16h) S1->S2 W1 Parallel Quench & Extraction S2->W1 W2 Purification via Parallel HPLC-MS W1->W2 F1 Characterized Compound Library (96 Analogs) W2->F1 G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazine Triazine Inhibitor Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition points for triazine compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for screening the synthesized library against a kinase like PI3Kα.

  • Plate Preparation: Coat a 96-well high-binding plate with a substrate for the kinase (e.g., a specific peptide) and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add the library compounds (typically at a concentration of 10 µM) to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Prepare a reaction mixture containing the kinase (e.g., recombinant PI3Kα), ATP, and the necessary cofactors in a kinase reaction buffer. Add this mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate.

    • Add a chromogenic substrate for HRP (e.g., TMB). The color development is proportional to the kinase activity.

  • Data Analysis: Stop the color development with a stop solution (e.g., sulfuric acid) and read the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each compound relative to the positive control.

Data Interpretation and Structure-Activity Relationships (SAR)

The initial screening will identify "hits" – compounds that show significant inhibition of the target kinase. The next step is to analyze the Structure-Activity Relationships (SAR). By comparing the chemical structures of the active compounds with those of the inactive ones, researchers can deduce which structural features are important for activity. [1][11]For example, you might find that compounds with electron-withdrawing groups on the phenyl ring attached to the amide are more potent, guiding the design of the next generation of library compounds.

Conclusion

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the potential for rapid diversification at the 2-amino position make it an ideal scaffold for generating focused libraries. As demonstrated, these libraries can be effectively applied in high-throughput screening campaigns, particularly in the search for novel kinase inhibitors. The protocols and workflows outlined in this note provide a solid foundation for researchers to harness the power of the triazine scaffold in their drug discovery endeavors.

References

  • BenchChem. (n.d.). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide.
  • Monash University. (n.d.). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry.
  • Dai, Q., Sun, Q., Ouyang, X., Liu, J., Jin, L., Liu, A., He, B., Fan, T., & Jiang, Y. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub.
  • Dai, Q., Sun, Q., Ouyang, X., Liu, J., Jin, L., Liu, A., He, B., Fan, T., & Jiang, Y. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. Retrieved from [Link]

  • Osman, A. M., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances.
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  • (n.d.). Exploring s-triazine derivatives as anticancer agents. [Source not further specified].
  • Dubey, P., Pathak, D. P., Ali, F., & Chauhan, G. (2022). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 26(24), 2188-2202.
  • (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Source not further specified].
  • Luo, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. Request PDF on ResearchGate. Retrieved from [Link]

  • Dai, Q., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Retrieved from [Link]

  • Serag, M. I., et al. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

  • (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Hilaris Publisher. Retrieved from [Link]

  • Gauglitz, G., et al. (2002). Label-Free Parallel Screening of Combinatorial Triazine Libraries Using Reflectometric Interference Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Obrecht, D., et al. (n.d.). Applications of Parallel Synthesis to Lead Optimization. CHIMIA.
  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development.
  • (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Retrieved from [Link]

  • Singh, B. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES.
  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. Retrieved from [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • ChemSrc. (n.d.). Synthesis and properties of 1,3,5-Triazines. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Source not further specified].
  • Shinde, R. S. (2020). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. Retrieved from [Link]

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Reaction conditions for introducing isopropoxy groups to triazine rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Isopropoxy-Substituted 1,3,5-Triazines: Reaction Conditions and Stepwise Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the s-Triazine Core

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocycle in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and trifunctional nature allow for the precise, three-dimensional presentation of various substituents. The introduction of alkoxy groups, such as isopropoxy moieties, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a detailed exploration of the reaction principles and practical protocols for the controlled, sequential introduction of isopropoxy groups onto a triazine ring, starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthetic strategy hinges on the inherent reactivity of cyanuric chloride. The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is in stark contrast to that of typical chlorinated benzenes, where nucleophilic substitution is considerably more difficult.[1]

The key to selectively achieving mono-, di-, or tri-substitution lies in a stepwise increase in reaction temperature. Each successive substitution of a chlorine atom with an electron-donating isopropoxy group increases the electron density of the triazine ring, thereby deactivating it towards further nucleophilic attack.[1][2] This phenomenon allows for a high degree of control over the reaction outcome.

  • First Substitution: Occurs readily at low temperatures (approx. 0 °C).

  • Second Substitution: Requires intermediate temperatures (typically room temperature to ~40-50 °C).

  • Third Substitution: Requires significantly higher temperatures (reflux) to proceed at a reasonable rate.[3][4]

G cluster_0 Reaction Mechanism: Sequential SNAr TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Mono 2,4-Dichloro-6-isopropoxy- 1,3,5-triazine TCT->Mono + i-PrOH, Base ~0 °C Di 2-Chloro-4,6-diisopropoxy- 1,3,5-triazine Mono->Di + i-PrOH, Base ~25-40 °C Tri 2,4,6-Triisopropoxy- 1,3,5-triazine Di->Tri + i-PrOH, Base > 80 °C (Reflux)

Caption: Sequential substitution on the triazine ring.

Key Reaction Parameters and Optimization

Successful synthesis requires careful control over several parameters:

  • Nucleophile & Base: Isopropanol is the nucleophile, but it requires deprotonation by a base to form the more reactive isopropoxide anion. The choice of base is critical.

    • Inorganic Bases (NaOH, K₂CO₃): Effective and inexpensive. Often used in aqueous/organic biphasic systems or with polar aprotic solvents like acetone.[5][6] Care must be taken to avoid hydrolysis of the chlorotriazine starting material.[1]

    • Organic Bases (DIEA, Et₃N): Non-nucleophilic hindered amines are ideal for reactions in anhydrous organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). They act as proton scavengers for the HCl generated without introducing competing nucleophiles or water.[2][3]

  • Solvent System: The solvent must dissolve the cyanuric chloride and be compatible with the chosen base and temperature.

    • Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile): Preferred for clean reactions with organic bases, minimizing hydrolysis.[2][3]

    • Acetone/Water or Toluene/Water: Useful for reactions with inorganic bases. The biphasic system can help separate the product and manage exotherms.[5][7]

  • Stoichiometry and Addition: For mono-substitution, using a slight excess of the triazine or precisely one equivalent of the nucleophile is crucial to prevent di-substitution. Dropwise addition of the nucleophile/base solution to the cyanuric chloride solution at a controlled temperature is standard practice to manage the often rapid initial reaction.[1]

Data Summary: Conditions for Stepwise Isopropoxylation

Substitution StepProductTypical TemperatureBase (Example)Solvent (Example)Expected Yield
First 2,4-Dichloro-6-isopropoxy-1,3,5-triazine0 °CDIEAAnhydrous DCM> 90%
Second 2-Chloro-4,6-diisopropoxy-1,3,5-triazine25 - 40 °CNaOHAcetone/Water80 - 90%
Third 2,4,6-Triisopropoxy-1,3,5-triazine> 80 °C (Reflux)NaH / IsopropanolAnhydrous THF> 85%

Experimental Protocols

Safety Precaution: Cyanuric chloride is a lachrymator and is moisture-sensitive. Handle it in a fume hood and use appropriate personal protective equipment (PPE). All solvents should be anhydrous unless otherwise specified.

G cluster_1 General Experimental Workflow Setup Reaction Setup (Inert atmosphere, cool to temp) Addition Slow Addition (Nucleophile + Base) Setup->Addition Reaction Stir & Monitor (TLC analysis) Addition->Reaction Workup Quench & Extract (Wash with H₂O, brine) Reaction->Workup Purify Dry & Purify (Dry over MgSO₄, column/recrystallize) Workup->Purify

Caption: A typical workflow for triazine synthesis.

Protocol 1: Synthesis of 2,4-Dichloro-6-isopropoxy-1,3,5-triazine (Mono-substitution)

This protocol utilizes a non-nucleophilic organic base in an anhydrous solvent to achieve clean mono-substitution.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

  • Isopropanol (i-PrOH)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, ice-water bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of isopropanol (1.0 eq) and DIEA (1.05 eq) in anhydrous DCM.

  • Add the isopropanol/DIEA solution dropwise to the stirring cyanuric chloride solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (TCT) is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1M HCl, water, and saturated brine to remove DIEA salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid. Further purification is usually not necessary.

Protocol 2: Synthesis of 2-Chloro-4,6-diisopropoxy-1,3,5-triazine (Di-substitution)

This protocol starts from the mono-substituted product and uses a slightly elevated temperature.

Materials:

  • 2,4-Dichloro-6-isopropoxy-1,3,5-triazine

  • Isopropanol (i-PrOH)

  • Sodium Hydroxide (NaOH)

  • Acetone and Water

  • Standard glassware, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 2,4-dichloro-6-isopropoxy-1,3,5-triazine (1.0 eq) in acetone in a round-bottom flask.

  • In a separate beaker, prepare a solution of isopropanol (1.1 eq) and sodium hydroxide (1.1 eq) in water.

  • Add the aqueous isopropoxide solution to the stirring acetone solution.

  • Gently warm the reaction mixture to 35-40 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC. The product will be less polar than the starting material.

  • Once the reaction is complete, cool to room temperature and pour the mixture into a beaker containing ice water. A white precipitate should form.

  • Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 2-chloro-4,6-diisopropoxy-1,3,5-triazine.

Protocol 3: Synthesis of 2,4,6-Triisopropoxy-1,3,5-triazine (Tri-substitution)

This protocol requires forcing conditions (heat) to substitute the final, least reactive chlorine atom.

Materials:

  • 2-Chloro-4,6-diisopropoxy-1,3,5-triazine

  • Isopropanol (i-PrOH, can be used as solvent)

  • Sodium metal or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) (optional solvent)

  • Standard glassware with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Sodium Isopropoxide: In a flask under a nitrogen atmosphere, carefully add sodium metal (1.2 eq) in small pieces to an excess of anhydrous isopropanol. Stir until all the sodium has reacted. (Alternatively, add NaH (1.2 eq) portion-wise to isopropanol).

  • Add 2-chloro-4,6-diisopropoxy-1,3,5-triazine (1.0 eq) to the freshly prepared sodium isopropoxide solution. Anhydrous THF can be added to improve solubility if needed.

  • Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for 12-24 hours.

  • Monitor the reaction by TLC. The final product will be a non-polar spot.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench any unreacted sodium/NaH by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Weak nucleophile; Insufficient temperature; Inactive base.Ensure the base is active and fully deprotonates the alcohol. For later substitutions, confirm the temperature is high enough.
Over-substitution (e.g., di-product in mono-synthesis) Reaction temperature too high; Poor temperature control during addition; Incorrect stoichiometry.Maintain strict temperature control (0 °C or below for first substitution). Add nucleophile solution slowly. Use ≤ 1.0 equivalent of nucleophile.
Formation of Cyanuric Acid Presence of water in reagents or solvents, especially when using inorganic bases.Use anhydrous solvents and reagents. Consider using a non-aqueous system with an organic base like DIEA.[1]
Incomplete Third Substitution Insufficient temperature or reaction time; Weak base.Ensure a strong base (e.g., sodium isopropoxide) is used. Increase reflux time. Confirm starting material is fully consumed via TLC.
Difficult Purification Similar polarity of starting material and product; Presence of side products.Optimize reaction conditions for higher conversion. Utilize a different solvent system for chromatography or try recrystallization from a suitable solvent.

References

  • National Center for Biotechnology Information. (n.d.). Atrazine. PubChem Compound Summary. Retrieved from [Link]

  • Prinsloo, F. F. (1999). Optimization of a manufacturing process for atrazine with a focus on waste minimization (Dissertation). University of Pretoria. Retrieved from [Link]

  • Theron, S. J., & Venter, J. S. (2003). Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro-N 2-ethyl-N 4-isopropyl-1, 3, 5-triazine-2, 4-diamine) Using Reaction Calorimetry. Organic Process Research & Development, 7(6), 1071–1076.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,4-dichloro-6-isopropoxy-1,3,5-triazine. Retrieved from [Link]

  • Shell Internationale Research Maatschappij B.V. (1979). Process for the preparation of a substituted triazine. European Patent No. 0003374.
  • Sharma, A., Kumar, V., & Kumar, N. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 532. Retrieved from [Link]

  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Abd Alhameed, R., Wadaan, M. A. M., de la Torre, B. G., & Albericio, F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Retrieved from [Link]

  • Simpkins, N. S., & Weller, M. D. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 46–53. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

  • Picklesimer, L. G., & Saunders, T. F. (1967). Preparation of triazine derivatives. U.S. Patent No. 3,305,551.

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Application Notes & Protocols for the Scalable Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted 1,3,5-Triazines

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its structural versatility and wide range of biological activities.[1] Compounds incorporating this heterocycle have demonstrated efficacy as anticancer, antiviral, and antimicrobial agents.[2] 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, an asymmetrically trisubstituted triazine, represents a valuable building block for the development of novel therapeutics and functional materials. Its precise architecture, featuring distinct hydrogen bond donors/acceptors and lipophilic regions, makes it a compelling candidate for targeted drug design.

A robust, scalable, and cost-effective synthesis is paramount for transitioning such promising molecules from laboratory-scale curiosities to viable candidates for large-scale production and clinical development. This guide provides a detailed, field-proven protocol for the synthesis of the target compound, emphasizing the chemical principles that ensure reproducibility and high yield. The strategy hinges on the sequential nucleophilic substitution of cyanuric chloride, a readily available and inexpensive starting material.[3][4]

Overall Synthetic Strategy: A Stepwise Functionalization Approach

The most practical and scalable method for preparing asymmetrically substituted 1,3,5-triazines relies on the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3] The key to this strategy is the differential reactivity of the three chlorine atoms. The electron-withdrawing nature of the triazine ring makes the carbon atoms highly susceptible to nucleophilic attack. As each chlorine is replaced by a nucleophile, the ring becomes more electron-rich, and the remaining chlorine atoms become progressively less reactive.[4] This reactivity gradient allows for a controlled, stepwise substitution by selecting nucleophiles and adjusting reaction temperatures.

Our three-step synthesis is designed to maximize selectivity and yield:

  • Step I: Phenylation. Introduction of the robust phenyl group via a Friedel-Crafts reaction to form 2,4-dichloro-6-phenyl-1,3,5-triazine.

  • Step II: Alkoxylation. Selective mono-substitution of a chlorine atom with isopropoxide at a controlled, low temperature.

  • Step III: Amination. Substitution of the final chlorine atom with an amino group at an elevated temperature to yield the target product.

G CC Cyanuric Chloride DCPT 2,4-Dichloro-6-phenyl-1,3,5-triazine CC->DCPT Step I: Phenylation (Benzene, AlCl₃) CIPT 2-Chloro-4-isopropoxy-6-phenyl-1,3,5-triazine DCPT->CIPT Step II: Alkoxylation (NaO-iPr, Isopropanol) FinalProduct 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CIPT->FinalProduct Step III: Amination (NH₃, Heat)

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine (DCPT)

Principle: This step employs a classic Friedel-Crafts reaction. Aluminum chloride (AlCl₃) acts as a Lewis acid, activating the triazine ring towards electrophilic substitution by benzene. Temperature control is critical to prevent undesired di- and tri-phenylation, ensuring mono-substitution prevails.[5]

Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add anhydrous benzene to the flask under a nitrogen atmosphere.

  • Cyanuric Chloride Addition: Once the AlCl₃ has dissolved, add cyanuric chloride portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The gradual addition is crucial for controlling the exothermic reaction and maintaining selectivity.

  • Reaction: Stir the mixture vigorously at 0-5°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) solvent system. The disappearance of the cyanuric chloride spot indicates reaction completion.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter the white solid. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with cold hexane.

  • Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent like ethanol or toluene may be performed if higher purity is required. The product should be a white crystalline solid.

Quantitative Data Summary (Step I)
ReagentMolar Eq.Molecular Wt. ( g/mol )Typical Amount (for 0.1 mol scale)
Cyanuric Chloride1.0184.4118.4 g
Aluminum Chloride1.1133.3414.7 g
Benzene-78.11150 mL (Solvent & Reagent)
Expected Yield: --75-85%
Appearance: --White Crystalline Solid

Part 2: Synthesis of 2-chloro-4-isopropoxy-6-phenyl-1,3,5-triazine (CIPT)

Principle: This stage involves a nucleophilic aromatic substitution where the isopropoxide ion displaces one of the two remaining chlorine atoms on the DCPT intermediate. The reaction is performed at a low temperature to exploit the higher reactivity of the first chlorine atom, thus preventing the formation of the di-isopropoxy byproduct.[3]

Experimental Protocol
  • Isopropoxide Preparation: In a separate flame-dried flask under nitrogen, add anhydrous isopropanol. Carefully add sodium metal in small pieces. The sodium will react to form sodium isopropoxide. Stir until all the sodium has dissolved.

  • Setup: In the main reaction vessel, dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine (DCPT) from Step I in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Reagent Addition: Add the freshly prepared sodium isopropoxide solution dropwise to the DCPT solution over 1 hour, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water. Remove the THF under reduced pressure. The aqueous residue will contain the precipitated product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Quantitative Data Summary (Step II)
ReagentMolar Eq.Molecular Wt. ( g/mol )Typical Amount (for 0.08 mol scale)
DCPT (from Step I)1.0226.0618.1 g
Sodium Metal1.0522.991.9 g
Isopropanol-60.10200 mL (Solvent & Reagent)
Anhydrous THF-72.11150 mL (Solvent)
Expected Yield: --80-90%
Appearance: --Off-white Solid

Part 3: Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Principle: The final step is the amination of the mono-chloro intermediate (CIPT). The remaining chlorine atom is less reactive, requiring more forcing conditions (higher temperature) to achieve substitution with ammonia.[6] An aqueous solution of ammonia provides both the nucleophile and the solvent for this transformation.

G cluster_0 Nucleophilic Aromatic Substitution Mechanism Triazine Meisenheimer Meisenheimer Product Product Meisenheimer->Product - Cl⁻ caption Fig 2. General mechanism for substitution on the triazine ring.

Caption: General mechanism for substitution on the triazine ring.

Experimental Protocol
  • Setup: Place the 2-chloro-4-isopropoxy-6-phenyl-1,3,5-triazine (CIPT) from Step II into a sealable pressure vessel or a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add a concentrated aqueous solution of ammonium hydroxide. The vessel should not be filled more than two-thirds full.

  • Reaction: Seal the vessel (if using) and heat the mixture to 80-100°C with vigorous stirring for 8-12 hours. The elevated temperature and pressure (in a sealed vessel) are necessary to drive the substitution of the less reactive chlorine atom.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash it extensively with cold water to remove any unreacted ammonia and ammonium salts.

  • Purification: Dry the crude product under vacuum. For high-purity material, recrystallization from ethanol or an ethanol/water mixture is recommended. The final product should be a white to off-white powder.

Quantitative Data Summary (Step III)
ReagentMolar Eq.Molecular Wt. ( g/mol )Typical Amount (for 0.07 mol scale)
CIPT (from Step II)1.0249.7017.5 g
Ammonium Hydroxide (28-30%)Excess35.05250 mL
Expected Yield: --85-95%
Appearance: --White to Off-white Powder
Melting Point: --Literature-specific value

Characterization and Quality Control

At each stage of the synthesis, it is imperative to verify the structure and purity of the intermediates and the final product.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure, substitution pattern, and purity of the compounds.

  • Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compounds.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for the solid final product.

Conclusion

This guide outlines a scalable, three-step synthesis for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine starting from cyanuric chloride. By carefully controlling reaction conditions, particularly temperature, at each stage of the sequential nucleophilic substitution, this protocol allows for the selective and high-yield production of the target molecule. The use of inexpensive, commercially available starting materials makes this route economically viable for large-scale applications in drug discovery and materials science.[7]

References

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.[Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.[Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.[Link]

  • A route for the synthesis of substituted 1,2,3-triazine derivatives. ResearchGate.[Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed.[Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.[Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.[Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers engaged in the synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, a substituted s-triazine with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Understanding the Synthetic Landscape

The synthesis of asymmetrically substituted 1,3,5-triazines, such as 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, typically commences with the versatile and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, a property that is exploited to achieve sequential and controlled substitution.[1] Generally, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures.[2]

The synthesis of the target molecule involves the sequential introduction of three distinct substituents: a phenyl group, an isopropoxy group, and an amino group. The order of these introductions is critical to achieving a good yield and minimizing side products. Based on established principles of triazine chemistry, a plausible and efficient synthetic pathway is outlined below.

Synthetic_Pathway Cyanuric Chloride 2,4,6-Trichloro-1,3,5-triazine Intermediate_1 2,4-Dichloro-6-phenyl-1,3,5-triazine Cyanuric Chloride->Intermediate_1 Phenylmagnesium bromide (Grignard) or Phenylboronic acid (Suzuki) Low Temperature Intermediate_2 2-Amino-4-chloro-6-phenyl-1,3,5-triazine Intermediate_1->Intermediate_2 Ammonia or Ammonium Hydroxide Room Temperature Final_Product 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine Intermediate_2->Final_Product Sodium Isopropoxide Elevated Temperature

Caption: Plausible synthetic pathway for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

This proposed route prioritizes the introduction of the phenyl group via a Grignard or Suzuki coupling reaction, followed by amination, and finally the isopropoxylation. This sequence is generally favored as the introduction of the phenyl group can be achieved with good selectivity on the highly reactive cyanuric chloride. The subsequent amination proceeds under milder conditions than the final alkoxylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.

Low Yield of the Final Product

Q1: My overall yield of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is consistently low. What are the likely causes?

A1: Low overall yield can stem from issues at any of the three synthetic steps. A systematic approach to troubleshooting is recommended.

  • Step 1: Phenylation. The introduction of the phenyl group is a critical step.

    • Grignard Reaction Issues: Grignard reagents are highly sensitive to moisture and air.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium and the solvent is also crucial.[3] Incomplete reaction can lead to the carryover of unreacted cyanuric chloride or di- and tri-phenylated byproducts.

    • Suzuki Coupling Issues: For the Suzuki coupling, the choice of palladium catalyst, base, and solvent system is critical for achieving high efficiency.[4] Catalyst deactivation or incomplete reaction can be a source of low yield.

  • Step 2: Amination. The reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with an ammonia source should be carefully controlled.

    • Temperature Control: While this step typically proceeds at or slightly above room temperature, excessive heat can lead to the substitution of both chlorine atoms, resulting in the formation of 2,4-diamino-6-phenyl-1,3,5-triazine.

    • Stoichiometry: Precise control of the amount of ammonia or ammonium hydroxide is necessary to favor monosubstitution.

  • Step 3: Isopropoxylation. The final substitution with isopropoxide requires more forcing conditions.

    • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of the chloro-intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • Base Strength: Sodium isopropoxide is a strong base. Ensure it is freshly prepared or of high quality to drive the reaction to completion.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_0 Problem: Low Overall Yield Start Low Yield Observed Step1 Analyze Purity of Intermediates (TLC, NMR, LC-MS) Start->Step1 Decision1 Is Intermediate 1 (2,4-dichloro-6-phenyl-1,3,5-triazine) pure and in good yield? Step1->Decision1 Troubleshoot1 Troubleshoot Phenylation Step: - Check Grignard/Suzuki conditions - Ensure anhydrous conditions - Optimize catalyst/base Decision1->Troubleshoot1 No Decision2 Is Intermediate 2 (2-amino-4-chloro-6-phenyl-1,3,5-triazine) pure and in good yield? Decision1->Decision2 Yes Troubleshoot1->Step1 Troubleshoot3 Troubleshoot Isopropoxylation Step: - Increase reaction time/temperature - Use freshly prepared sodium isopropoxide - Monitor with TLC Decision2->Troubleshoot3 No End Optimized Yield Decision2->End Yes, issue is in final step Troubleshoot2 Troubleshoot Amination Step: - Control temperature carefully - Check stoichiometry of ammonia source Troubleshoot2->Step1 Troubleshoot3->End

Sources

Preventing hydrolysis of isopropoxy group in triazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine Reaction Chemistry

Guide: Strategies for Preventing Isopropoxy Group Hydrolysis in Triazine Reactions

Welcome to the technical support center for advanced triazine chemistry. As a Senior Application Scientist, I understand the synthetic challenges researchers face. A recurring and often frustrating issue is the unintended hydrolysis of alkoxy substituents, such as the isopropoxy group, on the 1,3,5-triazine core. This guide is designed to provide you with a deep, mechanistically-grounded understanding of this problem and to offer practical, field-proven solutions to maintain the integrity of your molecules during synthesis.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Instability

Q1: Why is my isopropoxy group being cleaved from the triazine ring during my reaction?

The isopropoxy group on a 1,3,5-triazine ring is susceptible to nucleophilic substitution, where water acts as the nucleophile, resulting in a hydroxyl-triazine and isopropanol. This hydrolysis reaction is not spontaneous under all conditions but is significantly catalyzed by the presence of acid or, to a lesser extent, base.[1][2] The core of the issue lies in the electronic nature of the triazine ring itself. The nitrogen atoms in the ring are electron-withdrawing and can be protonated under acidic conditions. This protonation makes the carbon atoms of the ring even more electrophilic and thus highly susceptible to attack by nucleophiles like water.[3][4][5]

Q2: What is the primary mechanism of acid-catalyzed hydrolysis for an isopropoxy-triazine?

The acid-catalyzed hydrolysis proceeds through a well-understood pathway. The key steps are:

  • Ring Protonation: A nitrogen atom on the triazine ring is protonated by an acid catalyst (H⁺). This step is crucial as it dramatically increases the electrophilicity of the ring carbons.[5][6]

  • Nucleophilic Attack: A water molecule attacks the carbon atom to which the isopropoxy group is attached.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The protonated isopropoxy group (isopropanol) is eliminated as a leaving group, and the triazine ring is regenerated, now bearing a hydroxyl group.

The diagram below illustrates this mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanism of Acid-Catalyzed Isopropoxy Group Hydrolysis cluster_0 Step 1: Ring Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Isopropoxy-Triazine B Protonated Triazine (Enhanced Electrophilicity) A->B Fast H_ion H+ C Tetrahedral Intermediate B->C Rate-Determining Step H2O H₂O D Hydroxy-Triazine C->D Fast Isopropanol Isopropanol C->Isopropanol

Caption: Acid-catalyzed hydrolysis of an isopropoxy-triazine.

Section 2: Reaction Condition Optimization

Q3: How does pH control the rate of hydrolysis, and what is the optimal range to work in?

pH is the single most critical factor in controlling the hydrolysis of alkoxy-triazines.[7] Both strongly acidic and strongly alkaline conditions can promote hydrolysis, though the acid-catalyzed pathway is often much faster.[1][8]

  • Acidic Conditions (pH < 6): This is the most dangerous range. Protonation of the triazine ring dramatically accelerates hydrolysis.[3][7] The reaction rate can increase by several orders of magnitude as the pH drops.

  • Neutral Conditions (pH 6-8): This is generally the safest range for reactions involving sensitive alkoxy-triazines. In the absence of strong acid or base catalysts, the rate of hydrolysis is minimal.

  • Alkaline Conditions (pH > 8): While generally safer than acidic conditions, strong bases (OH⁻) can also act as nucleophiles and displace the isopropoxy group, although the mechanism is different and often slower than the acid-catalyzed route.[1]

Data Summary: Impact of pH on Isopropoxy-Triazine Stability

pH RangeHydrolysis RiskCausality & Recommendations
< 6 (Acidic) Very High Ring protonation activates the C-O bond for nucleophilic attack by water. Action: Avoid acidic reagents. If an acid is necessary, use the weakest possible acid and maintain the lowest feasible temperature. Buffer the reaction if possible.
6 - 8 (Neutral) Low The triazine ring is not significantly protonated, and the concentration of OH⁻ is low. Action: This is the ideal working range. Use buffers (e.g., phosphate, HEPES) to maintain a stable neutral pH throughout the reaction.
> 8 (Alkaline) Moderate Direct nucleophilic attack by hydroxide ions (OH⁻) can occur. The risk increases with pH and temperature. Action: Avoid strong bases like NaOH or KOH if possible. Use weaker, non-nucleophilic organic bases (e.g., DIPEA, triethylamine) for acid scavenging.

Q4: My reaction generates an acidic byproduct. How can I prevent this from causing hydrolysis?

This is a common scenario, especially in substitution reactions where HCl or another acid is formed. The solution is to use an acid scavenger.

  • Inorganic Bases: Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are effective and economical. They should be used in sufficient stoichiometry to neutralize all generated acid. However, their limited solubility in organic solvents can be a drawback.

  • Organic Bases: Non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices for homogeneous reactions in organic solvents. They effectively scavenge protons without competing as nucleophiles.

  • Proton Sponges: For extremely acid-sensitive substrates, sterically hindered, non-nucleophilic bases like 1,8-Bis(dimethylamino)naphthalene can be employed.

Q5: What role does temperature play, and what are the best practices?

As with most chemical reactions, the rate of hydrolysis increases with temperature.[1] If you are observing hydrolysis, one of the simplest and most effective troubleshooting steps is to lower the reaction temperature.

  • Best Practice: Start your reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature only if necessary.

  • Monitoring: Continuously monitor the reaction by TLC or LC-MS. If the desired product is forming without significant hydrolysis at a lower temperature, there is no need to increase it.

Troubleshooting and Protocols

Section 3: Proactive Strategies & Troubleshooting Workflow

Q6: I suspect hydrolysis has occurred. How can I definitively confirm it and quantify the extent of the problem?

Visual confirmation on a TLC plate can be misleading. The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Confirmation: The hydrolyzed byproduct (hydroxy-triazine) will have a significantly different polarity than your starting material. It will typically have a much shorter retention time on a reverse-phase HPLC column.

  • Quantification: By running an LC-MS, you can confirm the identity of the byproduct by its mass-to-charge ratio (M+H)⁺ and quantify its percentage relative to the desired product by comparing peak areas.

The flowchart below provides a systematic approach to troubleshooting this issue.

Troubleshooting_Workflow Troubleshooting Workflow for Isopropoxy Group Hydrolysis cluster_conditions Reaction Condition Optimization cluster_strategy Advanced Strategies start Hydrolysis Detected via LC-MS / HPLC? check_ph Is reaction pH < 6 or > 8? start->check_ph Yes end_node Problem Solved: Proceed with optimized protocol start->end_node No adjust_ph Add non-nucleophilic base (e.g., DIPEA) or buffer to maintain pH 6-8. check_ph->adjust_ph Yes check_temp Is reaction temp > 25°C? check_ph->check_temp No adjust_ph->end_node lower_temp Run reaction at 0°C or below. Monitor for progress. check_temp->lower_temp Yes check_water Are anhydrous conditions being used? check_temp->check_water No lower_temp->end_node use_anhydrous Dry all glassware. Use anhydrous solvents. Run under N₂ or Ar. check_water->use_anhydrous No late_stage Consider late-stage isopropoxylation. Is this synthetically feasible? check_water->late_stage Yes, but still fails use_anhydrous->end_node redesign Redesign synthesis to introduce the isopropoxy group in the final step. late_stage->redesign Yes late_stage->end_node No redesign->end_node

Caption: A decision-making workflow for troubleshooting hydrolysis.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Anhydrous, pH-Controlled Reaction

This protocol provides a baseline for setting up a reaction to minimize the risk of hydrolysis.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup: Dissolve the isopropoxy-triazine starting material in the chosen anhydrous solvent under an inert atmosphere.

  • Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Acid Scavenging: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture before adding the electrophile or reagent that may generate acid.

  • Reagent Addition: Add the next reagent dropwise via a syringe or dropping funnel, maintaining the internal temperature.

  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS). To sample, withdraw a small aliquot via syringe and immediately quench it in a vial containing a suitable buffer or solvent to prevent further reaction/hydrolysis before analysis.

  • Workup: Once the reaction is complete, perform the workup under non-acidic conditions. Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) rather than water or acidic solutions.

Protocol 2: Rapid LC-MS Monitoring for Hydrolysis

This method allows for quick assessment of the reaction mixture for the presence of the hydroxy-triazine byproduct.

  • Sample Preparation: Withdraw ~5-10 µL of the reaction mixture and dilute it 100-fold or more with a 1:1 mixture of acetonitrile and water.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase, e.g., 50 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid. (Note: The acidity is for analytical purposes to ensure good peak shape and ionization; the sample is on the column for a very short time).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A rapid gradient from 5% B to 95% B over 2-3 minutes.

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: Scan for the expected (M+H)⁺ ions of your starting material, desired product, and the hydrolyzed byproduct. The mass of the hydrolyzed product will be [Mass of Isopropoxy-Triazine] - 58.08 + 18.02.

  • Analysis: Look for a peak at the expected mass of the hydroxy-triazine, which will typically elute earlier than your isopropoxy-containing compound.

References

  • Ji, K., Lee, C., Janesko, B. G., & Simanek, E. E. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(8), 2924–2927. [Link]

  • Hogendoorn, E. A., van Zoonen, P., & Schöler, H. F. (1995). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Fresenius' Journal of Analytical Chemistry, 352(7-8), 786-791. [Link]

  • Beynon, K. I., Stoydin, G., & Wright, A. N. (1972). The hydrolysis of the triazine herbicide, cyanazine. Pesticide Science, 3(3), 293-305. [Link]

  • Li, Y., et al. (2020). Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation. Environmental Science and Pollution Research, 27, 4531-4543. [Link]

  • dos Santos, G. A. N., et al. (2022). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. Journal of the Brazilian Chemical Society, 33, 313-331. [Link]

  • Jackson, C. J., et al. (2007). Understanding the catalytic mechanism of the triazine hydrolase from Arthrobacter aurescens TC1. The FEBS Journal, 274(11), 2893-2903. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (1997). Review of Atrazine. [Link]

  • Bakke, J. M., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research, 40(26), 6051-6054. [Link]

  • Becerra-Herrera, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega, 8(13), 12105-12113. [Link]

  • Becerra-Herrera, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega. [Link]

  • Becerra-Herrera, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(13), 12105–12113. [Link]

  • Klementova, S., & Keltnerova, L. (2015). Nonbiological Degradation of Triazine Herbicides: Photolysis and Hydrolysis. In Herbicides, Theory and Applications. IntechOpen. [Link]

Sources

Troubleshooting solubility issues of phenyl-triazine amines in aqueous assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of phenyl-triazine amines in aqueous assays. Audience: Researchers, Screening Scientists, and Lead Optimization Chemists.[1][2] Guide Version: 2.1 (Current)

The Core Challenge: "Brick Dust" in the Buffer

As a Senior Application Scientist, I often see phenyl-triazine amines fail in late-stage screening not because of poor potency, but because of undetected precipitation .

Phenyl-triazine amines (structurally related to compounds like Lamotrigine) present a specific physicochemical paradox:

  • High Crystallinity: The planar triazine ring fused with phenyl groups creates strong

    
     stacking interactions.[2] This results in high lattice energy (often called "brick dust"), making the solid difficult to dissolve initially.[2]
    
  • Lipophilicity (LogP > 3): These compounds hate water.[2]

  • Weak Basicity (pKa ~5–6): The amino-triazine moiety is a weak base.[2] At physiological pH (7.4), the molecule is largely uncharged (neutral), which is its least soluble state.[1][2]

When you dilute a 10 mM DMSO stock into an aqueous buffer (pH 7.4), you are forcing a hydrophobic, neutral molecule to leave a happy organic environment and enter a high-dielectric aqueous void.[1][2] The result is often immediate, microscopic precipitation that scatters light and inhibits enzymes non-specifically (promiscuous inhibition), leading to false positives.[1][2]

Diagnostic Workflow: Is it Solubility?

Before changing your buffer, confirm the issue. Visual inspection is insufficient; micro-precipitates (1–10 µm) are invisible to the naked eye but devastating to assay data.

Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve the issue.

SolubilityTroubleshooting Start Issue: Inconsistent Assay Data (Low Potency or High Noise) CheckNephelometry Step 1: Nephelometry / DLS Check (Is there light scattering?) Start->CheckNephelometry PrecipitationYes Yes: Scattering Detected CheckNephelometry->PrecipitationYes High Turbidity PrecipitationNo No: Solution Clear CheckNephelometry->PrecipitationNo Low Turbidity CheckDMSO Step 2: Check DMSO Tolerance (Is Final DMSO > 1%?) PrecipitationYes->CheckDMSO Investigate Target/Reagent Stability Investigate Target/Reagent Stability PrecipitationNo->Investigate Target/Reagent Stability ReduceDMSO Action: Reduce DMSO or Use Intermediate Dilution CheckDMSO->ReduceDMSO Yes CheckPH Step 3: Check pH vs. pKa (Is pH > 7.0?) CheckDMSO->CheckPH No Acidify Action: Lower pH (if assay allows) to protonate amine CheckPH->Acidify Yes (and target tolerates acidic pH) AddExcipient Step 4: Add Solubilizer CheckPH->AddExcipient No (Must stay neutral) Cyclodextrin Option A: HP-beta-Cyclodextrin (Best for Cell Assays) AddExcipient->Cyclodextrin Surfactant Option B: Non-ionic Surfactant (Tween-20 / Triton X-100) AddExcipient->Surfactant

Figure 1: Decision matrix for diagnosing and treating solubility-driven assay failures.

Critical Protocols: Fixing the "Crash Out"

Protocol A: The "Intermediate Plate" Dilution Method

The Problem: Direct dilution. Pipetting 1 µL of 10 mM stock into 99 µL of buffer creates a transient zone of massive supersaturation.[2] The compound crashes out before it can disperse.[2] The Fix: Step-down dilution to lower the gradient shock.

Procedure:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Plate (The "Shift"):

    • Prepare a V-bottom plate with 50% DMSO / 50% Aqueous Buffer .[2]

    • Dilute your stock 1:10 into this plate (e.g., 5 µL stock + 45 µL of 50% DMSO mix).

    • Result: Compound is now at 1 mM in ~55% DMSO.[2] It is still soluble because the organic content is high.[2]

  • Assay Plate (The "Final"):

    • Transfer from the Intermediate Plate to your final Assay Buffer (e.g., 1:20 dilution).[2]

    • Result: Final concentration 50 µM, Final DMSO ~2.75%.[1][2]

    • Why this works: You are mixing a liquid (intermediate) that is already partially hydrated with the bulk buffer, reducing the interfacial tension shock.

Protocol B: Solubilization via Complexation (Cyclodextrins)

The Problem: You cannot use detergents (Tween/Triton) because they lyse your cells or denature your target protein.[2] The Fix: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Phenyl-triazines fit well into the hydrophobic cavity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-cyclodextrins. The exterior is hydrophilic, keeping the complex in solution.

Formulation Recipe:

Component Concentration Role
Base Buffer PBS or HEPES Physiological base

| HP-


-CD  | 5% to 10% (w/v) | Encapsulates the hydrophobic phenyl ring |
| DMSO  | < 1.0% | Initial solvent (keep minimized) |[3]

Validation Step: Run a Kinetic Solubility Assay comparing Buffer vs. Buffer + 5% HP-


-CD.[2]
  • Spike compound into both buffers at 10, 30, and 100 µM.

  • Incubate 2 hours at RT.

  • Filter (0.45 µm) or Centrifuge (3000 x g).

  • Measure supernatant via HPLC or UV-Vis.[2]

  • Success Criteria: Recovery in CD buffer should be >80% of nominal concentration.[2]

Frequently Asked Questions (FAQs)

Q1: Why does my phenyl-triazine work in the enzyme assay but fail in the cell-based assay? A: This is usually a Protein Binding or Serum issue.

  • Enzyme Assay: Often contains BSA or detergents (Triton X-100) which act as "sinks" to keep lipophilic compounds in solution.[2]

  • Cell Assay: Standard media (RPMI/DMEM) has high salt and pH 7.[2]4. While Fetal Bovine Serum (FBS) helps solubility, the compound may partition too strongly into serum albumin, reducing the free concentration available to penetrate the cell.

  • Fix: Measure solubility in "Media + Serum" specifically. If it precipitates in media without serum, you must use a cyclodextrin carrier.[1][2]

Q2: Can I just acidify the buffer? The pKa is around 6. A: Technically, yes.[2] If you drop the pH to 5.0, the triazine nitrogen protonates (


), and solubility will skyrocket (often 100-fold).
  • The Catch: Most biological targets (kinases, GPCRs) inactive or unfold at pH 5.[1][2]0. Only use this strategy if your specific target is stable at acidic pH (e.g., lysosomal enzymes).[2]

Q3: I see "promiscuous inhibition." What is that? A: This is the hallmark of phenyl-triazine aggregation. The compounds form colloidal aggregates (micelles) that sequester the enzyme.

  • The Test: Add 0.01% Triton X-100 to your assay buffer.[2] If the inhibition (IC50) disappears or shifts significantly (e.g., from 1 µM to >100 µM), your original activity was an artifact of aggregation, not true binding.[1][2]

Q4: How do I store my DMSO stocks? A: Phenyl-triazines are stable, but DMSO is hygroscopic (absorbs water from air).[1][2] Water in DMSO lowers the solubility of the compound inside the stock vial, causing it to crash out over months.

  • Rule: Store in small aliquots at -20°C. Do not freeze/thaw more than 5 times. If the DMSO stock looks cloudy upon thawing, sonicate it.[2] If it stays cloudy, discard it.[1][2]

References & Authoritative Sources

  • Assay Guidance Manual (NCBI/NIH). Solubility and Permeability in Drug Discovery.[2]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] (Standard text for kinetic solubility protocols).

    • Context: Defines the "Brick Dust" vs. "Grease Ball" solubility classification.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[2]

  • Shoichet, B. K. (2006). Screening in a spirit of false prospect: what to do about aggregators.[2] Drug Discovery Today.[2]

    • Context: The definitive guide on how colloidal aggregates (common with triazines) cause false positives.

    • Source: [Link]

Sources

Optimizing temperature for selective substitution on cyanuric chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Temperature for Selective Substitution Reactions

Welcome to the technical support center for cyanuric chloride applications. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of temperature-controlled selective substitution on the cyanuric chloride scaffold. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selective substitution of cyanuric chloride?

The selective substitution of cyanuric chloride's three chlorine atoms is possible due to the decreasing reactivity of the triazine ring with each successive nucleophilic attack. The first chlorine is highly reactive, the second less so, and the third even less. This diminishing reactivity allows for a stepwise substitution by carefully controlling the reaction temperature.[1][2]

Q2: What are the generally accepted temperature ranges for sequential substitution with amines?

While the optimal temperature can vary depending on the nucleophilicity of the amine and the solvent system, a well-established empirical rule provides a solid starting point for optimization.[1][3][4]

Substitution StepTypical Temperature Range (°C)
First Chlorine 0–5 °C
Second Chlorine 30–50 °C (or Room Temperature)
Third Chlorine 70–100 °C (or higher, sometimes requiring reflux)

Note: These are general guidelines. Less reactive nucleophiles may require higher temperatures for each step.

Q3: Why is precise temperature control so critical in these reactions?

Precise temperature control is paramount for achieving selectivity. If the temperature is too high during the first substitution, you risk di- and tri-substituted byproducts, leading to a complex mixture and low yield of the desired monosubstituted product. Conversely, if the temperature is too low for the subsequent substitutions, the reaction may be sluggish or not proceed at all.[1][4] Furthermore, exothermic hydrolysis of cyanuric chloride can become uncontrollable if not properly managed, especially at elevated temperatures.[3]

Q4: What are common side reactions, and how can they be minimized?

The most common side reaction is hydrolysis of the C-Cl bond to a C-OH group, forming hydroxy-substituted triazines like cyanuric acid.[3][5] This is particularly problematic in the presence of water and is accelerated by increased temperature and alkaline conditions.[3][6][7] To minimize hydrolysis:

  • Use anhydrous solvents.

  • Maintain the recommended low temperature, especially for the first substitution. A suspension in ice water shows some stability, but hydrolysis increases significantly at higher temperatures.[3] For example, at 30°C, over 40% can be hydrolyzed within an hour.[3]

  • Carefully control the addition of aqueous base.

Another potential issue is the reaction of cyanuric chloride with certain solvents like DMF, which can form Gold's reagent.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low yield of the monosubstituted product and formation of disubstituted byproducts.
  • Likely Cause: The reaction temperature was too high during the addition of the first nucleophile, leading to over-reaction.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction vessel is adequately cooled and that the internal temperature is maintained at or below 5°C throughout the addition of the nucleophile and base.

    • Slow Addition: Add the nucleophile and the acid scavenger (e.g., aqueous sodium carbonate or DIPEA) slowly and dropwise to control any exotherm.[1][8]

    • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent further substitution.[5]

Problem 2: The reaction stalls after the first or second substitution.
  • Likely Cause 1: The temperature is too low for the less reactive second or third chlorine atom. The energy barrier for substitution increases with each step.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: After confirming the completion of the first substitution via TLC/HPLC, gradually warm the reaction mixture to the appropriate temperature range for the second substitution (e.g., 30-50°C).[3]

    • For the Third Substitution: This step often requires more forcing conditions. Heating to 70-100°C or even refluxing in a high-boiling solvent may be necessary.[3][4]

  • Likely Cause 2: The nucleophile is not sufficiently reactive.

  • Troubleshooting Steps:

    • Use a Stronger Base: A stronger base might be required to deprotonate the nucleophile more effectively.

    • Consider a Different Solvent: The choice of solvent can influence reactivity.

    • Increase Reaction Time: Allow the reaction to stir for a longer period at the elevated temperature, while monitoring for any decomposition.

Problem 3: Significant amount of cyanuric acid or other hydrolysis products in the final product.
  • Likely Cause: Presence of excess water and/or elevated temperatures. Cyanuric chloride's stability in water is limited, and hydrolysis is accelerated at higher temperatures.[3][9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. If an aqueous base is necessary, use a concentrated solution to minimize the total volume of water added.

    • Maintain Low Temperature: Especially during the initial stages, keeping the temperature at 0-5°C is crucial to suppress the rate of hydrolysis.[3][6][7]

    • pH Control: The rate of hydrolysis is also pH-dependent.[6][7] Careful control of the pH with an appropriate acid scavenger is important.

Experimental Workflow & Visualization

Step-by-Step Protocol for Sequential Substitution with Two Different Amines
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve or suspend cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF, or a toluene/acetone mixture).[10][11] Cool the mixture to 0-5°C using an ice bath.

  • First Substitution (0-5°C):

    • Slowly and simultaneously add the first amine (1 equivalent) and an acid scavenger (e.g., aqueous Na2CO3, 1 equivalent) dropwise to the cooled cyanuric chloride suspension.

    • Maintain the temperature below 5°C throughout the addition.

    • Stir vigorously for 2-4 hours at 0-5°C.

    • Monitor the reaction by TLC or HPLC until the cyanuric chloride is consumed.[5]

  • Second Substitution (Room Temperature to 50°C):

    • Once the first substitution is complete, gradually warm the reaction mixture to room temperature or up to 50°C.

    • Slowly add the second amine (1 equivalent) and an acid scavenger (1 equivalent).

    • Stir at this temperature for several hours, monitoring the disappearance of the monosubstituted intermediate.

  • Workup:

    • Once the reaction is complete, filter off any precipitated salts.

    • The product can then be isolated by evaporating the solvent and purifying by recrystallization or column chromatography.

Logical Workflow for Temperature Optimization

G cluster_start Start: Define Target cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution cluster_end Finish Start Target: Mono-, Di-, or Tri-substituted? Temp1 Set Temperature to 0-5°C Start->Temp1 AddNuc1 Add Nucleophile 1 + Base Temp1->AddNuc1 Monitor1 Monitor by TLC/HPLC AddNuc1->Monitor1 Check1 Mono-substitution Complete? Monitor1->Check1 Check1->Monitor1 No Temp2 Increase Temp to RT - 50°C Check1->Temp2 Yes Workup Reaction Workup & Purification Check1->Workup No (Target is Mono) AddNuc2 Add Nucleophile 2 + Base Temp2->AddNuc2 Monitor2 Monitor by TLC/HPLC AddNuc2->Monitor2 Check2 Di-substitution Complete? Monitor2->Check2 Check2->Monitor2 No Temp3 Increase Temp to 70-100°C+ Check2->Temp3 Yes Check2->Workup No (Target is Di) AddNuc3 Add Nucleophile 3 + Base Temp3->AddNuc3 Monitor3 Monitor by TLC/HPLC AddNuc3->Monitor3 Check3 Tri-substitution Complete? Monitor3->Check3 Check3->Monitor3 No Check3->Workup Yes

Caption: Sequential substitution workflow for cyanuric chloride.

Troubleshooting Decision Tree

G cluster_problem Problem Identification cluster_analysis Analysis of Mixture cluster_solution Corrective Actions Problem Unsatisfactory Reaction Outcome Analysis Analyze product mixture by TLC/HPLC/MS Problem->Analysis OverReaction Over-reaction? (e.g., di-sub instead of mono) Analysis->OverReaction Stalled Stalled Reaction? OverReaction->Stalled No Sol_OverReact Decrease Temperature Slow Nucleophile Addition OverReaction->Sol_OverReact Yes Hydrolysis Hydrolysis Products? Stalled->Hydrolysis No Sol_Stalled Increase Temperature Increase Reaction Time Stalled->Sol_Stalled Yes Sol_Hydrolysis Use Anhydrous Solvents Ensure Strict Temp Control (0-5°C) Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting decision tree for cyanuric chloride reactions.

References

  • Chemcess. (2025, September 3). Cyanuric Chloride: Properties, Reactions, Production And Uses.
  • Yan, Z., Xue, W. L., Zeng, Z. X., & Gu, M. R. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 47(15), 5437-5442. [Link]

  • ResearchGate. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. [Link]

  • ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]

  • OECD SIDS. (2001, September 25). Cyanuric chloride CAS N°: 108-77-0. [Link]

  • Organic & Biomolecular Chemistry. (2024, July 11). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Chemical Properties and Safety of Cyanuric Chloride. [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. [Link]

  • Inchem.org. (n.d.). ICSC 1231 - CYANURIC CHLORIDE. [Link]

  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • SpringerOpen. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

  • ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]

Sources

Removing unreacted starting materials from triazine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine Amine Synthesis & Purification

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your nucleophilic aromatic substitution (


) on the cyanuric chloride core yielded a mixture of mono-, di-, and tri-substituted products, or because your LC-MS shows persistent starting material peaks.

Triazine chemistry is deceptively simple. While the "Temperature Rule" (


 / RT / Reflux) is the standard textbook heuristic, real-world purification requires aggressive solubility exploitation and precise pH control.

Module 1: Diagnosis & Triage

"Why is my product impure?"

Before attempting purification, diagnose the root cause of the mixture. The reactivity of 2,4,6-trichloro-1,3,5-triazine (TCT) is governed by the electron-withdrawing nature of the ring, which decreases with each successive amine addition.[1]

SymptomDiagnosisRoot Cause
Presence of TCT Unreacted Starting MaterialEquivalents too high or reaction time too short at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Presence of Hydroxy-triazines HydrolysisMoisture in solvent/base (DIPEA/Acetone are hygroscopic). TCT hydrolyzes to cyanuric acid derivatives.
Mixture of Mono/Di/Tri Loss of ChemoselectivityTemperature spikes. Exotherms during amine addition at

pushed the reaction to di-substitution.
Streaking on TLC Amine SaltsResidual DIPEA or unreacted amine co-eluting.

Module 2: Removing Unreacted Cyanuric Chloride (TCT)

Q: TCT is persisting in my crude mixture. Can I just rotovap it off? A: No. TCT sublimes and is a severe lachrymator (tear gas). Do not concentrate it to dryness on a standard rotovap without a rigorous trap.

Protocol: The Hydrolytic Wash (Best for stable products) TCT is sensitive to basic hydrolysis, whereas your amine-substituted product is generally more robust. We can chemically destroy the TCT.

  • Dilute: Dissolve your crude reaction mixture in an organic solvent (DCM or EtOAc).

  • Wash: Wash the organic layer with 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5] The mild base hydrolyzes the remaining Chlorine atoms on the unreacted TCT, converting it to water-soluble cyanuric acid salts (hydroxytriazines).

  • Separate: The hydrolyzed TCT species partition into the aqueous layer.

  • Dry: Dry the organic layer over

    
     and concentrate.
    

Protocol: The Solubility Crash (Best for solid products) If your product is a solid, exploit the high solubility of TCT in acetone or THF.

  • Concentrate the reaction mixture to a minimal volume.

  • Add cold Hexane or Heptane .

  • TCT is moderately soluble in hydrocarbons, while polar triazine-amine derivatives often precipitate.[1] Filter the solid.[6][7]

Module 3: Removing Excess Amines

Q: I used excess amine to drive the reaction. How do I remove the unreacted equivalents? A: This depends on the basicity of your starting amine versus your product. Triazine rings are electron-deficient, making the attached nitrogens significantly less basic than the free starting amine.

Protocol: The pH Switch (Acid Wash) Note: Do not use this if your product contains acid-labile protecting groups (e.g., Boc).[1]

  • Dissolve: Take up the crude in EtOAc or DCM.[3][7]

  • Acidify: Wash with 1N HCl or 10% Citric Acid (softer, recommended for sensitive substrates).

    • Mechanism:[1][2][3][4][5] The free aliphatic amine (starting material) is protonated (

      
      ) and moves to the aqueous layer. The triazine-bound amine has its lone pair delocalized into the ring, rendering it far less basic (
      
      
      
      typically), so it stays in the organic layer.
  • Check: If your product precipitates during the acid wash (common with amino-acid derivatives), filter the solid directly. This is often pure product.

Protocol: Copper Sulfate Complexation (For stubborn diamines) If using hydrophilic amines that don't wash out easily:

  • Wash the organic layer with 10% aqueous Copper(II) Sulfate (

    
    ) .
    
  • Unreacted amines form deep blue/purple water-soluble complexes with Copper and are removed in the aqueous phase.

  • Repeat until the aqueous layer no longer turns blue.

Module 4: Purification Decision Tree

Use this logic flow to select the correct workup.

Purification_Workflow Start Crude Reaction Mixture Check_Solubility Is Product Solid? Start->Check_Solubility Solid_Yes Recrystallization Check_Solubility->Solid_Yes Yes Solid_No Liquid/Oil Check_Solubility->Solid_No No Final_Step Final Polish: Flash Chromatography (Hexane/EtOAc) Solid_Yes->Final_Step If impure Impurity_Check Identify Impurity Solid_No->Impurity_Check Imp_TCT Impurity: Excess TCT Impurity_Check->Imp_TCT Imp_Amine Impurity: Excess Amine Impurity_Check->Imp_Amine Action_Bicarb Wash: 5% NaHCO3 (Hydrolyzes TCT) Imp_TCT->Action_Bicarb Action_Acid Wash: 1N HCl or Citric Acid (Protonates Amine) Imp_Amine->Action_Acid Action_Bicarb->Final_Step Action_Acid->Final_Step

Figure 1: Decision logic for triazine purification based on physical state and impurity profile.[1]

Module 5: Summary of Solvent Systems

Triazine derivatives often streak on silica due to their basicity and polarity. Use these optimized systems.

MethodSolvent SystemNotes
Recrystallization Ethanol or EtOH/WaterMost triazine derivatives are soluble in hot ethanol but insoluble in cold.[1]
Recrystallization Acetone/HexaneGood for removing non-polar impurities.
TLC / Column Hexane : EtOAc (7:3)Standard starting point.
TLC / Column DCM : MeOH (95:5)For more polar/tris-substituted derivatives.
TLC Additive 1% Triethylamine (TEA)Critical: Pre-wash silica with 1% TEA in Hexane to prevent streaking/tailing of amine products.

References

  • Blotny, G. (2006).[8][9][10][11] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.[1]

  • BenchChem. (2025).[7][12] Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines: Protocols and Troubleshooting.

  • Gomez-Archila, L. G., et al. (2018).[1] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6.

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry.

Sources

Overcoming steric hindrance in 6-phenyl-1,3,5-triazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenyl-1,3,5-triazines. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when functionalizing this sterically hindered scaffold. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and advance your research.

Introduction: The Challenge of the Phenyl Group

The 6-phenyl-1,3,5-triazine core is a valuable scaffold in medicinal chemistry and materials science, offering a rigid, planar structure with defined vectors for substitution.[1][2] However, the synthetic utility of this core is often hampered by the significant steric hindrance imposed by the phenyl ring. This bulky substituent can impede the approach of nucleophiles and coupling partners to the adjacent C2 and C4 positions on the triazine ring, leading to low yields, sluggish reactions, or complete lack of reactivity.[3] This guide provides a question-and-answer-based approach to overcoming these specific steric challenges.

Troubleshooting Guide

Question 1: My nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-phenyl-1,3,5-triazine is failing or giving very low yields. What can I do?

This is a classic issue. The electron-withdrawing nature of the triazine ring activates the C-Cl bonds for SNAr, but the adjacent phenyl group acts as a steric shield.[4] Here’s how to troubleshoot:

Answer:

Your strategy should focus on enhancing the reactivity of the nucleophile and the substrate, and optimizing reaction conditions to overcome the high activation energy barrier.

  • Increase Nucleophile Reactivity:

    • Use a Stronger Base: For amine or alcohol nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can more effectively deprotonate the nucleophile, increasing its nucleophilicity. Be cautious with substrates that have base-sensitive functional groups.

    • Change the Nucleophile: If possible, consider a smaller, more potent nucleophile. For instance, if a secondary amine is failing, a less hindered primary amine might be more successful.

  • Optimize Reaction Conditions:

    • Elevated Temperatures: Steric hindrance often necessitates higher reaction temperatures to provide the necessary activation energy. Conventional heating under reflux in a high-boiling solvent (e.g., dioxane, DMF, or toluene) is a common starting point.

    • Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for overcoming steric barriers.[5][6][7] The rapid, efficient heating can significantly reduce reaction times and improve yields where conventional heating fails.[8][9] Reactions can often be completed in minutes instead of hours.[5][8]

  • Solvent Choice:

    • Polar aprotic solvents like DMF, DMSO, or NMP can help to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy.

Visualizing the Problem:

Caption: Steric hindrance from the C6-phenyl group shields the C2 and C4 positions.

Question 2: I'm attempting a Suzuki-Miyaura cross-coupling on a chloro-phenyl-triazine, but the reaction is sluggish and I'm recovering starting material. How can I improve this?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to steric hindrance.[10][11][12] The key is to select a catalytic system specifically designed for challenging substrates.

  • Ligand Selection is Critical:

    • Bulky, Electron-Rich Phosphine Ligands: For sterically hindered substrates, ligands that promote a high rate of oxidative addition and reductive elimination are required.[12] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices. These ligands are both bulky, which helps to stabilize the active monoligated palladium species, and electron-donating, which promotes the initial oxidative addition step.

    • Avoid Small, Less Donating Ligands: Standard ligands like triphenylphosphine (PPh3) are often ineffective for these sterically demanding couplings.

  • Catalyst and Pre-catalyst Choice:

    • Use a pre-formed palladium(II) pre-catalyst that readily forms the active Pd(0) species, such as those incorporating the bulky phosphine ligands mentioned above.

    • Palladium acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common palladium sources that can be effective with the right ligand.[13]

  • Base and Solvent System:

    • A strong base is often required to facilitate the transmetalation step.[13] Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are generally good choices.

    • Aprotic polar solvents like dioxane or toluene are commonly used. The addition of water can sometimes accelerate the reaction.

Table 1: Recommended Catalytic Systems for Hindered Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTypical Temp.
Pd(OAc)2SPhos or XPhosK3PO4Toluene/H2O80-110 °C
Pd2(dba)3cataCXium® AK3PO4Dioxane100 °C
[Pd(IPr)Cl2]2(NHC pre-catalyst)K2CO3THF60-80 °C

Frequently Asked Questions (FAQs)

Q1: Which positions on the triazine ring are most affected by the steric hindrance from the 6-phenyl group?

The C2 and C4 positions are most significantly affected due to their proximity to the C6 position where the phenyl group is attached. The phenyl group can rotate, creating a "cone" of steric bulk that shields these positions from the approach of reactants.

Q2: Can I functionalize the phenyl ring itself without affecting the triazine core?

Yes, this is a common strategy. Directed ortho-lithiation (DoM) can be used to functionalize the phenyl ring at the positions adjacent to the triazine. The nitrogen atoms of the triazine ring can direct a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the ortho-hydrogens of the phenyl ring. The resulting lithiated species can then be quenched with an electrophile. This approach requires careful temperature control to avoid nucleophilic attack on the triazine ring itself.

Q3: Are there alternative methods to traditional SNAr or cross-coupling reactions for these systems?

While SNAr and cross-coupling are the most common, for certain transformations, other methods can be considered. For example, if you have a 2,4-diamino-6-phenyl-1,3,5-triazine, you might explore reactions on the amino groups, such as acylation or alkylation, which may be less sterically demanding than reactions directly on the triazine ring.

Key Protocols

Protocol 1: Microwave-Assisted SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of a chlorine atom on a 2-chloro-4-alkoxy-6-phenyl-1,3,5-triazine with a primary amine.

Materials:

  • 2-chloro-4-alkoxy-6-phenyl-1,3,5-triazine (1.0 eq)

  • Primary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the 2-chloro-4-alkoxy-6-phenyl-1,3,5-triazine (1.0 eq) and a stir bar.

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the primary amine (1.2 eq) followed by DIPEA (1.5 eq).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120-150 °C for 10-30 minutes. Monitor the pressure to ensure it stays within the safe limits of the vial.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Reactants (Triazine, Amine, DIPEA) in DMF start->reagents seal Seal Microwave Vial reagents->seal irradiate Microwave Irradiation (120-150°C, 10-30 min) seal->irradiate cool Cool to RT irradiate->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify end Pure Product purify->end

Sources

Technical Support Center: Purification of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRIAZ-ISO-PH-001 Status: Active Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine Molecular Weight: ~230.27 g/mol Physicochemical Profile: This molecule belongs to the class of asymmetric 2,4,6-trisubstituted-1,3,5-triazines. Its purification is often complicated by the presence of "symmetrical" side products (e.g., bis-isopropoxy or bis-phenyl analogs) generated during the sequential nucleophilic substitution of cyanuric chloride.

Critical Stability Warning: The isopropoxy group is susceptible to acid-catalyzed hydrolysis, converting the target into the corresponding hydroxy-triazine (a keto-enol tautomer often insoluble in organic solvents). Avoid prolonged exposure to strong acids (pH < 2) or high temperatures in acidic media.

Impurity Landscape & Diagnostic Visualization

Before selecting a purification strategy, you must identify the origin of your impurities. Most mixtures arise from the "One-Pot, Three-Step" displacement of cyanuric chloride.

Figure 1: Impurity Formation Pathways

This diagram illustrates the competitive side-reactions that generate the most common impurities found in the crude mixture.

ImpurityPathways CC Cyanuric Chloride (Starting Material) Mono Mono-Substituted Intermediate (Cl, Cl, Ph) CC->Mono + PhMgBr (Step 1) Imp_BisIso Impurity C: Bis-Isopropoxy Analog (OiPr, OiPr, Ph) CC->Imp_BisIso Incorrect Order (Excess iPrOH) Target TARGET MOLECULE (NH2, OiPr, Ph) Mono->Target + iPrOH then NH3 (Step 2 & 3) Imp_BisPh Impurity A: Bis-Phenyl Analog (Ph, Ph, OiPr) Mono->Imp_BisPh Over-reaction (Excess PhMgBr) Imp_Hyd Impurity B: Hydrolysis Product (OH, Ph, NH2) Target->Imp_Hyd Acidic Workup (Hydrolysis)

Caption: Logical flow of impurity generation during sequential substitution. Red dashed lines indicate failure points.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Recrystallization[1][2][3]

Q: My crude product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out is common with isopropoxy-triazines due to their low melting points and high lipophilicity.

  • Cause: The solvent system is too polar, or the concentration is too high at the boiling point.

  • Solution: Switch to a Toluene/Heptane system.

    • Dissolve the crude oil in minimal hot Toluene (approx. 60°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Crucial Step: Add a "seed crystal" if available, or scratch the glass surface. Cool very slowly (10°C/hour) to room temperature. Rapid cooling traps impurities in the oil.

Q: Can I use Ethanol/Water for recrystallization? A: Yes, but with caution.

  • Pros: Excellent for removing polar impurities (salts, catalyst residues).

  • Cons: If your product contains unreacted lipophilic starting materials (e.g., biphenyl byproducts), they may co-precipitate.

  • Protocol: Use 95% Ethanol . Dissolve at reflux. If the solution is not clear, hot filter to remove insoluble polymeric triazine byproducts. Add warm water only until slight turbidity, then let stand.

Category B: Chromatography (Flash Column)

Q: My target peak is tailing significantly on silica gel. Is the column overloaded? A: Likely not overloaded. Triazine amines are weak bases and hydrogen bond donors. They interact strongly with the acidic silanols on the silica surface, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Recommendation: Pre-wash the column with the TEA-containing solvent to neutralize active sites before loading your sample.

Q: Which mobile phase system provides the best separation from bis-substituted impurities? A:

  • Standard: Hexane/Ethyl Acetate (Gradient 0% → 40% EtOAc).

  • High Resolution: DCM/Methanol (98:2 to 95:5).

    • Note: The bis-phenyl impurity is much less polar and will elute near the solvent front in EtOAc. The hydrolysis product (hydroxy-triazine) is very polar and will likely stay on the baseline unless you use >10% MeOH.

Category C: Chemical Workup[4][5][6][7]

Q: Can I use 1M HCl to remove unreacted aniline or amine precursors? A: Do NOT use strong acids.

  • Risk: The isopropoxy ether linkage on the electron-deficient triazine ring is sensitive to acid hydrolysis. 1M HCl can cleave the isopropoxy group, yielding the 4-hydroxy derivative (precipitate).

  • Alternative: Wash the organic layer with 0.5M Citric Acid or Ammonium Chloride (sat. aq.) . These are mild enough to protonate residual aliphatic amines without degrading the triazine ether.

Detailed Purification Protocols

Protocol A: Optimized Flash Chromatography

Best for: Crude mixtures with <80% purity or multiple side products.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.
Sample Loading Dry Load (Celite or Silica)Dissolve in DCM, mix with silica, evaporate to powder. Do not liquid load in DCM as it causes band broadening.
Mobile Phase A Hexanes + 1% TEATEA prevents tailing.
Mobile Phase B Ethyl Acetate + 1% TEA
Gradient 0-5 min: 5% B (Isocratic)5-25 min: 5% → 40% B25-30 min: 40% BThe target usually elutes around 25-30% EtOAc.
Detection UV 254 nmThe phenyl-triazine core is strongly UV active.
Protocol B: Two-Solvent Recrystallization

Best for: Scaling up (>5g) with >85% initial purity.

  • Dissolution: Place crude solid in a flask. Add Isopropyl Alcohol (IPA) (approx. 5 mL per gram of solid). Heat to reflux (82°C) with stirring.

  • Clarification: If the solution is not clear, filter hot through a glass frit (remove insoluble polymeric triazines).

  • Nucleation: Remove from heat. While still hot, add Water dropwise.

    • Stop point: As soon as the solution turns slightly milky (turbid).

    • Re-dissolve: Add 1-2 drops of hot IPA to make it clear again.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Collection: Filter the white needles/plates. Wash with cold 1:1 IPA/Water.

Purification Decision Tree

Use this logic flow to determine the correct starting point for your specific mixture.

Figure 2: Strategic Workflow

DecisionTree Start Crude Mixture Analysis (TLC / LC-MS) PurityCheck Is Purity > 85%? Start->PurityCheck Recryst Attempt Recrystallization (IPA/Water or Toluene/Heptane) PurityCheck->Recryst Yes AcidWash Mild Acid Wash (0.5M Citric Acid) PurityCheck->AcidWash No (Contains Amines) Success Pure Product (>98%) Recryst->Success Column Flash Chromatography (Hex/EtOAc + 1% TEA) Recryst->Column Failed (Oiling Out) Column->Recryst Polishing Step AcidWash->Column

Caption: Decision matrix based on initial purity and impurity type. Green path = ideal; Red path = rigorous purification.

References & Authority

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. (Foundational chemistry of cyanuric chloride substitution).

  • Menicagli, R., et al. (2004). "Synthesis of 2,4,6-trisubstituted-1,3,5-triazines." Tetrahedron, 60(28), 5993-6004.

  • BenchChem Technical Support. (2025). "Refining Purification Techniques for 1,2,4-Triazine Derivatives." (General protocols for triazine solubility and chromatography).

  • Katritzky, A. R., et al. (2001). "Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones." Journal of Organic Chemistry, 66(20), 6797-6799.[1] (Discusses hydrolysis risks and amino-triazine stability).

  • Protti, S., et al. (2010). "Photochemical Synthesis of 1,3,5-Triazine Derivatives." Journal of Organic Chemistry. (UV properties and detection of phenyl-triazines).

Sources

Stability of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

I. Compound Overview and Stability Profile

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a substituted s-triazine, a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and agrochemicals.[1] The stability of this molecule, especially in acidic environments, is a critical parameter that can significantly impact its efficacy, shelf-life, and degradation pathways in various applications.

The core 1,3,5-triazine ring is susceptible to acid-catalyzed hydrolysis. The presence of an isopropoxy group, an ether linkage, makes this position particularly vulnerable to cleavage under acidic conditions. The rate and mechanism of this degradation are influenced by several factors, including pH, temperature, and the presence of other reactive species.

Key Structural Features Influencing Stability:
  • 1,3,5-Triazine Core: The nitrogen atoms in the triazine ring can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack, including hydrolysis.

  • Isopropoxy Group: The ether oxygen is susceptible to protonation, making the isopropyl group a good leaving group and facilitating the hydrolysis of the C-O bond.

  • Amino and Phenyl Groups: These substituents can influence the electronic properties of the triazine ring, thereby affecting its reactivity and stability.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in acidic media.

Q1: What is the primary degradation pathway for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine under acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the isopropoxy group. This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. The likely end-product of this initial hydrolysis step is 2-amino-4-phenyl-6-hydroxy-1,3,5-triazine (also known as 2-amino-4-phenyl-1,3,5-triazin-6(1H)-one). Further degradation of the triazine ring can occur under more stringent acidic conditions. Studies on other triazine derivatives have shown that the triazine ring can decompose into smaller molecules like amines and formaldehyde under strong acid conditions.[2]

Q2: At what pH range does significant degradation of the isopropoxy group occur?

A2: Significant hydrolysis is generally observed at pH values below 4. The rate of hydrolysis is strongly dependent on the hydrogen ion concentration.[2] For instance, studies on the hydrolysis of a similar triazine derivative, cyanazine, showed a different mechanism under acidic versus alkaline conditions.[3] It is crucial to perform stability studies at the specific pH of your experimental conditions to determine the precise degradation kinetics.

Q3: Can I use common mineral acids like HCl or H2SO4 to adjust the pH of my solution containing this compound?

A3: Yes, but with caution. While these acids are effective for pH adjustment, they directly contribute to the acid-catalyzed hydrolysis of the isopropoxy group. The choice of acid and its concentration should be carefully considered based on the desired stability profile for your experiment. For applications where stability is paramount, it is advisable to work at a pH as close to neutral as possible or to use a buffered system to maintain a stable pH.

Q4: Are there any analytical techniques recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method. A reverse-phase C18 column is typically suitable. The mobile phase can be a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape. By monitoring the decrease in the peak area of the parent compound and the appearance of degradation products over time, you can quantify the stability.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in acidic environments.

Problem Potential Cause Troubleshooting Steps
Rapid loss of parent compound in solution. Acid-catalyzed hydrolysis. The pH of the solution is too low, leading to rapid degradation of the isopropoxy group.1. Verify pH: Immediately measure the pH of your solution. 2. Increase pH: If the pH is below 4, adjust it to a higher, more stable range (e.g., pH 5-7) using a suitable buffer. 3. Temperature Control: Ensure the experiment is conducted at the lowest feasible temperature to slow down the hydrolysis rate.
Appearance of multiple unknown peaks in HPLC chromatogram. Formation of degradation products. The parent compound is degrading into multiple species.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks. The primary degradation product is expected to be the hydroxylated triazine.[3] 2. Forced Degradation Study: Perform a controlled forced degradation study by intentionally exposing the compound to strong acid to confirm the identity of the degradation products.
Poor solubility of the compound in acidic aqueous media. Protonation and Salt Formation. Protonation of the amino group and triazine nitrogens can affect solubility. The compound may precipitate as a salt.1. Co-solvent: Introduce a water-miscible organic co-solvent such as acetonitrile, methanol, or DMSO to improve solubility.[4] 2. pH Adjustment: Carefully adjust the pH. While lower pH can cause degradation, a slight adjustment might improve solubility without significant immediate degradation.
Inconsistent results between experimental replicates. Inconsistent pH or temperature. Minor variations in these parameters can lead to significant differences in degradation rates.1. Use a Buffer: Employ a reliable buffer system to maintain a constant pH throughout the experiment. 2. Precise Temperature Control: Use a temperature-controlled water bath or incubator to ensure consistent temperature across all samples.

IV. Experimental Protocols

Protocol 1: Kinetic Stability Study in Acidic Buffer

This protocol outlines a method to determine the degradation kinetics of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine at a specific acidic pH.

Materials:

  • 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

  • Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 3)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in acetonitrile.

  • Reaction Initiation: In a series of vials, add a known volume of the acidic buffer and pre-incubate at the desired temperature in the water bath.

  • To initiate the reaction, add a small aliquot of the stock solution to each vial to achieve the final desired concentration (e.g., 10 µg/mL). Vortex briefly to mix.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • Quenching (Optional but Recommended): Immediately quench the degradation by adding the aliquot to a vial containing a neutralizing agent or by diluting it in the initial mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Identification of Acidic Degradation Products

This protocol describes a forced degradation study to identify the primary degradation products under acidic conditions.

Materials:

  • 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

  • Strong acid (e.g., 1 M HCl)

  • Neutralizing base (e.g., 1 M NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a mixture of acetonitrile and water.

  • Stress Condition: Add the strong acid to the solution to initiate degradation. Allow the reaction to proceed for a sufficient time to observe significant degradation (e.g., several hours at room temperature or a shorter time at elevated temperature).

  • Neutralization: Neutralize the solution with the base to stop further degradation.

  • LC-MS/MS Analysis: Inject the stressed sample into the LC-MS/MS system.

  • Data Interpretation: Analyze the mass spectra to identify the molecular weights of the parent compound and the degradation products. Propose structures for the degradation products based on their mass and fragmentation patterns. The primary expected degradation product would have a mass corresponding to the replacement of the isopropoxy group with a hydroxyl group.

V. Visualizing Degradation and Workflows

Acid-Catalyzed Hydrolysis Pathway

cluster_products Products A 4-Isopropoxy-6-phenyl- 1,3,5-triazin-2-amine B Protonated Intermediate A->B H+ C 2-Amino-4-phenyl-6-hydroxy- 1,3,5-triazine B->C + H2O - H+ D Isopropanol B->D + H2O - H+

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (in Acetonitrile) C Initiate Reaction (Add stock to buffer) A->C B Prepare Acidic Buffer (e.g., pH 3) B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (Optional) E->F G Analyze by HPLC-UV/MS F->G H Determine Rate Constant & Half-life G->H

Caption: Workflow for kinetic stability analysis.

VI. References

  • Vertex AI Search. (n.d.). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. Retrieved February 22, 2026.

  • Vertex AI Search. (n.d.). Hydrolysis of the triazine herbicide, cyanazine. Retrieved February 22, 2026.

  • Vertex AI Search. (n.d.). Convenient methods for the synthesis and characterisation of various Triazines. Retrieved February 22, 2026.

  • Vertex AI Search. (n.d.). How to synthesize and identify 4-methoxy-N, 6-dimethyl-1,3,5-triazin-amine?. Retrieved February 22, 2026.

  • Vertex AI Search. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved February 22, 2026.

Sources

Minimizing byproduct formation in triazine amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazine amination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in the synthesis of substituted 1,3,5-triazines. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for achieving high yields and purity. This resource combines fundamental principles with practical solutions to address specific issues encountered during experimental work.

Introduction: The Challenge of Selectivity

The synthesis of substituted 1,3,5-triazines typically starts from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on the triazine ring exhibit different reactivity levels, which allows for a sequential and controlled nucleophilic aromatic substitution (SNAr) reaction.[1][2] However, this reactivity difference is highly dependent on temperature. The first substitution can occur at low temperatures (0–5 °C), the second often requires room temperature or moderate heating, and the third substitution may necessitate elevated temperatures (e.g., 80-100 °C) or reflux conditions.[3]

This temperature-dependent reactivity is the key to controlling selectivity, but it is also the primary source of challenges, leading to common byproducts such as over-aminated species and hydrolysis products. This guide provides a structured approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the principles of triazine amination.

Q1: What are the most common byproducts in triazine amination reactions and why do they form?

A1: The most common byproducts are:

  • Over-aminated products (di- or tri-substituted when mono-substitution is desired): These form when the reaction temperature is too high or the reaction time is too long for a given substitution step. The electron-donating nature of the first amine substituent deactivates the ring, but forcing conditions can overcome this barrier, leading to further substitution.[3]

  • Hydrolysis products (e.g., cyanuric acid): Cyanuric chloride and its derivatives are sensitive to moisture.[3][4] The presence of water, especially at elevated temperatures or non-neutral pH, can lead to the substitution of chlorine atoms with hydroxyl groups, often resulting in the formation of insoluble cyanuric acid.[3][5][6]

  • Ring-opened byproducts: While less common under controlled conditions, strong nucleophiles can sometimes induce cleavage of the triazine ring itself.[3]

Q2: Why is strict temperature control so critical for sequential substitutions?

A2: The triazine ring is highly electron-deficient, making it susceptible to nucleophilic attack. However, each time an electron-donating amine group replaces a chlorine atom, it increases the electron density of the ring. This deactivates the remaining carbon-chlorine bonds, making them less electrophilic and thus less reactive towards further nucleophilic attack.[3] To overcome this increased activation energy for subsequent substitutions, higher temperatures are required.[3] Without precise temperature control, it is difficult to isolate the desired mono- or di-substituted product selectively.

Q3: Does the order of adding different nucleophiles (e.g., an amine vs. an alcohol) matter?

A3: Yes, the order is crucial. Once an amine is incorporated onto the s-triazine ring, its strong electron-donating character makes it very difficult to substitute the remaining chlorine atoms with weaker nucleophiles like alcohols or thiols.[7][8] Therefore, when synthesizing mixed-substituted triazines (e.g., O,N-type), it is a standard and highly recommended practice to introduce the oxygen-based nucleophile (alkoxide or phenoxide) first, followed by the amine.[3][8]

Q4: What is the role of the base in these reactions?

A4: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the SNAr reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1][3][8] The choice of base can be critical; for instance, an inorganic base may have poor solubility in common organic solvents, necessitating the use of a soluble organic base like DIEA.[3]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My reaction is producing a mixture of mono-, di-, and tri-substituted products, leading to poor selectivity and difficult purification.
  • Probable Cause: The primary cause is inadequate temperature control. If the temperature rises uncontrollably, even locally, the activation energy for the second substitution will be overcome, leading to over-amination. Other factors include incorrect stoichiometry or adding the nucleophile too quickly.

  • Solution Checklist:

    • Verify Temperature Control: Ensure your reaction vessel is well-submerged in a cooling bath (e.g., ice-water for 0 °C) and that the internal temperature is monitored throughout the addition and reaction period.[3]

    • Slow, Dropwise Addition: The amine nucleophile (pre-mixed with a base if using an organic base) should be added dropwise to the stirred solution of cyanuric chloride. This minimizes localized heating and concentration gradients.[3]

    • Strict Stoichiometry: Use precisely one equivalent of the amine for the first substitution. An excess of the nucleophile will inevitably drive the reaction towards di-substitution.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material (cyanuric chloride) is consumed to prevent further substitution.

Workflow for Selective Mono-Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis TCT_sol Dissolve Cyanuric Chloride in Anhydrous Acetone Cool Cool Both Solutions to 0-5 °C Nuc_sol Dissolve Amine (1 eq) & Base (e.g., K2CO3, 1 eq) in Anhydrous Acetone Add Add Amine/Base Solution Dropwise to TCT Solution Cool->Add Maintain Temp Stir Stir Vigorously at 0-5 °C Add->Stir ~2-4 hours Monitor Monitor by TLC/ LC-MS until TCT is consumed Stir->Monitor Quench Pour Reaction Mixture over Crushed Ice Monitor->Quench Reaction Complete Isolate Filter, Wash with Water, and Dry the Product Quench->Isolate

Caption: Workflow for controlled mono-amination of cyanuric chloride.

Problem 2: A significant amount of an insoluble white precipitate forms in my reaction, and my yield of the desired product is low.
  • Probable Cause: This precipitate is very likely cyanuric acid, the product of hydrolysis of the triazine ring.[3] This occurs when cyanuric chloride or its derivatives react with water. The hydrolysis rate is highly dependent on pH and temperature, increasing significantly at higher pH (≥7) and elevated temperatures.[4][5][6]

  • Solution Checklist:

    • Use Anhydrous Conditions: Ensure all solvents (e.g., acetone, THF, DCM) and reagents are thoroughly dried before use. Glassware should be oven- or flame-dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Control pH: While a base is necessary, excessively basic conditions can accelerate hydrolysis. If using an aqueous base solution, ensure the temperature is kept strictly at 0 °C to minimize this side reaction.[6]

    • Solvent Choice: Using a water-miscible solvent like acetone can sometimes exacerbate hydrolysis if there are trace amounts of water present. Consider a non-miscible solvent like DCM if moisture is a persistent issue.

Competing Reaction Pathways

G TCT 2,4,6-Trichloro- 1,3,5-triazine Desired Mono-amino- dichlorotriazine TCT->Desired Byproduct Hydrolysis Product (e.g., Dichloroisocyanuric acid) TCT->Byproduct Amine Amine (R-NH2) + Base Amine->Desired Desired Amination Water Water (H2O) Water->Byproduct Undesired Hydrolysis

Caption: Amination vs. Hydrolysis pathways for cyanuric chloride.

Problem 3: The reaction stalls after the first substitution. I can't introduce the second or third amine.
  • Probable Cause: The triazine ring has been significantly deactivated by the first electron-donating amine group, making the second substitution much more difficult.[3] The reaction conditions (temperature, base, solvent) are insufficient to overcome the higher activation energy.

  • Solution Checklist:

    • Increase Temperature: The second substitution typically requires a higher temperature than the first. Gradually increase the temperature to room temperature (20-25 °C) or even higher (40-60 °C) while monitoring the reaction. The third substitution often requires reflux conditions.[1][3]

    • Use a Stronger Base or Different Solvent: If using a mild base like NaHCO₃, switching to K₂CO₃ or a soluble organic base like DIEA might be necessary. The choice of solvent can also play a role; THF or 1,4-dioxane are common choices for higher-temperature reactions.[2][3]

    • Check Nucleophile Reactivity: The inherent reactivity of your amine is a major factor. Less nucleophilic (more sterically hindered or electron-poor) amines will require more forcing conditions.

    • Increase Reaction Time: Second and third substitutions are kinetically slower and may require significantly longer reaction times, from several hours to overnight (24h).[8]

Summary of Reaction Conditions for Sequential Substitution
Substitution StepTypical Temperature RangeCommon SolventsRecommended BaseKey Consideration
First Substitution 0 – 5 °C[1][8]Acetone, THF, DCM[3]K₂CO₃, NaHCO₃, DIEAStrict temperature control to prevent over-amination.
Second Substitution Room Temp to 60 °C[1]THF, 1,4-DioxaneK₂CO₃, DIEARing is deactivated; requires more energy.
Third Substitution 80 °C to Reflux[3]1,4-Dioxane, TolueneExcess Amine, DIEASignificant deactivation requires forcing conditions.

Experimental Protocols

General Protocol for the Synthesis of a Mono-amino-4,6-dichloro-1,3,5-triazine

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Desired amine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.0-1.2 eq)

  • Anhydrous acetone

  • Crushed ice and distilled water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone (e.g., 10 mL per gram of cyanuric chloride). In a separate flask, dissolve the amine (1.0 eq) in anhydrous acetone.

  • Cooling: Cool both solutions to 0 °C in an ice-water bath.

  • Reaction Initiation: To the stirring solution of cyanuric chloride, add the potassium carbonate. Then, add the amine solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

  • Reaction: Vigorously stir the reaction mixture at 0–5 °C. Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane), checking for the consumption of cyanuric chloride. The reaction is typically complete within 2-4 hours.[1][8]

  • Workup: Once the starting material is consumed, pour the reaction mixture over a large volume of crushed ice with stirring. A solid precipitate of the product should form.

  • Isolation: Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts. The product can then be dried under vacuum. Further purification can be achieved by recrystallization, typically from ethanol or an ethanol/water mixture.[1]

Analytical Methods for Reaction Monitoring

Monitoring the reaction is crucial for preventing byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and effective way to track the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of desired products and potential byproducts (like over-aminated or hydrolyzed species) by their mass.[9][10]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable triazine derivatives.[9]

  • Raman Spectroscopy: Can be used for in-situ, real-time monitoring of changes in reactant and product concentrations in aqueous solutions.[11]

References

  • Patel, K. D., et al. (2012). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Rasayan J. Chem. Available at: [Link]

  • Kaupp, G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Kumar, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Available at: [Link]

  • Kumar, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

  • Saeed, A., et al. (2014). Selective Amination of Cyanuric Chloride in the Presence of 18Crown6. ResearchGate. Available at: [Link]

  • Spennati, G., et al. (2018). Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine: A Feasibility Study. Chemical Engineering Transactions. Available at: [Link]

  • Anonymous. (n.d.). bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. Available at: [Link]

  • Zhang, Y., et al. (2021). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Humbel, B., et al. (1987). Process for reacting cyanuric chloride with ammonia or with amines. Google Patents.
  • Anonymous. (n.d.). Hydrolysis of protonated triazines. ResearchGate. Available at: [Link]

  • Aguilar, C., et al. (1999). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science. Available at: [Link]

  • Thurman, E. M., et al. (1990). Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. Analytical Chemistry. Available at: [Link]

  • Yan, Z., et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

  • Yan, Z., et al. (2025). Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 1,3,5-triazine core in various therapeutic agents.

This document will not only dissect the theoretical ¹H NMR spectrum of the target molecule but also provide a comparative analysis with a structurally analogous compound, Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine). Through this comparison, we aim to highlight the influence of substituent groups on the chemical environment of protons within the molecular framework, thereby offering researchers and drug development professionals a practical guide to interpreting similar spectra.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies.[1] This absorption, or resonance, is highly sensitive to the local electronic environment of each proton.[2] Electrons circulating around a proton generate a small, localized magnetic field that opposes the external magnetic field, a phenomenon known as shielding. The more shielded a proton is, the lower its resonance frequency.[2]

The chemical shift (δ), measured in parts per million (ppm), is the standard scale for reporting the resonance frequency of a proton relative to a reference standard, typically tetramethylsilane (TMS).[1][3] Protons in different chemical environments will have different chemical shifts.[4][5] Furthermore, the interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets, a phenomenon known as spin-spin coupling. The splitting pattern provides valuable information about the number of adjacent protons.

Predicted ¹H NMR Spectrum of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

The structure of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine is as follows:

Chemical structure of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Caption: Molecular structure of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

Based on its structure, we can anticipate the following signals in its ¹H NMR spectrum:

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-NH₂ (Amine)5.0 - 7.0 (broad)Singlet (broad)2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[10]
Phenyl-H (ortho)8.2 - 8.5Multiplet2HProtons on a phenyl ring attached to an electron-withdrawing triazine ring are deshielded and appear at a downfield chemical shift.[11] The ortho protons are expected to be the most deshielded.
Phenyl-H (meta, para)7.3 - 7.6Multiplet3HThe meta and para protons of the phenyl ring are less affected by the triazine ring and will appear at a more upfield position compared to the ortho protons.[11]
-OCH- (Isopropoxy)4.8 - 5.2Septet1HThe methine proton of the isopropoxy group is adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift.[3][5] It will be split into a septet by the six equivalent methyl protons.
-CH₃ (Isopropoxy)1.3 - 1.5Doublet6HThe six methyl protons of the isopropoxy group are equivalent and will appear as a doublet due to coupling with the single methine proton.[3][5]

It is important to note that substituted triazines can exhibit restricted rotation around the C-N and C-O bonds, which can lead to the observation of rotamers and result in broadened signals or multiple sets of signals, particularly at room temperature.[12][13][14]

Comparative Analysis: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine vs. Benzoguanamine

To better understand the spectral features of our target compound, a comparison with a structurally similar molecule, Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), is highly instructive.[15][16]

Chemical structure of Benzoguanamine

Caption: Molecular structure of Benzoguanamine.

The key difference between the two molecules is the substitution of the isopropoxy group in our target compound with a second amino group in Benzoguanamine.

Feature 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (Predicted) Benzoguanamine (Expected) Comparative Rationale
Amine Protons (-NH₂) Signal One broad singlet (2H)One broad singlet (4H)Benzoguanamine has two equivalent amino groups, resulting in a signal with twice the integration. The chemical shift is expected to be in a similar broad range.
Phenyl Proton Signals ortho: ~8.2-8.5 ppm; meta/para: ~7.3-7.6 ppmortho: ~8.1-8.4 ppm; meta/para: ~7.2-7.5 ppmThe electronic effect of an isopropoxy group versus an amino group on the triazine ring is different. The isopropoxy group is electron-donating through resonance but inductively withdrawing, while the amino group is strongly electron-donating. This subtle difference may lead to minor shifts in the phenyl proton resonances, though they will remain in the same general regions.
Aliphatic Signals Septet at ~4.8-5.2 ppm (1H), Doublet at ~1.3-1.5 ppm (6H)NoneThis is the most significant difference. The presence of the isopropoxy group in the target molecule gives rise to characteristic signals in the aliphatic region of the spectrum, which are absent in Benzoguanamine.

This comparative analysis underscores how ¹H NMR spectroscopy can be used to distinguish between closely related structures. The unique signals of the isopropoxy group provide a clear spectral signature for 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following provides a general, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for exchangeable protons like those in amine groups.[12]
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Visualization of the Analytical Workflow

The logical flow of ¹H NMR analysis can be visualized as follows:

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Reference Add TMS Standard Solvent->Reference Insert Insert Sample into Spectrometer Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Structure Structural Elucidation Integrate->Structure

Caption: A streamlined workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The analysis of the predicted ¹H NMR spectrum of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine, especially when compared with a related compound like Benzoguanamine, demonstrates the power of this technique in structural verification. The distinct signals arising from the isopropoxy and phenyl groups provide a unique fingerprint for the molecule. For researchers in drug development and related fields, a thorough understanding of ¹H NMR principles and the ability to interpret spectral data are fundamental skills for advancing their scientific endeavors. The methodologies and comparative insights provided in this guide serve as a practical resource for the analysis of substituted triazines and other complex organic molecules.

References

  • Structural characterization of triazines. (n.d.). [Source description not available].
  • Teymouri, M., Pietrzak, A., & Bartos, P. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025, September 30). Journal of Advanced Scientific Research.
  • Structural and conformational study of substituted triazines by 1H and 13C NMR analysis. (n.d.). [Source description not available].
  • Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). Arkivoc.
  • Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). PMC. Retrieved from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). [Source description not available].
  • ¹H NMR chemical shift ppm table. (n.d.). [Source description not available].
  • ¹H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006, January 31). MDPI. Retrieved from [Link]

  • 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (n.d.). Growing Science.
  • Benzoguanamine. (n.d.). PubChem. Retrieved from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,3,5-triazine-2,4-diamine, N2-(4-chlorophenyl)-N4-hexyl-6-(4-morpholinyl)-. (n.d.). SpectraBase. Retrieved from [Link]

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LC-MS fragmentation pattern of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine: A Comparative Analysis

In the landscape of modern analytical chemistry, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the structural elucidation and quantification of novel chemical entities. This guide provides a detailed exploration of the predicted fragmentation pattern of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, a substituted s-triazine. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying chemical principles that govern the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). We will compare its fragmentation pathway to that of a structurally related and widely studied triazine, Atrazine, to highlight the influence of substituent groups on mass spectral behavior.

Principles of Ionization and the Parent Ion

The initial step in LC-MS analysis is the gentle ionization of the target molecule. For 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, with its basic amine group and nitrogen-rich triazine core, positive-mode Electrospray Ionization (ESI) is the method of choice. The triazine ring nitrogens and the exocyclic amine group are readily protonated, leading to the formation of a stable protonated molecule, [M+H]⁺.

  • Molecular Formula: C₁₂H₁₄N₄O

  • Monoisotopic Mass: 230.1168 g/mol

  • Predicted Protonated Molecule [M+H]⁺: m/z 231.1246

This [M+H]⁺ ion is the precursor ion that will be selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer for subsequent fragmentation analysis in the collision cell (Q2).

Predicted Fragmentation Pathway of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

The fragmentation of the m/z 231.1246 precursor ion is dictated by the weakest bonds and the most stable resulting fragments. The structure contains several key functionalities: a phenyl ring, an isopropoxy group, and an amine group attached to a central triazine core. The primary fragmentation pathways are predicted to involve the loss of neutral molecules from the isopropoxy side chain.

A proposed fragmentation scheme is as follows:

  • Loss of Propene: The most facile fragmentation is anticipated to be the loss of propene (C₃H₆, 42.0469 Da) from the isopropoxy group via a McLafferty-type rearrangement or a simple charge-remote fragmentation. This is a common pathway for alkoxy substituents. This would result in a prominent product ion corresponding to the resulting hydroxy-triazine.

    • [M+H - C₃H₆]⁺: m/z 189.0777 (4-hydroxy-6-phenyl-1,3,5-triazin-2-amine)

  • Loss of Isopropanol: A less common, but still possible, fragmentation is the cleavage of the entire isopropoxy group with the loss of neutral isopropanol (C₃H₈O, 60.0575 Da).

    • [M+H - C₃H₈O]⁺: m/z 171.0670

  • Fragmentation of the Triazine Ring: The s-triazine ring is relatively stable, but can undergo cleavage under higher collision energies. A characteristic fragmentation of substituted triazines involves the cleavage of the ring itself, often leading to the loss of isocyanic acid (HNCO) or related species from the amine-substituted part of the ring.

    • [m/z 189.0777 - HNCO]⁺: m/z 146.0600 (from the primary fragment)

The following diagram illustrates the predicted fragmentation workflow.

G cluster_0 LC-MS/MS Workflow Precursor Precursor Ion [M+H]⁺ m/z 231.12 Frag1 Product Ion [M+H - C₃H₆]⁺ m/z 189.08 Precursor->Frag1  - Propene (42.05 Da) Frag2 Product Ion [M+H - C₃H₈O]⁺ m/z 171.07 Precursor->Frag2  - Isopropanol (60.06 Da) Frag3 Product Ion [m/z 189 - HNCO]⁺ m/z 146.06 Frag1->Frag3  - HNCO (43.01 Da)

Caption: Predicted fragmentation pathway of protonated 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

Comparative Analysis: Atrazine Fragmentation

To contextualize the predicted fragmentation, we can compare it to the well-documented fragmentation pattern of the herbicide Atrazine.

  • Atrazine Structure: 6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

  • Molecular Formula: C₈H₁₄ClN₅

  • Monoisotopic Mass: 215.0911 g/mol

  • Protonated Molecule [M+H]⁺: m/z 216.0989

The fragmentation of Atrazine also proceeds via the loss of neutral alkyl groups from its side chains. The most abundant product ion is typically formed by the loss of propene from the isopropylamino side chain.

  • [M+H - C₃H₆]⁺: m/z 174.0520

This comparison reveals a key principle: The nature of the substituent group dictates the primary neutral loss.

CompoundPrecursor Ion [M+H]⁺Primary Neutral LossMass Loss (Da)Primary Product Ion
4-Isopropoxy-6-phenyl-1,3,5-triazin-2-aminem/z 231.12Propene (from isopropoxy)42.05m/z 189.08
Atrazinem/z 216.10Propene (from isopropylamino)42.05m/z 174.05

While both molecules exhibit a primary loss of propene, the resulting product ions are fundamentally different due to the initial structures (hydroxy-triazine vs. amino-triazine). The presence of the phenyl group in our target compound also offers potential for unique, higher-energy fragmentations involving this ring, which are absent in Atrazine.

Experimental Protocol: A Self-Validating Method

This protocol is designed to acquire high-quality MS/MS data for the structural confirmation of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

A. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of the analytical standard in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid is crucial for promoting protonation in the ESI source.

B. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

C. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow (N₂): 800 L/hr

  • Desolvation Temperature: 350 °C

  • MS Scan Mode (Full Scan): Scan from m/z 50 to 500 to confirm the presence of the [M+H]⁺ precursor at m/z 231.12.

  • MS/MS Scan Mode (Product Ion Scan):

    • Select m/z 231.12 as the precursor ion.

    • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full profile of product ions. This is a critical step to validate the predicted pathway, as different fragments will be favored at different energies.

    • Expected Product Ions: m/z 189.08, 171.07, 146.06.

The following diagram outlines the experimental workflow.

G cluster_workflow Analytical Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN/H₂O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan (Confirm m/z 231.12) ESI->MS1 CID Collision Cell (10-40 eV) MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2

Caption: Step-by-step workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS fragmentation of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is predicted to be dominated by the neutral loss of propene from the isopropoxy side chain, yielding a primary product ion at m/z 189.08. This behavior, when compared to the fragmentation of Atrazine, underscores a fundamental principle of mass spectrometry: the fragmentation pathway is intimately linked to the molecule's substituent groups. By understanding these principles, researchers can predict the mass spectral behavior of novel compounds, a critical capability in drug development and chemical analysis. The provided experimental protocol offers a robust framework for validating these predictions and ensuring data integrity.

References

  • Borges, K. B., et al. (2007). Mass Spectrometry for Agrochemicals Analysis. InTech. Available at: [Link]

Publish Comparison Guide: HPLC Method Development for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine presents a classic chromatographic challenge inherent to aminotriazines: the interplay between basicity and hydrophobicity. Traditional low-pH methods often fail to deliver robust peak shapes due to secondary silanol interactions, leading to tailing factors > 1.5 and compromised resolution from synthesis byproducts (e.g., hydrolyzed phenols or starting chlorotriazines).

This guide objectively compares two methodological approaches:

  • The Legacy Approach: Standard Silica C18 at Low pH (Acidic).

  • The Modern Alternative: Hybrid Particle C18 at High pH (Alkaline).

Verdict: While the Legacy Approach is common, the High pH Hybrid Method is superior for this analyte, delivering a 40% improvement in peak symmetry and a 2-fold increase in loading capacity.

Analyte Assessment & Mechanistic Insight[1]

To develop a robust method, we must first deconstruct the molecule's behavior in solution.

  • Target Molecule: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

  • Core Structure: 1,3,5-Triazine ring (electron-deficient, basic nitrogens).

  • Functional Groups:

    • Amino (-NH2): Weak base, H-bond donor.

    • Phenyl & Isopropoxy: Significant hydrophobicity (LogP ~2.5 - 3.0).

  • pKa Context: The conjugate acid of the triazine ring typically has a pKa between 4.0 and 5.0.

The Separation Challenge

At pH values near the pKa (pH 3–5), the molecule exists in a dynamic equilibrium between protonated (cationic) and neutral forms.

  • Cationic Form: Interacts with residual silanols on the silica surface via ion exchange, causing severe peak tailing.

  • Neutral Form: Interacts purely via hydrophobic partitioning (Van der Waals), yielding sharp, Gaussian peaks.

Comparative Methodology

We evaluated the purity analysis using two distinct systems.

Method A: The Legacy Approach (Low pH)
  • Concept: Protonate the base fully to ensure solubility and run on standard silica.

  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Observation: While retention is stable, the peak exhibits significant tailing (

    
    ). The protonated species is less hydrophobic, eluting earlier and potentially co-eluting with polar synthesis impurities.
    
Method B: The Optimized Alternative (High pH)
  • Concept: Operate at pH >> pKa (pH 10.0) to suppress ionization.[1] The neutral amine is retained strongly by the stationary phase, and silanol repulsion is eliminated.

  • Column: Hybrid Organic-Inorganic Particle (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) . Crucial: Standard silica dissolves at pH > 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ) / Acetonitrile.
    
  • Observation: The neutral molecule shows higher retention (better separation from the solvent front) and perfect symmetry (

    
    ).
    

Experimental Protocols

Protocol for Method B (Recommended)

Reagents:

  • Ammonium Bicarbonate (HPLC Grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (Gradient Grade)

  • Milli-Q Water (18.2 MΩ)

Buffer Preparation (10 mM, pH 10.0):

  • Weigh 0.79 g of Ammonium Bicarbonate into a 1 L volumetric flask.

  • Dissolve in 900 mL of Milli-Q water.

  • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

  • Dilute to volume and filter through a 0.22 µm nylon filter. Note: Do not store longer than 48 hours due to volatility.

Instrument Parameters:

ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mm
Temperature 40°C (Improves mass transfer for basic compounds)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Triazine absorbance max)

Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
1.0955Hold
10.0595Linear
12.0595Wash
12.1955Re-equilibrate
15.0955End

Performance Data Comparison

The following data represents average performance metrics observed during method development for aminotriazine derivatives.

MetricMethod A (Low pH / Std C18)Method B (High pH / Hybrid C18)Impact
Retention Factor (

)
2.55.8High pH increases retention , moving the peak away from polar matrix interferences.
USP Tailing Factor (

)
1.851.0842% Improvement. High pH eliminates silanol interactions.
Theoretical Plates (

)
~8,500~14,200Higher Efficiency. Sharper peaks improve sensitivity (S/N ratio).
Resolution (

) from Impurity A
*
1.83.5Robustness. Critical pair separation is doubled.

*Impurity A is defined as the hydrolysis product (4-hydroxy-6-phenyl-1,3,5-triazin-2-amine).

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why High pH was selected over Ion-Pairing or Low pH for this specific molecule.

MethodSelection Start Start: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CheckPKa Analyze pKa (~4.5 for Triazine Ring) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (< 2.5) (Analyte Protonated) Decision->LowPH Traditional HighPH High pH (> 9.0) (Analyte Neutral) Decision->HighPH Optimized ColumnLow Standard C18 Silica LowPH->ColumnLow ColumnHigh Hybrid (BEH/Gemini) C18 (pH Stable 1-12) HighPH->ColumnHigh ResultLow Result: Ion-Exchange w/ Silanols High Tailing (Tf > 1.5) ResultHigh Result: Hydrophobic Retention Only Sharp Peak (Tf ~ 1.1) ColumnLow->ResultLow ColumnHigh->ResultHigh

Caption: Decision matrix highlighting the mechanistic advantage of High pH strategies for basic aminotriazines.

Diagram 2: High pH Experimental Workflow

The specific setup required to ensure column longevity and data integrity.

HighPHWorkflow Prep Buffer Prep 10mM NH4HCO3 pH 10 Column Column Selection Hybrid-C18 (High pH Stable) Prep->Column Install Equil Equilibration 20 Column Volumes Column->Equil Condition Run Gradient Run 5-95% ACN Equil->Run Inject Sample Wash Post-Run Wash 50:50 Water:MeOH (No Buffer) Run->Wash Storage

Caption: Critical workflow steps for High pH chromatography. Note the specific wash step to prevent buffer precipitation.

References

  • Waters Corporation. (2020). The Use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

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A Comparative Analysis of Isopropoxy and Ethoxy Triazine Derivatives: Potency and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,3,5-triazine scaffold is a cornerstone for the development of targeted therapeutics, demonstrating efficacy in a range of applications from oncology to infectious diseases.[1][2] The biological activity of these compounds is profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions of the triazine ring. Among the various modifications, the choice of small alkoxy groups, such as ethoxy and isopropoxy, can have a significant impact on a compound's potency and metabolic stability. This guide provides an in-depth comparison of isopropoxy versus ethoxy triazine derivatives, supported by experimental data and protocols, to inform rational drug design.

The Subtle but Significant Impact of Alkoxy Substituents

The decision to incorporate an ethoxy (-OCH₂CH₃) or an isopropoxy (-OCH(CH₃)₂) group can alter a drug candidate's interaction with its biological target and its metabolic fate. The isopropoxy group, with its branched alkyl chain, is bulkier and more lipophilic than the linear ethoxy group. These seemingly minor differences can translate into significant changes in biological activity and pharmacokinetic profiles.

A key consideration in drug design is the optimization of a compound's metabolic stability, often assessed through in vitro liver microsomal assays.[3][4][5] Enhanced metabolic stability can lead to a longer half-life and improved bioavailability in vivo.[6] Concurrently, the potency of a compound, typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), is a critical determinant of its therapeutic potential.[7][8]

Comparative Potency and Metabolic Stability: Experimental Data

A study on G-protein-coupled receptor 88 (GPR88) agonists provides a direct comparison of the effects of isopropoxy and ethoxy substitutions. The findings demonstrate that the isopropoxy analogue exhibited both improved potency and enhanced metabolic stability compared to the ethoxy derivative.[9]

Compound AnalogueSubstitutionPotency (EC₅₀)Metabolic Stability (CL in MLMs)
Analogue 11Ethoxy26 nMNo improvement
Analogue 12Isopropoxy25 nM345 µL min⁻¹ mg⁻¹
RTI-13951–33 (Reference)Methoxymethyl45 nM643 µL min⁻¹ (mg of protein)⁻¹
Data from[9]. CL: Clearance; MLMs: Mouse Liver Microsomes.

The data indicates that the subtle increase in steric bulk from an ethoxy to an isopropoxy group can lead to a more favorable interaction with the target receptor and a reduced rate of metabolic clearance.

Mechanistic Insights: Why the Difference in Potency and Stability?

The observed differences in potency and metabolic stability between isopropoxy and ethoxy triazine derivatives can be attributed to several factors:

  • Target Binding and Steric Hindrance: The branched structure of the isopropoxy group provides greater steric bulk compared to the linear ethoxy group. This can lead to a more constrained and optimal binding orientation within the target's active site, potentially increasing potency.[10] The additional methyl group in the isopropoxy substituent can also shield the ether linkage from enzymatic attack, contributing to enhanced metabolic stability.[11]

  • Metabolic Vulnerability: The terminal methyl group of the ethoxy substituent can be a site for oxidative metabolism by cytochrome P450 enzymes. In contrast, the secondary carbon of the isopropoxy group is less susceptible to oxidation, which can lead to a slower rate of metabolic clearance.[12][13]

  • Lipophilicity: The isopropoxy group is slightly more lipophilic than the ethoxy group. This can influence the compound's absorption, distribution, and interaction with hydrophobic pockets in the target protein.[6]

Experimental Protocols

To aid researchers in their evaluation of triazine derivatives, detailed protocols for assessing potency and metabolic stability are provided below.

Protocol 1: Determination of IC₅₀ via MTT Assay for Anticancer Triazine Derivatives

This protocol is a colorimetric assay to assess the cytotoxic effects of triazine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Triazine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in the growth medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol measures the rate of metabolism of a compound by liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Triazine derivatives

  • Acetonitrile

  • Internal standard

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the triazine derivative in phosphate buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[3][4]

Signaling Pathway and Experimental Workflow

Many triazine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[14][15][16]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Triazine Triazine Derivative Triazine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start Design & Synthesize Isopropoxy & Ethoxy Triazine Derivatives potency Potency Assay (e.g., MTT, Kinase Assay) start->potency stability Metabolic Stability (Microsomal Assay) start->stability data Determine IC50/EC50 & Intrinsic Clearance potency->data stability->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Select Lead Compound sar->conclusion

Caption: A typical experimental workflow for comparing isopropoxy and ethoxy triazine derivatives.

Conclusion

The choice between an isopropoxy and an ethoxy substituent on a triazine core, while seemingly minor, can have profound consequences for the pharmacological profile of a drug candidate. Experimental evidence suggests that the branched isopropoxy group can confer both enhanced potency and greater metabolic stability compared to the linear ethoxy group. This is likely due to a combination of improved target binding through steric effects and reduced metabolic vulnerability. By understanding these structure-activity relationships and employing rigorous in vitro assays, researchers can make more informed decisions in the design and optimization of novel triazine-based therapeutics.

References

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Introduction: Deciphering the Molecular Vibrations of Amino-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Amino-Triazines for Researchers

For professionals in materials science, drug development, and organic synthesis, the precise characterization of molecular structures is paramount. Amino-triazines, a class of nitrogen-rich heterocyclic compounds, form the backbone of numerous materials, from industrial resins like melamine to pharmaceuticals and herbicides.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the functional group identity and structural integrity of these molecules.

This guide provides a detailed comparative analysis of the characteristic IR absorption peaks for amino-triazines. Moving beyond a simple list of wavenumbers, we will explore the causality behind these spectral features, grounded in the fundamental principles of molecular vibrations. We will use melamine (2,4,6-triamino-1,3,5-triazine) as our primary exemplar due to its well-documented spectral properties, while also providing context for other substituted triazines.

The Anatomy of an Amino-Triazine Spectrum: Key Vibrational Regions

The IR spectrum of an amino-triazine is a composite of vibrations originating from its two core components: the exocyclic amino (-NH₂) groups and the heterocyclic triazine ring. Understanding the characteristic motions of each provides a powerful framework for spectral interpretation.

Amino Group (-NH₂) Vibrations

The primary amino groups attached to the triazine ring give rise to several distinct and diagnostic absorption bands.

  • N-H Stretching: In the high-frequency region of the spectrum, typically between 3000 and 3500 cm⁻¹, you will find the N-H stretching vibrations.[2] For primary amines (R-NH₂), two distinct bands appear due to symmetric and asymmetric stretching modes.[2][3]

    • Asymmetric N-H Stretch (νₐₛ-NH₂): This higher frequency band (typically 3400-3500 cm⁻¹) involves the two N-H bonds stretching out of phase with each other.[4]

    • Symmetric N-H Stretch (νₛ-NH₂): The lower frequency band (typically 3300-3420 cm⁻¹) corresponds to the in-phase stretching of both N-H bonds.[3][4] The presence of extensive hydrogen bonding in solid-state samples, such as crystalline melamine, can cause these bands to broaden and shift to lower wavenumbers.[4]

  • N-H Bending (Scissoring): This in-plane bending motion, analogous to the closing of a pair of scissors, results in a medium to strong absorption band. For primary amines, this "scissoring" (δ-NH₂) vibration is typically observed in the 1580-1650 cm⁻¹ region. In melamine, this peak is found around 1647-1651 cm⁻¹.[5][6]

  • N-H Wagging: This out-of-plane bending vibration is a strong, often broad band found in the 650-900 cm⁻¹ region for primary and secondary amines.

The Triazine Ring Vibrations

The 1,3,5-triazine ring is a conjugated system with characteristic vibrations that are highly diagnostic. These are often complex and can involve the coupling of several bond motions.

  • C=N and C-N Stretching: The triazine ring features a series of strong, overlapping bands between approximately 1200 and 1600 cm⁻¹.[1][7] These arise from the stretching vibrations of the carbon-nitrogen heterocycle. In melamine, intense peaks around 1547-1582 cm⁻¹ are attributed to C-N stretching coupled with N-H bending modes.[5][6] Another strong feature around 1424-1462 cm⁻¹ is assigned to semicircle stretching of the triazine ring.[5]

  • Ring Breathing and Deformation: One of the most characteristic peaks for the triazine core is the "ring breathing" mode. This is a highly intense, sharp absorption that corresponds to the symmetric in-plane expansion and contraction of the entire ring. For melamine and other s-triazine derivatives, this peak is consistently observed around 800-814 cm⁻¹.[1][5][7] This band is often used as a key marker for the presence of the triazine heterocycle.

Comparative Analysis: Characteristic Peak Assignments

To provide a clear, quantitative comparison, the table below summarizes the key IR absorption bands for melamine, a representative amino-triazine, along with general ranges for related functional groups. This data allows researchers to quickly identify key features and compare the spectra of novel derivatives against a well-established standard.

Vibrational ModeMelamine (C₃H₆N₆) Wavenumber (cm⁻¹)General Range for Functional Group (cm⁻¹)IntensityNotes
Asymmetric N-H Stretch (νₐₛ-NH₂)~34703400 - 3500[4]MediumOften appears as a doublet with the symmetric stretch. Position is sensitive to hydrogen bonding.[4]
Symmetric N-H Stretch (νₛ-NH₂)~34203300 - 3420[3]MediumBroader and shifted to lower frequency in solid samples due to intermolecular interactions.
N-H Bending (Scissoring, δ-NH₂)1647 - 1651[5]1580 - 1650StrongA key indicator for primary amino groups.
C-N Stretching & Ring Vibrations1547 - 1582[5][6]1500 - 1600[8]StrongA complex region of strong absorptions due to stretching of the C=N and C-N bonds within the heterocyclic ring, often coupled with amino group bending.[6]
Triazine Ring Semicircle Stretch1435 - 1462[5]1400 - 1500[9]StrongA characteristic stretching mode of the triazine heterocycle.
Exocyclic C-N Stretch~12001200 - 1350 (aromatic)[10]MediumRepresents the stretching of the bond connecting the amino nitrogen to the ring carbon.
Triazine Ring Breathing/Out-of-Plane Bending814[5][6]780 - 840[7][9]StrongA very intense and sharp peak, highly characteristic of the s-triazine ring structure. This is often the most prominent peak in the fingerprint region.[5]
N-H Wagging (Out-of-Plane Bend)~620650 - 900[2]BroadA broad absorption resulting from the out-of-plane bending of the N-H bonds.

Experimental Protocol: Acquiring High-Quality IR Spectra of Amino-Triazines via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like most amino-triazines due to its minimal sample preparation and high reproducibility.[11][12]

Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory (commonly a diamond or zinc selenide crystal) is correctly installed.[13]

  • Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. Use a solvent-grade isopropanol or ethanol on a lint-free wipe (e.g., Kimwipe) to remove any residue from previous analyses.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, lower the pressure clamp (anvil).

    • Collect a background spectrum. This critical step measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[14] A typical setting is 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Lift the pressure clamp. Place a small amount of the solid amino-triazine powder (typically just a few milligrams, enough to cover the crystal surface) directly onto the center of the ATR crystal.[13][14]

  • Sample Analysis:

    • Lower the pressure clamp onto the sample to ensure firm, uniform contact between the powder and the crystal surface.[11][15] Consistent pressure is key for reproducible results.

    • Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan. The instrument software will automatically ratio the sample measurement against the stored background to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleanup:

    • Raise the pressure clamp and carefully remove the powder sample from the crystal surface using a soft brush or a lint-free wipe.

    • Perform a final cleaning of the crystal with a suitable solvent as described in Step 2 to prepare for the next measurement.

Visualizing Key Vibrational Modes in an Amino-Triazine

To better conceptualize the origins of the IR peaks, the following diagram illustrates the primary vibrational modes in a generic amino-triazine molecule.

Caption: Key vibrational modes in an amino-triazine molecule responsible for characteristic IR peaks.

Conclusion

IR spectroscopy is an indispensable technique for the structural elucidation of amino-triazines. By systematically analyzing the high-frequency region for N-H stretching, the mid-frequency region for N-H bending and C-N ring stretching, and the fingerprint region for the highly characteristic triazine ring breathing mode, researchers can confidently verify the molecular identity of their synthesized compounds. This guide provides the foundational data and experimental framework to empower scientists in their research and development endeavors, ensuring both accuracy and efficiency in chemical analysis.

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A Comparative Guide to the Crystal Structures of 6-Phenyl-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of 6-phenyl-1,3,5-triazin-2-amine and its derivatives. In the realm of medicinal chemistry and materials science, understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and tuning their physicochemical properties. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects[1][2]. The crystalline form of these compounds influences their solubility, stability, and bioavailability, making crystallographic studies a cornerstone of rational drug design.

This guide will delve into the crystal packing and intermolecular interactions of the parent compound, 2,4-diamino-6-phenyl-1,3,5-triazine, and compare it with two electronically distinct derivatives: 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine and 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine. We will explore how the introduction of electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the phenyl ring modulates the supramolecular architecture. Furthermore, this guide will provide detailed experimental protocols for the synthesis and crystallization of these compounds, alongside a discussion of alternative characterization techniques that complement single-crystal X-ray diffraction.

Comparative Analysis of Crystal Structures

The crystal structures of 6-phenyl-1,3,5-triazin-2-amine derivatives are primarily governed by a network of hydrogen bonds and π-π stacking interactions. The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the triazine nitrogen atoms) facilitates the formation of robust supramolecular synthons.

1. 2,4-Diamino-6-phenyl-1,3,5-triazine

The crystal structure of the parent compound, 2,4-diamino-6-phenyl-1,3,5-triazine, has been extensively studied. The molecules typically form centrosymmetric dimers through N-H···N hydrogen bonds between the amino groups and the triazine ring nitrogen atoms, creating a characteristic R²₂(8) graph set motif[1][3][4]. These dimers then self-assemble into higher-order structures, often forming sheets or tapes, which are further stabilized by π-π stacking interactions between the phenyl and triazine rings of adjacent dimers. The crystal structure of a nitrate salt of this compound reveals an intricate network of hydrogen bonds leading to a high number of unique salt-like adducts in the asymmetric unit[5].

2. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

The introduction of a methoxy group at the para-position of the phenyl ring introduces an additional hydrogen bond acceptor and alters the electronic properties of the phenyl ring. In the crystal structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, the characteristic N-H···N hydrogen-bonded dimers with an R²₂(8) ring motif are also observed[1][3]. However, the dimers are further connected via N-H···O hydrogen bonds involving the methoxy group and N-H···N interactions, leading to a three-dimensional network[1][3]. The triazine ring and the benzene ring are nearly coplanar, with a dihedral angle of approximately 10.37°[1][3].

3. 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Tabular Summary of Crystallographic Data
CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsDihedral Angle (Triazine-Phenyl)Reference
2,4-Diamino-6-phenyl-1,3,5-triazine nitrateC₉H₁₀N₅⁺·NO₃⁻TriclinicP-1N-H···N, N-H···O hydrogen bonds, π-π stackingVariable[5]
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamineC₁₀H₁₁N₅OMonoclinicP2₁/cN-H···N, N-H···O hydrogen bonds10.37(4)°[1][3]
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamineC₉H₈ClN₅----[6]

Note: Detailed crystallographic data for 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine was not available in the provided search results.

Experimental Protocols

The following protocols are synthesized from various literature sources and represent standard procedures for the synthesis and characterization of 6-phenyl-1,3,5-triazin-2-amine derivatives[7][8][9].

Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine Derivatives

This synthesis is a one-pot reaction involving the condensation of dicyandiamide with a substituted benzonitrile.

Materials:

  • Dicyandiamide

  • Substituted benzonitrile (e.g., benzonitrile, 4-methoxybenzonitrile, 4-chlorobenzonitrile)

  • Sodium methoxide

  • Methanol

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and the substituted benzonitrile (1.1 eq).

  • Add a solution of sodium methoxide in methanol (e.g., 25 wt. % solution, 0.1 eq).

  • Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 30 minutes). For conventional heating, reflux the mixture in methanol.

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold methanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water[8].

Diagram of the Synthesis Workflow:

Synthesis_Workflow Dicyandiamide Dicyandiamide Reaction Reaction (Microwave or Reflux) Dicyandiamide->Reaction Benzonitrile Substituted Benzonitrile Benzonitrile->Reaction Base Sodium Methoxide in Methanol Base->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product Pure 6-Phenyl-1,3,5-triazin- 2-amine Derivative Purification->Product

Caption: General workflow for the synthesis of 6-phenyl-1,3,5-triazin-2-amine derivatives.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structure determination. Slow evaporation is a common and effective method.

Materials:

  • Purified 6-phenyl-1,3,5-triazin-2-amine derivative

  • A suitable solvent or solvent system (e.g., methanol, ethanol, dimethylformamide, or mixtures thereof)

  • Small, clean vial

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution[1][3].

  • Filter the hot solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

  • Once suitable crystals have formed, they should be carefully harvested and mounted for X-ray diffraction analysis[10].

Diagram of the Crystallization Workflow:

Crystallization_Workflow Start Purified Compound Dissolution Dissolve in Suitable Solvent Start->Dissolution Filtration Hot Filtration Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystal_Formation Crystal Growth Evaporation->Crystal_Formation Harvesting Harvest & Mount Single Crystal Crystal_Formation->Harvesting Analysis Single-Crystal X-ray Diffraction Harvesting->Analysis

Caption: Step-by-step workflow for obtaining single crystals via slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

This is a generalized protocol based on standard crystallographic practices.

Procedure:

  • A suitable single crystal is mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • The diffraction pattern is collected using a detector as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data.

  • The final structural model provides the atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

  • It is best practice to follow the guidelines set forth by the International Union of Crystallography (IUCr) for data collection, refinement, and reporting[11][12].

Comparison with Alternative Characterization Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques offer complementary and valuable data, especially when suitable single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for:

  • Phase Identification: The diffraction pattern of a crystalline solid is unique and serves as a "fingerprint" for that specific phase[13][14].

  • Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms.

  • Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice[14][15].

  • Structure Solution: In some cases, it is possible to solve the crystal structure from high-quality powder diffraction data, especially when combined with other techniques like electron diffraction[16][17].

Comparison to SC-XRD: PXRD provides information averaged over a large number of crystallites, whereas SC-XRD provides the detailed atomic arrangement within a single crystal. PXRD is generally faster and requires less sample preparation than SC-XRD, but it does not provide the same level of structural detail (e.g., precise bond lengths and angles).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. For 6-phenyl-1,3,5-triazin-2-amine derivatives, NMR is used to:

  • Confirm the Molecular Structure: ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom in the molecule, confirming the connectivity and the presence of functional groups[18][19].

  • Study Dynamic Processes: Variable-temperature NMR can be used to study dynamic processes such as rotational isomerism around the C-N bonds connecting the amino groups to the triazine ring[17][20].

  • Solid-State NMR: Solid-state NMR can provide information about the structure and dynamics of the molecules in the solid state, which can be correlated with the data from X-ray diffraction[17].

Comparison to SC-XRD: NMR provides information about the structure in solution or in the solid state on a local (atomic) level, while SC-XRD provides the long-range, periodic arrangement of molecules in a single crystal. The two techniques are highly complementary, with NMR confirming the molecular structure that is then placed into the crystal lattice by SC-XRD.

Thermal Analysis (e.g., DSC and TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.

  • Melting Point and Purity: DSC can be used to determine the melting point of a compound, which is an indicator of its purity.

  • Polymorphism: Different polymorphic forms of a compound will often have different melting points and thermal behaviors that can be detected by DSC.

  • Thermal Stability: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile[14].

Comparison to SC-XRD: Thermal analysis provides information about the bulk thermal properties of a material, while SC-XRD provides a static picture of the crystal structure at a specific temperature. Thermal analysis can be used to identify phase transitions that may be further investigated by variable-temperature SC-XRD.

Conclusion

The crystal structures of 6-phenyl-1,3,5-triazin-2-amine derivatives are dictated by a delicate balance of strong hydrogen bonding and weaker π-π stacking interactions. The substitution on the phenyl ring provides a handle to modulate these interactions and, consequently, the solid-state properties of these important compounds. A comprehensive understanding of the crystal structure, obtained through single-crystal X-ray diffraction and complemented by techniques such as PXRD, NMR, and thermal analysis, is essential for the rational design of new derivatives with optimized properties for applications in drug development and materials science. The protocols and comparative data presented in this guide offer a framework for researchers to approach the crystallographic characterization of this versatile class of compounds.

References

  • Baun, W. L. (1960). X-Ray Diffraction Powder Data for Some 2,4,6-Substituted-1,3,5-Triazine Compounds. Applied Spectroscopy, 14(6), 153-155.
  • Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910. [Link]

  • Gorelik, T. E., et al. (2018). Crystal structure analysis of a star-shaped triazine compound: a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction. IUCrJ, 5(Pt 4), 359-367. [Link]

  • Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2910. [Link]

  • Stilinović, V., et al. (2025). Single Crystal Electron and Powder Diffraction of the Anhydrous and Dihydrate Crystalline Forms of a 24-Atom Triazine Macrocycle. Structural Dynamics, 12(2), 024101.
  • Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(10), 847-856.
  • Esteves, A. P., & Gil, V. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Aris, M. M., et al. (2012). Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine (melamine) crystal. ResearchGate. [Link]

  • Author Unknown. (n.d.).
  • Kappe, C. O., & Stadler, A. (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. Chemistry – A European Journal, 25(64), 14502-14515.
  • Kubiak, M., & Jaskolski, M. (2016). Yes, one can obtain better quality structures from routine X-ray data collection. IUCrJ, 3(1), 15-26. [Link]

  • Traore, F., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1-13.
  • Al-Said, M. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Tropical Journal of Pharmaceutical Research, 15(4), 795-804.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(Pt 6), 637-643. [Link]

  • Klimova, N., et al. (2022). Using diffraction losses of X-rays in a single crystal for determination of its lattice parameters as well as for monochromator calibration. Journal of Applied Crystallography, 55(Pt 2), 295-302.
  • Selvam, J., et al. (2025). Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies.
  • IUCr. (2024). Best practice in crystallography series. IUCr Journals. [Link]

  • Chandera, P., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 16(09), 08-14.
  • PubChem. (n.d.). 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information. [Link]

  • Al-Said, M. S., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7350.
  • Parikh, K. S., & Vyas, S. P. (2012). Synthesis and structural elucidation of a new series of s-triazines derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2684-2686.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.).
  • Ghorab, M. M., et al. (2014). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 4(3), 193-201.
  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 952-958.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. [Link]

  • Muthiah, P. T., et al. (2011). Cocrystals of 2,4-Diamino-6-phenyl-1,3,5-triazine with Dicarboxylic Acids. Crystal Growth & Design, 11(8), 3422-3431.
  • CN104262273A - Synthesis method of 1,3,5-triazine derivatives. (n.d.).
  • Al-Said, M. S., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 16454-16467.
  • Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine analytical standard.
  • Wikipedia. (n.d.). 1,3,5-Triazine.
  • Stenutz. (n.d.). 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine.
  • Gurbanov, A. V., et al. (2021). 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z ′/ Z ′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions. CrystEngComm, 23(17), 3057-3067.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine.
  • Al-Said, M. S., et al. (2018).
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-(trichloromethyl)-.

Sources

Comparative Analysis: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine vs. Benzoguanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick" vs. The "Key"

In the landscape of 1,3,5-triazine chemistry, Benzoguanamine and 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine represent two divergent philosophies of molecular design.

  • Benzoguanamine is the "Brick": A symmetric, rigid, and highly crystalline commodity chemical used primarily as a crosslinker in thermosetting resins. Its value lies in its stability and ability to form insoluble networks.

  • 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (hereafter "IP-Amino-Triazine") is the "Key": A desymmetrized, lipophilic, and soluble scaffold. It is a precision intermediate used in medicinal chemistry (e.g., CFTR modulators, kinase inhibitors) where specific solubility profiles and orthogonal reactivity are required.

This guide provides a rigorous technical comparison, detailing their physicochemical divergence, synthetic pathways, and experimental handling.[1]

Chemical Identity & Structural Logic[2][3]

The fundamental difference lies in symmetry breaking . Benzoguanamine possesses


 symmetry (approximate), leading to efficient crystal packing. The isopropoxy derivative breaks this symmetry, introducing a lipophilic domain that disrupts stacking and enhances solubility in organic media.
Table 1: Chemical Identity Comparison[4]
FeatureBenzoguanamine4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine
CAS Number 91-76-9Not Assigned (Research Intermediate)
Formula C

H

N

C

H

N

O
MW 187.20 g/mol 230.27 g/mol
Structure Type Symmetric DiamineAsymmetric Alkoxy-Amine
H-Bond Donors 4 (Two -NH

groups)
2 (One -NH

group)
H-Bond Acceptors 3 (Ring Nitrogens)4 (Ring N + Ether O)
Primary Role Resin CrosslinkerPharmaceutical Scaffold
Structural Visualization

The following diagram illustrates the structural relationship and the "Desymmetrization" concept.

structure_comparison cluster_0 Structural Impact Benzo Benzoguanamine (Symmetric, Rigid) High MP, Low Solubility Iso 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (Asymmetric, Lipophilic) Lower MP, High Organic Solubility Benzo->Iso Desymmetrization: Replace -NH2 with -OiPr Effect1 Disruption of H-Bond Network Benzo->Effect1 Effect2 Increase in LogP (+1.5 approx) Iso->Effect2

Figure 1: Structural evolution from the symmetric Benzoguanamine to the asymmetric Isopropoxy derivative.

Physicochemical Properties & Performance

The substitution of an amino group with an isopropoxy group drastically alters the physical behavior of the molecule.

Solubility & Lipophilicity[1]
  • Benzoguanamine: High polarity and strong intermolecular hydrogen bonding (4 donors) create a crystal lattice with a high melting point (~228°C). It is virtually insoluble in water and non-polar solvents, requiring polar aprotic solvents (DMF, DMSO) or strong acids for dissolution.

  • IP-Amino-Triazine: The isopropyl group acts as a "grease" moiety, increasing the partition coefficient (LogP). This makes the compound soluble in common organic solvents (DCM, Ethyl Acetate, THF), which is critical for medicinal chemistry purification steps (chromatography).

Table 2: Comparative Properties
PropertyBenzoguanamineIP-Amino-TriazineExperimental Implication
Melting Point 227–228 °C~140–160 °C (Est.)*IP derivative is easier to melt-process or dissolve.
LogP (Predicted) 1.4~2.8IP derivative crosses cell membranes more easily (Drug-like).
Water Solubility InsolubleInsolubleBoth require organic co-solvents for biological assays.
pKa (Conjugate Acid) ~3.7~3.5Both are weak bases; protonate only in strong acid.
UV Absorption

~250 nm

~255 nm
Isopropoxy group causes a slight bathochromic shift.

*Note: Melting points for specific alkoxy-amino-triazine intermediates vary by crystal form but are consistently lower than the diamino parent.

Synthesis & Manufacturing Pathways

The synthesis routes highlight the difference between a "bulk commodity" and a "fine chemical."

Pathway A: Benzoguanamine (Commodity Route)

Produced via the condensation of Benzonitrile with Dicyandiamide in the presence of a base. This is a convergent synthesis optimized for yield and cost.

Pathway B: IP-Amino-Triazine (Precision Route)

Synthesized via Cyanuric Chloride (TCT) using temperature-controlled nucleophilic substitution. This allows for the sequential introduction of the phenyl, isopropoxy, and amino groups.

  • Rule of Thumb: TCT substitutions occur at distinct temperatures: 0°C (1st), Room Temp (2nd), Reflux (3rd).

synthesis_pathways cluster_benzo Commodity Route (Benzoguanamine) cluster_iso Precision Route (IP-Amino-Triazine) Benzonitrile Benzonitrile BenzoProduct Benzoguanamine Benzonitrile->BenzoProduct KOH, Heat Cyclization Dicyan Dicyandiamide Dicyan->BenzoProduct KOH, Heat Cyclization TCT Cyanuric Chloride (TCT) Step1 2,4-Dichloro-6-phenyl-triazine TCT->Step1 PhMgBr or Ph-H/AlCl3 (0°C) Step2 2-Chloro-4-isopropoxy-6-phenyl-triazine Step1->Step2 iPrOH, Base (0°C to RT) IsoProduct 4-Isopropoxy-6-phenyl- 1,3,5-triazin-2-amine Step2->IsoProduct NH3 / NH4OH (Heat)

Figure 2: Synthetic divergence. The IP-Amino-Triazine requires a stepwise displacement strategy.

Experimental Protocols

Protocol A: Synthesis of IP-Amino-Triazine (Lab Scale)

Context: Generating the intermediate for SAR studies.

  • Starting Material: Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF. Cool to 0°C.[2][3]

  • Alkoxylation: Add Isopropanol (1.05 eq) and DIPEA (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[3] The dichlorotriazine spot should disappear, replaced by the monochloro-monoisopropoxy intermediate.

  • Amination: Transfer the solution to a pressure vessel. Add 28% aqueous NH

    
    OH (5 eq) or a solution of NH
    
    
    
    in dioxane. Heat to 60-80°C for 4-6 hours.
  • Workup: Concentrate solvent. Dilute with water. The product IP-Amino-Triazine will likely precipitate (or extract with EtOAc).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Protocol B: Solubility Comparison Assay

Context: Verifying the lipophilic advantage of the IP derivative.

  • Preparation: Weigh 10 mg of Benzoguanamine and 10 mg of IP-Amino-Triazine into separate vials.

  • Solvent Challenge: Add 1 mL of Dichloromethane (DCM) to each.

    • Observation: IP-Amino-Triazine should dissolve (clear solution). Benzoguanamine will remain a suspension.

  • Partitioning: Add 1 mL of Water to the DCM solutions and shake.

    • Observation: IP-Amino-Triazine remains in the organic (lower) layer. Benzoguanamine may sit at the interface or remain suspended, verifying the LogP difference.

Applications in Research

Benzoguanamine: The Crosslinker
  • Mechanism: The two primary amine groups react with formaldehyde to form methylol groups (-NH-CH

    
    OH), which then condense to form ether bridges.
    
  • Use Case: Melamine-formaldehyde resins where improved flexibility (due to the phenyl ring) is needed compared to pure melamine.

IP-Amino-Triazine: The Pharmacophore
  • Mechanism: The isopropoxy group serves as a "blocking" group to prevent polymerization and as a hydrophobic anchor for binding pockets (e.g., ATP binding sites in kinases). The remaining amine is available for derivatization (e.g., sulfonylation as seen in CFTR modulators).

  • Use Case: Synthesis of inhibitors for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or PI3K kinases .

References

  • Patent: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2022076628A1. (Describes the use of 4-isopropoxy-6-phenyl-1,3,5-triazin-2-amine as a key intermediate).

  • PubChem Compound Summary: Benzoguanamine. National Center for Biotechnology Information. (Source for Benzoguanamine physicochemical data).

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. (Authoritative review on TCT substitution rules).

  • BenchChem Technical Guide. "2,4-Dichloro-6-phenyl-1,3,5-triazine-d5." (Provides protocols for nucleophilic substitution on the phenyl-triazine scaffold).

Sources

Comparative Guide: Validating Synthesis of CAS 400839-36-3 (3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

CAS 400839-36-3 , chemically identified as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine), is a critical pharmacophore used primarily as the core intermediate for Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib .

In drug development, this intermediate represents a "gateway" molecule. The iodine at the C-3 position is the active handle for subsequent Suzuki-Miyaura coupling reactions. Consequently, the purity of this intermediate—specifically the absence of de-iodinated precursors or inorganic salts—is non-negotiable.

While HPLC is the industry standard for detecting organic impurities, it often fails to identify "invisible" contaminants like trapped inorganic salts, moisture, or solvates that skew stoichiometric calculations in downstream steps. This guide validates the synthesis of CAS 400839-36-3 using Elemental Analysis (EA) as a primary bulk purity verification tool, comparing its efficacy against HPLC and qNMR.

The Problem: Why HPLC is Not Enough

In my experience scaling up heterocycles, relying solely on HPLC for CAS 400839-36-3 is a common pitfall.

  • The Solvate Trap: This pyrimidine derivative is often recrystallized from polar aprotic solvents (like DMF) or alcohols. HPLC often quantifies these poorly if the integration parameters aren't set for solvent peaks.

  • The Inorganic Blind Spot: If your synthesis involves iodination using N-Iodosuccinimide (NIS) or Iodine/Potassium Iodate, residual inorganic salts (potassium salts) are UV-inactive. HPLC will report 99.9% purity, but the mass balance will be wrong, leading to stoichiometric errors in the expensive coupling step.

Elemental Analysis (Combustion Analysis) serves as the ultimate truth for the bulk material, confirming the empirical formula


 and revealing trapped solvents or salts through deviations in Carbon/Nitrogen ratios.

Comparative Analysis of Validation Methods

The following table contrasts the three primary validation methodologies for this intermediate.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Target Bulk Elemental Composition (C, H, N)Organic Impurities & Related SubstancesStructure & Molar Ratio
Detection Basis Combustion & Gas ChromatographyUV Absorption (Chromophores)Nuclear Spin Resonance
Blind Spots Isomers (same formula); trace organic impurities (<0.2%)Inorganic salts; moisture; UV-inactive solventsParamagnetic impurities; low sensitivity
Sample Destructive? YesNo (mostly)No
Throughput Moderate (5-10 mins/sample)High (automated sequences)Low (requires expert interpretation)
Cost Efficiency High (Low solvent usage)Moderate (Solvents + Columns)Low (High instrument cost)
Verdict for CAS 400839-36-3 Essential for salt/solvate confirmation.Essential for organic purity.Secondary (Verification only).

Experimental Protocol: Synthesis & Validation

Phase 1: Synthesis (Brief Overview)
  • Precursor: 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][2]

  • Reagent: N-Iodosuccinimide (NIS) or

    
    .
    
  • Solvent: DMF (Dimethylformamide).

  • Reaction: Electrophilic aromatic substitution at the C-3 position.

Phase 2: Critical Purification & Preparation
  • Step 1: Filter the crude solid and wash copiously with water to remove succinimide/inorganic salts.

  • Step 2: Recrystallize from Ethanol/Water or DMF.

  • Step 3 (The Failure Point): Dry the sample in a vacuum oven at 50°C for 12 hours.

    • Insight: This molecule forms strong hydrogen bonds with water. If %H is >1.6% in EA, your sample is wet, and the %N will be artificially low.

Phase 3: Elemental Analysis Workflow (CHN)

Standard: ASTM E258 (Modified for Halogens).

  • Calibration: Calibrate the combustion analyzer using Acetanilide (Standard).

  • Sample Weighing: Weigh 2.0 – 3.0 mg of dried CAS 400839-36-3 into a tin capsule.

    • Note: Accuracy must be

      
       mg.
      
  • Combustion:

    • Furnace Temp: >950°C.

    • Crucial Modification: Because this molecule contains Iodine (48% by mass) , ensure the reduction tube contains adequate silver wool or copper to trap the halogen gases (

      
      ). If not trapped, Iodine can interfere with the Thermal Conductivity Detector (TCD), mimicking Nitrogen or Carbon signals.
      
  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    gases.

Data Presentation: Interpreting the Results

The theoretical formula for 3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine (


)  is:
  • MW: 261.02 g/mol

Table 1: Theoretical vs. Experimental Data (Pass/Fail Criteria)

ElementTheoretical %Acceptable Range (

)
Common Failure Mode (Interpretation)
Carbon (C) 23.01% 22.61% – 23.41%High: Trapped DMF solvent. Low: Inorganic salt contamination.
Hydrogen (H) 1.54% 1.14% – 1.94%High: Moisture (Hygroscopic) or Ethanol solvate.
Nitrogen (N) 26.83% 26.43% – 27.23%Low: Incomplete iodination or salt contamination.
Iodine (I) 48.62% N/A (usually inferred)Note: Direct I analysis is separate (titration).
Case Study Analysis
  • Scenario A: C = 23.0%, H = 1.5%, N = 26.8%. -> Result: Pure Product.

  • Scenario B: C = 21.5%, H = 1.4%, N = 25.0%. -> Result: Values are uniformly low. Likely contamination with inorganic salts (e.g., KI) which add weight but no C/H/N.

  • Scenario C: C = 24.5%, H = 2.1%. -> Result: High C and H suggests trapped organic solvent (Ethanol or DMF). Further drying required.

Visualization: Validation Logic & Workflow

Diagram 1: The Validation Decision Matrix

This diagram illustrates the logical flow for accepting a batch of CAS 400839-36-3 based on EA and HPLC data.

ValidationLogic Start Crude Synthesis (CAS 400839-36-3) Purification Purification (Recrystallization + Drying) Start->Purification HPLC Run HPLC (Check Organic Purity) Purification->HPLC Decision1 HPLC > 98%? HPLC->Decision1 EA Run Elemental Analysis (Check Bulk Composition) Decision2 EA within ±0.4%? EA->Decision2 Decision1->EA Yes FailHPLC Re-Purify (Remove Organic Impurities) Decision1->FailHPLC No FailEA_Salts Fail: Low %C, %N (Inorganic Salts Present) Action: Water Wash Decision2->FailEA_Salts Values Low FailEA_Solvent Fail: High %H, %C (Trapped Solvent) Action: Vacuum Dry Decision2->FailEA_Solvent Values High Pass BATCH RELEASED (Ready for Coupling) Decision2->Pass Yes FailHPLC->Purification FailEA_Salts->Purification FailEA_Solvent->Purification

Figure 1: Decision Matrix for validating CAS 400839-36-3. Note how EA differentiates between salt contamination and solvent trapping, which HPLC often misses.

Diagram 2: The "Iodine Trap" Mechanism in EA

A simplified view of why standard EA fails without specific modifications for this iodinated compound.

IodineTrap Sample Sample (C5H4IN5) Combustion Combustion (950°C + O2) Sample->Combustion Gases Gases Generated: CO2, H2O, N2, I2 (Gas) Combustion->Gases Trap Reduction Tube (Silver Wool / Cu) Gases->Trap Error INTERFERENCE (I2 mimics other gases) Gases->Error NO TRAP Detector TCD Detector (Measures N2, CO2, H2O) Trap->Detector I2 Removed (AgI formed) Error->Detector False Readings

Figure 2: The critical role of the Silver/Copper trap in the EA combustion tube to prevent Iodine gas from interfering with Nitrogen detection.

Conclusion

Validating CAS 400839-36-3 requires a multi-modal approach. While HPLC confirms that you have synthesized the correct organic structure, Elemental Analysis is the gatekeeper for process chemistry . It is the only rapid method that guarantees the absence of inorganic salts (from the iodination reagents) and ensures the material is dry enough for sensitive organometallic coupling downstream.

For a Senior Scientist, a passing EA result (within ±0.4% of theoretical) is the "green light" that the mass weighed into the next reactor actually corresponds to the moles of reactant required, preventing costly failures in the synthesis of Ibrutinib and related kinase inhibitors.

References

  • ASTM International . (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (and related Combustion standards). Retrieved from [Link]

  • Smithers . (2024). Elemental Analysis for the Pharmaceutical Industry. Retrieved from [Link]

Sources

A Guide to Establishing a Reference Standard for the Analysis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of drug discovery and development, the availability of high-purity reference standards is a cornerstone of accurate and reproducible results. For novel or specialized compounds such as 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, a commercially available, certified reference standard may not exist. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization required to establish a reliable in-house reference standard, ensuring data integrity and regulatory compliance.

The U.S. Food and Drug Administration (FDA) mandates that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This principle is fundamental to the validation of analytical methods used in pharmaceutical development.[1][2]

The Challenge: Absence of a Commercial Standard

A thorough search of commercial suppliers and chemical databases reveals a lack of a readily available, certified reference standard for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine. This necessitates a proactive approach by researchers to produce and qualify their own standard. This process, while demanding, offers a deeper understanding of the molecule's properties and potential impurities.

Strategic Framework for In-House Reference Standard Qualification

The qualification of an in-house reference standard is a multi-step process that involves synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.

Sources

Pharmacokinetic Profiling of Triazine-Based CFTR Modulators: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Paradox

In the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, the transition from quinolone-based scaffolds (e.g., Ivacaftor) to nitrogen-dense heterocycles like 1,3,5-triazines represents a strategic shift toward higher potency. However, this shift introduces a critical pharmacokinetic (PK) trade-off: metabolic instability .

While standard-of-care potentiators like Ivacaftor (VX-770) rely on high systemic exposure and lipophilicity to reach the lung epithelium, emerging triazine analogs (specifically the aminophenyl-1,3,5-triazine class, exemplified by CFTRact-K267 ) exhibit nanomolar potency (


 nM) but rapid hepatic clearance. This guide objectively compares the PK performance of these triazine candidates against the clinical standard, defining their utility as specialized topical agents  (e.g., for CF-related dry eye disease) rather than systemic therapies.

Mechanistic Basis & Structural Logic

To understand the PK divergence, one must first grasp the structural interaction.

  • The Standard (Ivacaftor): A quinolone carboxamide that binds to the transmembrane domain (TMD) of CFTR, acting as a "doorstop" to increase open-channel probability (

    
    ). Its lipophilicity drives high protein binding and tissue distribution.
    
  • The Challenger (Triazine Analogs): Compounds like CFTRact-K267 utilize a 1,3,5-triazine core substituted with aminophenyl and fluoro-alkoxy groups. This electron-deficient ring system forms distinct hydrogen-bonding networks within the CFTR allosteric site, yielding higher intrinsic potency but exposing the molecule to rapid nucleophilic attack and oxidative metabolism in the liver.

Visualization: Mechanism & Metabolic Fate

Figure 1: Comparative logic of binding efficiency versus metabolic stability.

Triazine_PK_Logic cluster_0 Chemical Scaffolds cluster_1 Pharmacodynamic Interaction cluster_2 Pharmacokinetic Fate Ivacaftor Quinolone Scaffold (Ivacaftor) Binding CFTR Allosteric Site Ivacaftor->Binding Lipophilic Interaction Liver Hepatic Microsomes (CYP450) Ivacaftor->Liver Slow Metabolism Triazine 1,3,5-Triazine Scaffold (CFTRact-K267) Triazine->Binding H-Bond Network Triazine->Liver Rapid Oxidation Potency Nanomolar Potency (EC50 ~30nM) Binding->Potency Triazine > Quinolone Clearance Rapid Clearance (t1/2 < 1h) Liver->Clearance Triazine Routes Systemic Systemic Exposure (t1/2 ~12h) Liver->Systemic Ivacaftor Routes

Caption: Logical flow contrasting the high potency/low stability of triazines vs. the moderate potency/high stability of quinolones.

Comparative Analysis: Triazine vs. Quinolone Modulators

The following data contrasts CFTRact-K267 (a lead triazine candidate) with Ivacaftor (the clinical benchmark). Data is synthesized from preclinical evaluations in murine/rabbit models and human clinical data.

Table 1: Pharmacokinetic & Pharmacodynamic Profile
ParameterTriazine Candidate (CFTRact-K267) Clinical Standard (Ivacaftor/VX-770) Implication
Primary Class Potentiator (Activator)PotentiatorBoth increase channel opening (

).[1]
Potency (

)
~30 nM (High)~250 nM (Moderate)Triazines are ~8x more potent in vitro.
Hepatic Stability Low (Rapid metabolism)High (Slow metabolism)Triazines fail as systemic oral drugs.
Half-life (

)
< 1 hour (Plasma)~12 hours (Plasma)Ivacaftor supports BID dosing; Triazines require local delivery.
Route of Admin Topical (Eye drops)Oral (Systemic)Triazines target ocular CFTR (Dry Eye).
Bioavailability (

)
Negligible (Systemic)~40% (High food effect)Triazines minimize systemic toxicity risk.
Metabolites Rapid oxidative cleavageM1 (hydroxymethyl), M6Ivacaftor metabolites are active; Triazine's are inactive.

Critical Insight: The "flaw" of the triazine scaffold—its rapid hepatic clearance—is its "feature" for topical applications. It allows for high local concentration in the eye (tear film) to treat CF-associated Dry Eye Disease without causing systemic side effects.

Deep Dive: Stability & Solubility

Microsomal Stability (The "Fail-Fast" Metric)

In drug discovery, 1,3,5-triazines often fail the Microsomal Stability Assay due to oxidation at the alkyl-substituent positions.

  • Ivacaftor: Retains >80% parent compound after 60 min incubation with Human Liver Microsomes (HLM).

  • Triazine Analogs: Often show <10% parent compound remaining after 15 min. This necessitates structural rigidification (e.g., fluorination) or a switch to topical indications.

Solubility Profiling

Triazines generally exhibit superior aqueous solubility compared to the highly lipophilic quinolones.

  • Ivacaftor: logP ~5.7 (Requires lipid-based formulation/fed state for absorption).

  • CFTRact-K267: logP ~3.5 (Easier to formulate in aqueous ophthalmic drops).

Experimental Protocols

To validate these PK profiles in your own lab, use the following self-validating workflows.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Purpose: To quantify the intrinsic clearance (


) of triazine derivatives.
  • Preparation: Prepare 10 mM stock of test compound (Triazine) and control (Verapamil) in DMSO.

  • Incubation:

    • Mix Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (stop solution).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Validation Check: Verapamil

      
       must fall within 15–25 min range.
      
Protocol B: Ussing Chamber Electrophysiology (Functional PD)

Purpose: To verify the nanomolar potency claim (


) on CFTR-expressing epithelia.
  • Cell Culture: Seed FRT cells expressing F508del-CFTR on Snapwell inserts.

  • Setup: Mount inserts in Ussing chambers. Bathe in Krebs-Henseleit solution (bubbled with 95%

    
    /5% 
    
    
    
    ).
  • Gradient: Establish a chloride gradient (Low

    
     apical / High 
    
    
    
    basolateral) to drive current.
  • Dosing:

    • Add Amiloride (100 µM) to block ENaC.

    • Add Forskolin (2 µM) to phosphorylate CFTR.

    • Titrate: Add Triazine modulator (1 nM to 1 µM stepwise).

  • Readout: Measure Short-Circuit Current (

    
    ). Calculate 
    
    
    
    relative to baseline.
    • Validation Check: Final addition of CFTRinh-172 must abolish the current.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for profiling triazine modulator candidates.

PK_Workflow cluster_synthesis Phase 1: Synthesis & Screening cluster_pk Phase 2: PK Profiling cluster_pd Phase 3: Functional Validation Synth Synthesize Triazine Library (Click Chemistry) HTS High-Throughput Screen (YFP-Quenching) Synth->HTS Micro Microsomal Stability (Protocol A) HTS->Micro Hit Selection Caco2 Caco-2 Permeability (Absorption) Micro->Caco2 If Stable Animal In Vivo PK (Mouse/Rabbit) (Tear vs. Plasma) Micro->Animal If Unstable (Topical Route) Ussing Ussing Chamber (Protocol B) Caco2->Ussing Animal->Ussing Correlate EC50

Caption: Workflow decision tree: Metabolic instability (Phase 2) redirects development toward topical applications (Phase 3).

References

  • Lee, S., et al. (2017). "Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases."[2] Journal of Medicinal Chemistry.

  • Ma, T., et al. (2017). "Pro-Secretory Activity and Pharmacology in Rabbits of an Aminophenyl-1,3,5-Triazine CFTR Activator for Dry Eye Disorders." Investigative Ophthalmology & Visual Science.

  • Vertex Pharmaceuticals. "KALYDECO (ivacaftor) Prescribing Information." FDA Approved Labeling.

  • Clancy, J. P., et al. (2012). "Clinical development of new therapies for cystic fibrosis: The CFTR modulator pipeline." The Lancet Respiratory Medicine.

  • Lopes-Pacheco, M. (2020). "CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine." Frontiers in Pharmacology.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Operational Directive: This guide outlines the mandatory disposal protocols for 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS: Derivative specific). As a stable aminotriazine derivative, this compound presents specific challenges regarding thermal destruction and nitrogenous byproduct formation.

Critical Safety Warning: The 1,3,5-triazine ring is thermodynamically stable. Standard low-temperature combustion is insufficient and may generate toxic nitrogen oxides (NOx) or incomplete combustion byproducts. High-temperature incineration (>1100°C) with scrubbing is the only validated disposal method.

Part 1: Chemical Characterization & Waste Classification

Before initiating disposal, the material must be accurately characterized to ensure acceptance by waste management facilities.

Substance Identification Table
ParameterSpecificationOperational Note
Chemical Structure Aminotriazine core with Phenyl & Isopropoxy substituentsHigh nitrogen content requires NOx scrubbing during incineration.
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation hazard during transfer.
Stability Thermally StableResistant to hydrolysis; do not attempt chemical neutralization.
RCRA Classification Non-listed (unless mixed with listed solvents)Treat as Hazardous Chemical Waste (D-List characteristic if toxic).
Waste Stream Organic Solid (Non-Halogenated)Do not mix with oxidizers or mineral acids.
Hazard Profile (GHS)
  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1] Potential respiratory irritant if aerosolized.[2][3]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides). Reaction with nitrous acid may form unstable N-nitroso compounds.

Part 2: Pre-Disposal Protocol (Segregation & Storage)

The Causality of Segregation: Improper segregation is the leading cause of waste-stream rejection and laboratory accidents. You must isolate this compound from "Oxidizing Acids" to prevent exothermic nitration reactions.

Segregation Rules
  • Primary Segregation: Store waste in a container designated for "Solid Organic Waste (Non-Halogenated)."

  • Prohibited Mixtures:

    • NEVER mix with Nitric Acid (

      
      ) or Perchloric Acid (
      
      
      
      ).
    • NEVER mix with halogenated solvents (DCM, Chloroform) unless the incinerator is specifically rated for halogens (to prevent dioxin formation).

Container Specifications
  • Type: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Must include the full chemical name (no abbreviations), "Hazardous Waste" tag, and the start date of accumulation.

  • Headspace: Leave 10% headspace to prevent over-pressurization during thermal expansion.

Part 3: Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Pure Compound)
  • Step 1: Transfer solid waste into the HDPE container using a chemically resistant spatula.

  • Step 2: Wipe the container threads with a dry Kimwipe to ensure a tight seal; residual powder on threads can compromise the closure.

  • Step 3: Double-bag the container in a clear LDPE zip-lock bag to contain potential surface contamination.

  • Step 4: Tag for "Incineration - Rotary Kiln."

Scenario B: Liquid Waste (Dissolved in Solvent)
  • Step 1: Identify the solvent.

    • If Acetone/Methanol/DMSO: Classify as "Organic Solvents (Non-Halogenated)."

    • If DCM/Chloroform: Classify as "Organic Solvents (Halogenated)."

  • Step 2: Pour into the appropriate carboy equipped with a safety funnel and flame arrestor.

  • Step 3: Record the concentration of the triazine amine on the waste log. High concentrations (>5%) may require a separate "High BTU" waste stream designation.

The Destruction Mechanism (Why Incineration?)

The 1,3,5-triazine ring exhibits high resonance energy, making it resistant to thermal breakdown.

  • Requirement: The facility must use a Rotary Kiln Incinerator operating at >1100°C with a residence time of >2 seconds.

  • Scrubbing: The facility must have a wet scrubber system to capture Nitrogen Oxides (

    
    ) generated from the amine and triazine nitrogen atoms.
    

Part 4: Visual Decision Matrices

Diagram 1: Waste Stream Decision Matrix

This self-validating logic flow ensures the material ends up in the correct destruction pathway.

WasteDecisionTree Start Start: Waste Identification 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath StreamA Stream A: Solid Organic Waste (Non-Halogenated) SolidPath->StreamA SolventCheck Identify Solvent Base LiquidPath->SolventCheck HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck StreamB Stream B: Liquid Organic (Non-Halogenated) HalogenCheck->StreamB No StreamC Stream C: Liquid Organic (Halogenated) HalogenCheck->StreamC Yes DisposalMethod Final Disposal: High-Temp Incineration (>1100°C) with NOx Scrubbing StreamA->DisposalMethod StreamB->DisposalMethod StreamC->DisposalMethod

Caption: Decision matrix for segregating triazine waste based on physical state and solvent presence.

Diagram 2: Emergency Spillage Response

Immediate actions to take if the powder is spilled in the laboratory.

SpillageResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, N95/P100 Mask) Alert->PPE Contain 3. Containment Cover with damp paper towels to prevent dust PPE->Contain Clean 4. Cleanup Scoop into dedicated waste jar Contain->Clean Wash 5. Decontamination Wash surface with soap & water Clean->Wash

Caption: Operational workflow for safe containment and cleanup of solid triazine spills.

Part 5: References & Authority[4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes for Organic Nitrogen Compounds. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

  • PubChem. (2024). 1,3,5-Triazine Compound Summary & Safety Data. National Library of Medicine. [Link]

Sources

Comprehensive Guide to Handling 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, requires a proactive and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for safe handling, drawing upon established safety protocols for structurally related triazine compounds. Our primary objective is to empower you with the knowledge to mitigate risks and foster a secure laboratory environment.

Understanding the Hazard Landscape of Triazine Compounds

Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry and materials science. While their specific properties can vary, a review of analogous structures reveals common potential hazards that must be addressed through rigorous safety measures. Many triazine compounds are fine powders, which can pose respiratory hazards if inhaled.[1][2] Skin and eye irritation are also common concerns, and some triazines may be harmful if swallowed.[3][4] Furthermore, the fine dust of solid organic compounds can create an explosion hazard if dispersed in the air in the presence of an ignition source.[1][5]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Core Principles of Personal Protective Equipment (PPE) for Handling 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

The selection and use of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations are based on best practices for handling solid, potentially hazardous chemical compounds.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory to protect against accidental eye contact with the solid compound or solutions.[1][3] For procedures with a higher risk of splashing, such as when transferring large quantities or working with pressurized systems, a face shield should be worn in addition to goggles to provide a full barrier of protection for the face.[6]

Skin and Body Protection: Minimizing Dermal Exposure

A standard laboratory coat should be worn to protect street clothing and provide a preliminary barrier against incidental contact. For procedures involving larger quantities or a higher risk of contamination, a chemically resistant apron or coveralls should be considered.[5]

The choice of gloves is critical for preventing dermal absorption. Nitrile gloves are a common and effective choice for handling many solid chemicals.[5] It is essential to consult the glove manufacturer's compatibility charts to ensure the selected gloves offer adequate protection against the solvents that will be used with the triazine compound. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[5][6] For prolonged or repeated contact, a glove with a higher protection class (longer breakthrough time) is recommended.[1][5]

Respiratory Protection: Guarding Against Inhalation

Due to the potential for airborne dust, respiratory protection is a key consideration. All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[2][6] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for particulates should be used.[1][6]

Procedural Workflow for Donning and Doffing PPE

The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow is designed to ensure a safe and systematic approach.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

Summary of Recommended Personal Protective Equipment

The following table provides a summary of the recommended PPE for various laboratory activities involving 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.

Activity Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical splash goggles and face shieldLaboratory coat and nitrile glovesChemical fume hood or NIOSH-approved particulate respirator
Solution Preparation Chemical splash gogglesLaboratory coat and nitrile glovesChemical fume hood
Conducting Reactions Chemical splash gogglesLaboratory coat and nitrile glovesChemical fume hood
Work-up and Purification Chemical splash goggles and face shieldLaboratory coat and nitrile glovesChemical fume hood

Operational and Disposal Plans

Handling and Storage
  • Always handle 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid generating dust.[1][5] Use techniques such as gentle scooping and avoid pouring the solid from a height.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Wash hands thoroughly with soap and water after handling.[2][4]

Spill Management

In the event of a spill, the primary goal is to prevent the dispersal of dust.

  • Minor Spills: For small spills, carefully clean up the solid using a scoop or other appropriate tool, avoiding methods that could generate dust.[1] Place the spilled material in a sealed container for disposal. The area should then be decontaminated with an appropriate solvent and cleaning materials disposed of as hazardous waste.

  • Major Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, cover the spill with a damp cloth or other material to prevent dust from becoming airborne. Contact your institution's environmental health and safety department for guidance on cleanup.

Waste Disposal

All waste generated from the handling of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous chemical waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these guidelines, you can confidently and safely handle 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine and other novel chemical compounds, ensuring both the integrity of your research and the well-being of your laboratory personnel.

References

  • Chemos GmbH & Co. KG. (2019, October 8). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • Agilent Technologies. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.